molecular formula C10H12ClNO4 B1581511 1-Chloro-2,5-diethoxy-4-nitrobenzene CAS No. 91-43-0

1-Chloro-2,5-diethoxy-4-nitrobenzene

Cat. No.: B1581511
CAS No.: 91-43-0
M. Wt: 245.66 g/mol
InChI Key: HWLDAZMGMQYWGW-UHFFFAOYSA-N
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Description

1-Chloro-2,5-diethoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C10H12ClNO4 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-2,5-diethoxy-4-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12ClNO4/c1-3-15-9-6-8(12(13)14)10(16-4-2)5-7(9)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLDAZMGMQYWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044739
Record name 1-Chloro-2,5-diethoxy-4-nitrobenzene
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Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91-43-0
Record name 1-Chloro-2,5-diethoxy-4-nitrobenzene
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Record name 1-Chloro-2,5-diethoxy-4-nitrobenzene
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Record name 2,5-Diethoxy-4-nitrochlorobenzene
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Record name Benzene, 1-chloro-2,5-diethoxy-4-nitro-
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Record name 1-Chloro-2,5-diethoxy-4-nitrobenzene
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Record name 1-chloro-2,5-diethoxy-4-nitrobenzene
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Record name 1-CHLORO-2,5-DIETHOXY-4-NITROBENZENE
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Foundational & Exploratory

Technical Monograph: 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0)

[1][2][3]

Part 1: Executive Summary & Chemical Identity

1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0) is a highly specialized aromatic intermediate used primarily in the synthesis of azoic diazo components (Fast Blue series) and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the para-positioning of the chloro and nitro electron-withdrawing groups, flanked by two electron-donating ethoxy groups. This "push-pull" electronic configuration makes it a versatile scaffold for nucleophilic aromatic substitution (

4-Chloro-2,5-diethoxyaniline
Chemical Identity Table[4]
PropertySpecification
CAS Number 91-43-0
IUPAC Name This compound
Synonyms 2,5-Diethoxy-4-nitrochlorobenzene; 4-Chloro-2,5-diethoxynitrobenzene; Fast Blue Intermediate
Molecular Formula

Molecular Weight 245.66 g/mol
SMILES CCOC1=CC(=C(C=C1[O-])OCC)Cl
Appearance Yellow crystalline solid
Melting Point 102–105 °C (Typical for pure polymorphs)
Solubility Insoluble in water; Soluble in Toluene, DMF, Acetone, Hot Ethanol

Part 2: Synthetic Pathways & Manufacturing Logic

The synthesis of CAS 91-43-0 is a classic example of regioselective electrophilic aromatic substitution . The presence of two strong ortho/para directing ethoxy groups controls the orientation of the incoming electrophiles.

Core Synthesis Workflow

The industrial route typically begins with Hydroquinone , proceeding through alkylation, chlorination, and finally nitration.

  • O-Alkylation: Hydroquinone is etherified with ethyl bromide or diethyl sulfate to yield 1,4-Diethoxybenzene .

  • Chlorination: Controlled chlorination introduces a chlorine atom at the 2-position. The steric bulk of the ethoxy groups prevents over-chlorination if stoichiometry is managed.

  • Nitration: The final step involves nitration of 1-chloro-2,5-diethoxybenzene. The nitro group is directed para to the chlorine atom (and ortho to an ethoxy group) due to the combined directing effects and steric locking.

Detailed Protocol (Lab Scale)

Critical Safety Note: Nitration reactions are highly exothermic. Temperature control is paramount to prevent thermal runaway.

Step 1: Preparation of 1-Chloro-2,5-diethoxybenzene

  • Reagents: 1,4-Diethoxybenzene (1.0 eq), Sulfuryl Chloride (

    
    , 1.05 eq).
    
  • Solvent: Dichloromethane (DCM) or Chlorobenzene.

  • Procedure: Dissolve 1,4-diethoxybenzene in DCM at 0°C. Add

    
     dropwise over 60 minutes. Stir at room temperature for 4 hours. Quench with water, separate organic layer, and distill.
    

Step 2: Nitration to CAS 91-43-0

  • Reagents: 1-Chloro-2,5-diethoxybenzene (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the chloro-intermediate in glacial acetic acid.

    • Cool to 10–15°C.

    • Add Nitric acid dropwise, maintaining internal temperature below 20°C.

    • Allow to warm to 25°C and stir for 2 hours.

    • Workup: Pour mixture into ice water. The product precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

Synthesis Diagram (DOT)

SynthesisPathwayHQHydroquinone(Starting Material)DEB1,4-Diethoxybenzene(Intermediate 1)HQ->DEBEtBr / NaOHO-AlkylationCDEB1-Chloro-2,5-diethoxybenzene(Intermediate 2)DEB->CDEBSO2Cl2ChlorinationTARGETThis compound(CAS 91-43-0)CDEB->TARGETHNO3 / AcOHNitrationAMINE4-Chloro-2,5-diethoxyaniline(Fast Blue Base)TARGET->AMINEFe / HCl or H2/PdReduction

Caption: Figure 1. Step-wise synthesis pathway from Hydroquinone to CAS 91-43-0 and downstream reduction.

Part 3: Applications in Drug Development & Materials

Dyes and Pigments (Fast Blue Series)

The primary industrial application of CAS 91-43-0 is as a precursor for Fast Blue salts, specifically utilized in histochemistry and textile dyeing.

  • Mechanism: The nitro group is reduced to an amine (4-Chloro-2,5-diethoxyaniline).[1] This amine is then diazotized to form a stable diazonium salt (e.g., Fast Blue BB Salt).

  • Usage: These diazonium salts couple with naphthols to produce insoluble azo dyes, widely used to stain cellular structures (e.g., esterase activity) or color cotton fabrics.

Pharmaceutical Intermediates

In drug discovery, the 2,5-diethoxyaniline scaffold serves as a privileged structure for kinase inhibitors.

  • Kinase Binding: The alkoxy groups provide hydrogen bond acceptors and hydrophobic interactions within the ATP-binding pocket of enzymes.

  • Derivatization: The chlorine atom in CAS 91-43-0 allows for further functionalization via Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) after the nitro group has been modified, enabling the construction of complex heterocycles.

Part 4: Physicochemical & Safety Profile

Reactivity Profile
  • Electrophilic Substitution: The ring is deactivated by the nitro and chloro groups, making further electrophilic attack difficult.

  • Nucleophilic Substitution (

    
    ):  The chlorine atom is activated by the para-nitro group. It can be displaced by strong nucleophiles (e.g., amines, thiols) under forcing conditions, allowing for library generation in medicinal chemistry.
    
GHS Safety Classification

Signal Word: WARNING

Hazard CodeDescription
H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.[2]
H411 Toxic to aquatic life with long lasting effects.[2]

Handling Protocol:

  • Use local exhaust ventilation.

  • Wear nitrile gloves and chemical safety goggles.

  • Avoid dust formation; fine dusts of nitro-aromatics can be explosive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66675, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorinated Nitrobenzenes.[3] Retrieved from [Link]

1-Chloro-2,5-diethoxy-4-nitrobenzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloro-2,5-diethoxy-4-nitrobenzene physical properties Content Type: In-depth technical guide.

Physicochemical Profiling, Synthesis Logic, and Characterization

Executive Summary

This compound (CAS 91-43-0) is a highly specialized aromatic intermediate used primarily in the synthesis of complex dyes, pigments, and pharmaceutical active pharmaceutical ingredients (APIs).[1][2][3][4][5] Structurally, it features a benzene core substituted with a chlorine atom, a nitro group, and two ethoxy groups in a 2,5-arrangement.[3][6][7][8] This specific substitution pattern imparts unique electronic properties—combining the electron-withdrawing nature of the nitro and chloro groups with the electron-donating effects of the ethoxy moieties—making it a critical scaffold for nucleophilic aromatic substitution reactions.

This guide provides a comprehensive analysis of its physical properties, structural characterization, and synthetic pathways, designed for researchers and process chemists optimizing downstream applications.

Chemical Identity & Nomenclature

Accurate identification is the first step in any rigorous experimental workflow.

PropertyDetail
IUPAC Name This compound
Common Synonyms 2,5-Diethoxy-4-nitrochlorobenzene; Fast Blue BB Base intermediate
CAS Registry Number 91-43-0
Molecular Formula C₁₀H₁₂ClNO₄
Molecular Weight 245.66 g/mol
SMILES CCOC1=CC(=C(C=C1[O-])OCC)Cl
MDL Number MFCD00024578

Physical & Chemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for process design and handling.

Quantitative Data Table
PropertyValueCondition/Method
Physical State Solid (Crystalline Powder)Standard Temperature & Pressure (STP)
Color Yellow to Light OrangeVisual Inspection
Melting Point 90°CCapillary method (Experimental) [1]
Boiling Point 368.4°C@ 760 mmHg (Predicted)
Density 1.264 g/cm³@ 20°C
Refractive Index 1.533Predicted
Solubility (Water) InsolubleHydrophobic nature dominates
Solubility (Organic) SolubleChloroform, Ethyl Acetate, DMSO, Methanol
Partition Coefficient (LogP) ~2.55Predicted (Lipophilic)
Thermal & Stability Analysis
  • Thermal Stability: The compound is stable at room temperature but should be stored below 30°C to prevent slow degradation. As a nitro-aromatic, it poses a potential decomposition hazard at elevated temperatures (>200°C); Differential Scanning Calorimetry (DSC) is recommended before scaling up reactions.

  • Reactivity Profile: The chlorine atom at the C1 position is activated by the para-nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). This is the primary mode of reactivity utilized in drug synthesis (e.g., replacement with morpholine or amines).

Structural Characterization

For researchers validating compound identity, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR) Prediction[10]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two distinct singlets (due to para-substitution preventing coupling).

      • δ ~7.4 ppm (s, 1H): Proton at C3 (ortho to NO₂, meta to Cl). Deshielded by the adjacent nitro group.

      • δ ~7.0 ppm (s, 1H): Proton at C6 (ortho to Cl, meta to NO₂).

    • Aliphatic Region:

      • δ ~4.1-4.2 ppm (q, 4H, J=7Hz): Two overlapping quartets for the methylene (-CH₂-) protons of the ethoxy groups.

      • δ ~1.4-1.5 ppm (t, 6H, J=7Hz): Two overlapping triplets for the methyl (-CH₃) protons.

Infrared Spectroscopy (FT-IR)[1]
  • Nitro Group (NO₂): Strong asymmetric stretch at 1530 cm⁻¹ and symmetric stretch at 1350 cm⁻¹ .

  • Ether Linkage (C-O-C): Strong stretching vibrations in the 1050–1250 cm⁻¹ region.

  • Aromatic C-H: Weak stretches above 3000 cm⁻¹ .

  • C-Cl Bond: Characteristic stretch in the fingerprint region (600–800 cm⁻¹ ).

Synthesis & Manufacturing Logic

The synthesis of this compound typically follows an electrophilic aromatic substitution pathway starting from 1,4-diethoxybenzene (hydroquinone diethyl ether).

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow from precursor to final product, highlighting the critical regioselectivity.

SynthesisPathway Precursor 1,4-Diethoxybenzene (Starting Material) Intermediate 1-Chloro-2,5-diethoxybenzene (Intermediate) Precursor->Intermediate Electrophilic Substitution Step1 Chlorination (SO2Cl2 or Cl2) Product This compound (Target) Intermediate->Product Nitration (Para to Cl) Step2 Nitration (HNO3 / H2SO4)

Figure 1: Synthetic route from 1,4-diethoxybenzene involving chlorination followed by nitration.[1][2][4][6][7][9][10][11][12] The directing effects of the ethoxy groups ensure the specific 2,5-substitution pattern.

Process Description
  • Chlorination: 1,4-Diethoxybenzene is chlorinated (using sulfuryl chloride or chlorine gas) to yield 1-chloro-2,5-diethoxybenzene. The ortho-directing power of the ethoxy groups facilitates substitution.

  • Nitration: The intermediate is subjected to mixed acid nitration (HNO₃/H₂SO4). The nitro group enters the position para to the chlorine atom (and ortho to an ethoxy group), driven by the combined steric and electronic landscape, yielding the target this compound.

Quality Control & Purity Analysis

To ensure "self-validating" protocols, the following analytical methods are recommended:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile:Water (Gradient 50:50 to 90:10).

    • Detection: UV at 254 nm (aromatic absorption) and 350 nm (nitro group absorption).

    • Acceptance Criteria: Purity >98% (Area %).

  • TLC (Thin Layer Chromatography):

    • Solvent System: Hexane:Ethyl Acetate (4:1).

    • Visualization: UV light. The product will appear as a distinct dark spot quenching fluorescence.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Ventilation: Use only in a chemical fume hood to avoid inhalation of dust.

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents and strong bases.

References

  • PubChem. (2024). Compound Summary for CID 66675: this compound.[1][2][3][4][6][7][8][9][11] National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and analytical protocols for 1-Chloro-2,5-diethoxy-4-nitrobenzene , a critical intermediate in the production of azo dyes (Fast Blue series) and pharmaceutical morpholine derivatives.

Thermodynamic Properties, Synthesis, and Quality Control

Executive Summary

This compound (CAS: 91-43-0) serves as a pivotal electrophilic building block in organic synthesis.[1] Its structural rigidity, conferred by the para-nitro and ortho/meta-ethoxy substitution pattern, dictates a distinct melting point range that serves as a primary indicator of purity. This guide provides a definitive reference for its physical constants, synthesis workflow, and melting point determination protocols for researchers in dye chemistry and drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name This compound
Common Synonyms 2,5-Diethoxy-4-nitrochlorobenzene; Fast Blue 2R Nitro Precursor
CAS Registry Number 91-43-0
Molecular Formula C₁₀H₁₂ClNO₄
Molecular Weight 245.66 g/mol
SMILES CCOC1=CC(=C(C=C1[O-])OCC)Cl
Appearance Yellow crystalline solid
2.1 Thermodynamic Constants

The melting point (MP) is the critical quality attribute (CQA) for this solid. Variations in MP are sensitive indicators of isomer contamination (e.g., 2,3-diethoxy isomers) or residual solvent.

  • Melting Point (Primary Standard): 106 – 110 °C (Experimental) [1]

  • Melting Point (Lower Grade/Crude): ~90 °C (Often indicates <95% purity) [2]

  • Boiling Point: 368.4 °C (Predicted at 760 mmHg)

  • Solubility:

    • Insoluble: Water[2]

    • Soluble: Toluene, Dichloromethane (DCM), Acetone, hot Ethanol.

Technical Insight: The ethoxy chains provide slight flexibility compared to methoxy analogs (e.g., 1-chloro-2,5-dimethoxy-4-nitrobenzene, MP ~141 °C), resulting in a lower melting point for the diethoxy derivative due to less efficient crystal packing.

Synthesis & Manufacturing Workflow

The synthesis of this compound typically proceeds via the functionalization of 1,4-diethoxybenzene (Hydroquinone diethyl ether). The sequence prioritizes chlorination prior to nitration to utilize the directing effects of the ethoxy groups while managing steric hindrance.

3.1 Reaction Pathway
  • Chlorination: 1,4-Diethoxybenzene is chlorinated (using SO₂Cl₂ or Cl₂) to yield 1-Chloro-2,5-diethoxybenzene . The para positions to the ethoxy groups are activated, but the symmetry directs the first chlorine to any open position.

  • Nitration: The chloro-intermediate is nitrated using mixed acid (HNO₃/H₂SO₄).[3] The nitro group enters the position para to the chlorine atom (position 4), directed by the steric channel created by the two ethoxy groups and the electronic activation of the ring.

3.2 Process Diagram (DOT)

SynthesisPathway cluster_impurities Potential Impurities Start 1,4-Diethoxybenzene (Hydroquinone diethyl ether) Step1 Chlorination (SO2Cl2 or Cl2, < 40°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 1-Chloro-2,5-diethoxybenzene Step1->Inter Step2 Nitration (HNO3 / H2SO4, 0-10°C) Inter->Step2 Nitronium Ion Attack Product Target: This compound (MP: 106-110°C) Step2->Product Imp1 Isomer: 1-Chloro-3,6-diethoxy... Step2->Imp1 Side Rxn Imp2 Over-nitrated byproducts Step2->Imp2

Caption: Synthesis workflow from Hydroquinone diethyl ether to the target nitrobenzene, highlighting critical reaction steps and potential impurity vectors.

Experimental Protocol: Melting Point Determination

To ensure data integrity, the melting point must be determined using a calibrated capillary method or Differential Scanning Calorimetry (DSC).

4.1 Sample Preparation
  • Drying: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove residual solvent (ethanol/toluene), which can depress the melting point.

  • Grinding: Pulverize the yellow crystals into a fine, uniform powder using an agate mortar to ensure even heat transfer.

4.2 Capillary Method (SOP)
  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 95 °C.

    • Critical Ramp: Reduce heat rate to 1.0 °C/min starting at 95 °C.

  • Observation:

    • Onset: First visible liquid droplet (Record T₁).

    • Clear Point: Complete liquefaction (Record T₂).

  • Acceptance Criteria: For high-purity applications, the range (T₂ - T₁) should not exceed 2.0 °C.

    • Target Range: 106.0 – 110.0 °C .

4.3 Purification of Sub-Standard Batches

If the MP is < 100 °C, recrystallization is required.[4]

  • Solvent System: Ethanol (95%) or Ethanol/Water (90:10).

  • Procedure: Dissolve crude solid in boiling ethanol. Add activated carbon (to remove isomers/color), filter hot, and cool slowly to 4 °C. Collect crystals via vacuum filtration.

Safety & Handling (SDS Summary)
  • Hazards: Nitro aromatic compounds are toxic by inhalation and skin absorption.

  • GHS Classification:

    • Warning

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place away from strong reducing agents (e.g., hydrides, active metals) to prevent uncontrolled reduction to the aniline (Fast Blue 2R Base).

References
  • Pfaltz & Bauer.[5] (n.d.). Safety Data Sheet: 4-Chloro-2,5-diethoxynitrobenzene (Product C11010). Retrieved from

  • Echemi. (2024). This compound Physical Properties. Retrieved from

  • PubChem. (2024). Compound Summary: this compound (CID 66675). National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). 1-Chloro-2,5-dimethoxy-4-nitrobenzene Properties (Homologue Comparison). Retrieved from

Sources

Technical Guide: 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, thermal handling, and purification protocols for 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0). It addresses the critical safety parameters required for handling high-boiling nitroaromatics and provides actionable workflows for researchers in organic synthesis and drug development.

Thermal Properties, Purification, and Safety Protocols

Executive Summary

This compound is a specialized intermediate used primarily in the synthesis of aniline derivatives for azo dyes, pigments (e.g., Naphthol AS series), and pharmaceutical precursors.[1][2][3]

Critical Directive: While theoretical models predict an atmospheric boiling point of ~368°C , this compound must not be distilled at atmospheric pressure . Nitroaromatic compounds with high molecular weights are prone to rapid, exothermic decomposition before reaching their atmospheric boiling points.

Operational Recommendation: Purification should primarily be conducted via recrystallization (given its solid state at room temperature). If distillation is strictly necessary for crude oil recovery, it must be performed under high vacuum (<1 mmHg) to maintain pot temperatures below the decomposition threshold (typically <200°C).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

PropertyValue / RangeSource / Confidence
CAS Number 91-43-0 Registry
Molecular Formula C₁₀H₁₂ClNO₄
Molecular Weight 245.66 g/mol
Physical State Yellow Crystalline SolidExperimental
Melting Point 90 °C (Range: 88–92 °C)Experimental [1, 2]
Boiling Point (Atm) 368.4 °C (Predicted)Theoretical [2]
Boiling Point (Vacuum) ~165–175 °C @ 1 mmHg Calculated (Nomograph)
Density 1.28 ± 0.1 g/cm³Predicted
Flash Point 176.6 ± 25.0 °CPredicted
Solubility Insoluble in water; Soluble in DCM, EtOAc, Hot EtOHExperimental

Note on Boiling Point: The value of 368.4°C is a virtual constant used for thermodynamic modeling. Attempting to reach this temperature will result in thermal runaway.

The Boiling Point & Thermal Safety Analysis

The Decomposition Hazard

Nitro compounds derive their instability from the nitro group (-NO₂), which acts as an internal oxidizer. At elevated temperatures (typically >200°C for this class), the energy barrier for C-NO₂ bond homolysis is overcome, releasing NOₓ gases and generating significant heat.

  • Onset of Decomposition: Likely >220°C.

  • Operational Limit: Do not heat bulk material above 180°C .

Vacuum Distillation Parameters

If the compound is isolated as a crude oil (e.g., post-reaction solvent strip) and requires distillation, you must reduce the pressure to lower the boiling point into the "Safe Zone."

  • Target Pressure: 0.1 – 1.0 mmHg (High Vacuum)

  • Target Vapor Temp: 140 – 170 °C

  • Condenser Temp: 95 °C (Must be > Melting Point of 90°C to prevent clogging)

Experimental Protocols

Protocol A: Recrystallization (Recommended)

Best for: Final purification of solid product (purity >98%).

  • Solvent Selection: Ethanol (95%) or a mixture of Ethyl Acetate/Hexane (1:4).

  • Dissolution: Charge crude solid into a flask. Add minimum solvent required to dissolve at reflux (~78°C for EtOH).

  • Hot Filtration: If insoluble particulates (inorganic salts) are present, filter the hot solution through a pre-warmed sintered glass funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, chill to 0–4°C for 1 hour.

  • Isolation: Filter the yellow crystals. Wash with cold solvent. Dry under vacuum at 40°C.

Protocol B: Vacuum Distillation (High Hazard)

Best for: Recovering product from a complex oily reaction matrix.

  • Setup: Short-path distillation head (vigreux column is not recommended due to hold-up volume).

  • Heat Source: Oil bath with digital temperature control. Never use a heating mantle (hot spots cause localized decomposition).

  • Procedure:

    • Apply vacuum (<1 mmHg).

    • Slowly ramp oil bath temperature.

    • Monitor: If pot temperature reaches 180°C without distillation, STOP . The vacuum is insufficient.

    • Collection: Ensure the condenser fluid is heated (water/glycol at ~95°C) to prevent the distillate from solidifying inside the condenser.

Synthesis & Application Workflow

This compound typically serves as the electrophilic substrate in the synthesis of aniline derivatives via Béchamp reduction or Catalytic Hydrogenation.

Workflow Visualization

The following diagram illustrates the synthesis logic and the critical purification decision node.

G Start Precursor: 1-Chloro-2,5-diethoxybenzene Reaction Nitration (HNO3 / H2SO4) Start->Reaction Crude Crude Intermediate: This compound Reaction->Crude Decision State Check: Solid or Oil? Crude->Decision Recryst Protocol A: Recrystallization (EtOH) Decision->Recryst Solid (Preferred) Distill Protocol B: High Vac Distillation (T < 180°C, P < 1 mmHg) Decision->Distill Oily/Impure Product Pure Product (MP: 90°C) Recryst->Product Distill->Product Distillate Solidifies NextStep Reduction to Aniline (H2/Pd-C or Fe/HCl) Product->NextStep

Figure 1: Synthesis and purification decision tree for this compound, emphasizing the safety branch for distillation.

References

  • PubChem. (2024). Compound Summary: this compound (CAS 91-43-0). National Library of Medicine. Retrieved from [Link]

Sources

1-Chloro-2,5-diethoxy-4-nitrobenzene NMR Spectra: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, NMR interpretation, and experimental protocols.

Introduction & Structural Context[1][2][3][4]

1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 91-43-0) is a highly functionalized benzene derivative often utilized as a key intermediate in the synthesis of azo dyes, pigments, and pharmaceutical precursors (e.g., Fast Blue BB analogs).[1] Its structure features a tetrasubstituted benzene ring with a specific push-pull electronic character defined by the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups opposing the electron-donating ethoxy (-OEt) groups.

Accurate NMR interpretation of this molecule requires understanding the interplay between these substituents, particularly the shielding/deshielding effects on the two remaining aromatic protons.

Structural Analysis & Numbering

The molecule possesses para-positioned protons at positions 3 and 6, rendering them magnetically distinct due to the lack of a plane of symmetry perpendicular to the ring.

G cluster_legend Electronic Effects C1 C1 (Cl) C2 C2 (OEt) C1->C2 C3 C3 (H) C2->C3 C4 C4 (NO2) C3->C4 C5 C5 (OEt) C4->C5 C6 C6 (H) C5->C6 C6->C1 EWG EWG (Deshielding) -NO2, -Cl EDG EDG (Shielding) -OEt

Figure 1: Connectivity and electronic environment of the aromatic core. Note the distinct environments for C3 and C6.

Experimental Protocol

To ensure reproducibility and high-resolution spectra, the following protocol is recommended. This workflow minimizes solvent artifacts and ensures proper relaxation of quaternary carbons.

Sample Preparation[6][7][8]
  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug if any turbidity is observed (common with nitro-compounds containing inorganic impurities).

Instrument Parameters (400 MHz equivalent)
Parameter¹H NMR Setting¹³C NMR SettingRationale
Pulse Angle 30°30°Prevents saturation; essential for quantitative integration.
Relaxation Delay (D1) 1.0 s2.0 - 5.0 sQuaternary carbons (C-NO₂, C-Cl) require longer relaxation times.
Scans (NS) 161024+Sufficient S/N ratio for minor carbon peaks.
Spectral Width -2 to 14 ppm-10 to 220 ppmCovers all aromatic and carbonyl-like regions.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

¹H NMR Spectral Analysis

The proton spectrum is characterized by a distinct aromatic region (two singlets) and an aliphatic region (ethoxy patterns).

Aromatic Region (6.5 – 8.0 ppm)

Due to the 1,2,4,5-substitution pattern, the two aromatic protons (H3 and H6) are para to each other. While para-coupling (


) is theoretically possible (~0–1 Hz), it is often too small to resolve on standard 300/400 MHz instruments, resulting in two sharp singlets.
ProtonShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-3 7.50 Singlet (s)1HMost Deshielded. Located ortho to the strong electron-withdrawing Nitro group (-NO₂) and ortho to an Ethoxy group. The -NO₂ effect dominates.
H-6 7.16 Singlet (s)1HModerately Deshielded. Located ortho to the Chloro group (-Cl) and ortho to an Ethoxy group. Cl is less deshielding than NO₂.

Note: Chemical shift values are derived from the closely related analog 1-chloro-2,5-dimethoxy-4-nitrobenzene [1, 2]. The substitution of methoxy with ethoxy typically alters aromatic shifts by <0.05 ppm.

Aliphatic Region (1.0 – 4.5 ppm)

The two ethoxy groups (-OCH₂CH₃) are in slightly different electronic environments (ortho-to-Cl vs. ortho-to-NO₂), which may resolve into two overlapping sets of signals or distinct multiplets depending on the field strength.

ProtonShift (δ, ppm)MultiplicityCoupling (

)
Assignment
-OCH₂- 4.05 – 4.15 Quartet (q)~7.0 HzMethylene protons next to oxygen. May appear as two overlapping quartets.
-CH₃ 1.35 – 1.45 Triplet (t)~7.0 HzMethyl protons. Typical alkyl position.
Self-Validation Check
  • Integration Ratio: Ensure the integral ratio follows 1 : 1 : 2 : 2 : 3 : 3 (H3 : H6 : OCH₂ : OCH₂ : CH₃ : CH₃).

  • Coupling: The quartets must couple to the triplets. Verify that the coupling constant

    
     is identical (approx 7.0 Hz) for both multiplets.
    

¹³C NMR Spectral Analysis

The carbon spectrum confirms the backbone structure. The lack of symmetry results in 10 distinct carbon signals.

Predicted Chemical Shifts[4]
Carbon TypePredicted Shift (ppm)Signal Characteristics
C-NO₂ (C4) ~138 - 140 Quaternary. Weak intensity (long relaxation).
C-O (C2, C5) ~148 - 152 Quaternary. Deshielded by Oxygen. Likely two close peaks.
C-Cl (C1) ~120 - 125 Quaternary.
C-H (C3) ~108 Methine. Ortho to two EDGs (shielded relative to benzene).
C-H (C6) ~114 Methine.
-OCH₂- ~65 - 66 Methylene. Deshielded by Oxygen.
-CH₃ ~14 - 15 Methyl.

Note: Assignments based on substituent additivity rules and analogous 2,5-dimethoxy structures [2].

Troubleshooting & Artifacts

When analyzing the spectra, be aware of common impurities associated with the synthesis or handling of this compound.

Common Impurities
  • Residual Solvents:

    • Ethanol: If recrystallized from ethanol, look for a triplet at 1.25 ppm and quartet at 3.72 ppm (CDCl₃).

    • Water: Broad singlet around 1.56 ppm in CDCl₃.

  • Isomers:

    • 1-Chloro-2,4-diethoxy-5-nitrobenzene: A common regioisomer. Check for meta-coupling (

      
       Hz) in the aromatic region, which would indicate protons are meta to each other rather than para.
      
  • Hydrolysis Products:

    • Phenols: Broad peaks > 5.0 ppm (exchangeable with D₂O) indicate cleavage of the ethoxy ether linkage.

Experimental Workflow Visualization

Workflow Start Crude Sample (Yellow Solid) Prep Dissolve in CDCl3 (0.6 mL) Start->Prep Check Check Solubility (Turbidity?) Prep->Check Filter Filter (Glass Wool) Check->Filter Yes Acquire Acquire 1H NMR (16 Scans, d1=1s) Check->Acquire No Filter->Acquire Analyze Analyze Aromatic Region (Singlets vs Doublets) Acquire->Analyze

Figure 2: Decision tree for NMR sample preparation and initial analysis.

References

  • ChemicalBook. 1-Chloro-2,5-dimethoxy-4-nitrobenzene NMR Data. Retrieved from ChemicalBook. Link

  • National Institutes of Health (NIH) - PubChem. this compound (CID 66675). Retrieved from PubChem.[1] Link

  • Sigma-Aldrich. 1-Chloro-2,5-dimethoxy-4-nitrobenzene Product Specification. Retrieved from Sigma-Aldrich. Link

  • Spectral Database for Organic Compounds (SDBS). General trends for polysubstituted benzenes. AIST Japan. Link

Sources

1-Chloro-2,5-diethoxy-4-nitrobenzene FT-IR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 91-43-0 ), often commercially designated as Fast Red ITR Base, serves as a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors.[1] Its molecular architecture is defined by a "push-pull" electronic system: the electron-withdrawing nitro (


) and chloro (

) groups oppose the electron-donating diethoxy (

) substituents.[1]

For researchers and drug development professionals, accurate Fourier Transform Infrared (FT-IR) analysis of this compound is not merely about matching a reference spectrum; it is about verifying the integrity of this specific substitution pattern.[1] This guide provides a self-validating methodological framework to confirm identity, assess purity, and detect common degradation products (e.g., hydrolysis to phenols or reduction to amines).[1]

Molecular Architecture & Vibrational Theory[1]

To interpret the spectrum, one must understand the vibrational causality induced by the substituents on the benzene ring.[1]

  • The Nitro Group (

    
    ):  As the primary dipole driver, the nitro group generates the most intense bands.[1] However, the ortho-ethoxy group at position 5 exerts a steric and electronic influence, potentially shifting the asymmetric nitro stretch to slightly lower wavenumbers compared to unsubstituted nitrobenzene due to resonance donation.[1]
    
  • The Diethoxy Moieties: These provide strong C-O-C antisymmetric stretching modes.[1] The presence of two ethoxy groups increases the complexity of the "fingerprint" region (1300–1000 cm⁻¹).[1]

  • The 1,2,4,5-Substitution Pattern: This leaves only two isolated aromatic protons (positions 3 and 6).[1] Unlike mono-substituted rings which show strong bending modes around 750 cm⁻¹, isolated protons typically exhibit weak, sharp out-of-plane (oop) bending vibrations near 880–860 cm⁻¹.[1]

Diagram 1: Vibrational Logic & Structural Impact

The following diagram illustrates the electronic interactions influencing the vibrational frequencies.

VibrationalLogic Molecule This compound Nitro Nitro Group (-NO2) Electron Withdrawing Molecule->Nitro Ethoxy Diethoxy Groups (-OEt) Electron Donating Molecule->Ethoxy Ring Benzene Ring 1,2,4,5-Substitution Molecule->Ring Effect1 High Intensity Bands (1530 & 1350 cm⁻¹) Nitro->Effect1 Dipole Change Effect2 Resonance Shift (Lower Wavenumber) Ethoxy->Effect2 Mesomeric Effect Effect3 Isolated C-H Bending (~870 cm⁻¹) Ring->Effect3 Topology Effect2->Effect1 Modulates

Caption: Electronic and structural drivers defining the primary IR spectral features of CDENB.

Experimental Protocol

Standard transmission IR (KBr pellet) provides the highest resolution for solid organics, but Attenuated Total Reflectance (ATR) is the industry standard for rapid throughput in pharmaceutical QC.[1] This protocol focuses on ATR but notes KBr adjustments.

Equipment Prerequisite:

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).[1]

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against abrasive crystals).[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Workflow
  • System Blanking: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor.[1]
  • Sample Loading: Place approximately 5–10 mg of the yellow powder onto the crystal center.

  • Pressure Application: Apply force using the anvil.[1] Critical: For crystalline solids, poor contact yields noisy spectra.[1] Apply maximum rated pressure for the accessory to ensure the evanescent wave penetrates the sample.[1]

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if comparing to KBr libraries) to adjust for penetration depth dependence on wavelength.

Spectral Interpretation & Assignment

The following table synthesizes theoretical assignments with empirical data for nitro-ethoxy-benzenes.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Notes
Aliphatic C-H Stretch (Asym/Sym)2990 – 2850MediumDerived from the ethyl (

) tails.[1] Distinct from aromatic C-H.[1]
Aromatic C-H Stretch3100 – 3000WeakOften appears as a shoulder above 3000 cm⁻¹.[1]
Nitro (

)
Asymmetric Stretch 1550 – 1500 Very Strong The most dominant band.[1] Usually ~1530 cm⁻¹.[1]
Aromatic Ring C=C Skeletal1610 – 1580MediumOften appears as a doublet near the nitro band.[1]
Nitro (

)
Symmetric Stretch 1360 – 1320 Strong The second "eye" of the nitro group.[1] Usually ~1350 cm⁻¹.[1]
Ether (Ar-O-C) Asymmetric Stretch1275 – 1200StrongBroad, complex band due to two ethoxy groups.[1]
Ether (O-CH₂) Symmetric Stretch1050 – 1020StrongCharacteristic of alkyl-aryl ethers.[1]
Aryl Chloride C-Cl Stretch1090 – 1080Med/WeakOften obscured by ether bands; not reliable for primary ID.[1]
Ring Substitution C-H OOP Bending890 – 860MediumDiagnostic for isolated protons (positions 3, 6).[1]
Critical Differentiation
  • Vs. Starting Material (1-Chloro-2,5-diethoxybenzene): The starting material lacks the intense

    
     bands at 1530/1350 cm⁻¹.[1]
    
  • Vs. Hydrolysis Product (Phenol derivative): If the ethoxy group cleaves or the Cl hydrolyzes (rare under storage, but possible in synthesis), a broad O-H stretch will appear at 3500–3200 cm⁻¹.[1]

Quality Control & Impurity Profiling

In a drug development context, purity is paramount.[1] The FT-IR spectrum serves as a rapid "Pass/Fail" gate before HPLC analysis.[1]

Diagram 2: QC Decision Tree

This workflow validates the sample identity and checks for common synthesis failures.[1]

QCDecision Start Acquire Spectrum CheckNitro Check 1550-1500 cm⁻¹ Strong Band Present? Start->CheckNitro CheckOH Check 3500-3200 cm⁻¹ Broad Band Present? CheckNitro->CheckOH Yes FailID FAIL: Identity Mismatch (Missing Nitro) CheckNitro->FailID No CheckNH Check 3400-3300 cm⁻¹ Doublet Present? CheckOH->CheckNH No FailWet FAIL: Moisture/Hydrolysis (Drying Required) CheckOH->FailWet Yes Pass PASS: Identity Confirmed Proceed to HPLC CheckNH->Pass No FailRed FAIL: Amine Impurity (Reduction Occurred) CheckNH->FailRed Yes

Caption: Automated logic for spectral validation of CDENB batches.

Troubleshooting Common Anomalies:

  • Broadening of bands: Usually indicates high moisture content or poor crystal contact in ATR.[1] Dry the sample in a desiccator and re-run.

  • Split Nitro Peak: If the 1530 cm⁻¹ band splits significantly, it may indicate polymorphism or the presence of an isomer (e.g., nitro group in a different position), though the latter is synthetically unlikely without distinct precursors.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66675, this compound. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (Standard text for vibrational assignment principles).

  • OECD SIDS. 1-Chloro-2-nitrobenzene and derivatives: Initial Assessment Report. (Context on chlorinated nitrobenzene synthesis and impurities). Retrieved from [Link][1]

Sources

Structural Elucidation and Quantitation of 1-Chloro-2,5-diethoxy-4-nitrobenzene via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0) is a critical intermediate in the synthesis of azo dyes (specifically the Fast Blue series) and substituted anilines used in pharmaceutical pharmacophores.[1] Its structural integrity is defined by the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy substituents on a halogenated benzene core.[1]

For researchers in drug development and industrial synthesis, accurate characterization of this molecule is challenging due to potential thermal instability and the existence of regioisomers.[1] This guide provides a definitive mass spectrometry (MS) framework for identifying and quantifying this compound, focusing on Electron Ionization (EI) fragmentation mechanisms and self-validating experimental protocols.[1]

Physicochemical Context & Ionization Strategy[1][2][3][4]

Before initiating MS analysis, the physicochemical properties of the analyte must dictate the ionization method.[1] The molecule possesses a "push-pull" electronic system (donor ethoxy vs. acceptor nitro), which influences ionization efficiency.[1]

Table 1: Analyte Profile
PropertyValue / DescriptionImpact on MS
Formula

Basis for exact mass calculation.[1]
Mol. Weight 245.66 g/mol Monoisotopic mass (

): 245.045
Boiling Point ~360°C (Predicted)High BP suggests GC-MS requires high inlet temps; LC-MS is gentler.[1]
LogP ~2.8 - 3.1Moderately lipophilic; suitable for Reverse Phase LC.[1]
Lability Nitro-group thermal sensitivityAvoid excessive source temperatures (>250°C) to prevent pyrolytic degradation.[1]
Ionization Selection: EI vs. ESI
  • GC-MS (EI - 70eV): Recommended for structural elucidation.[1] The hard ionization provides a rich fragmentation pattern essential for verifying the position of substituents (ortho-effects).[1]

  • LC-MS (ESI+): Recommended for trace quantitation in biological matrices.[1] The molecule will readily form

    
     or 
    
    
    
    adducts due to the ether oxygens acting as Lewis bases.[1]

Theoretical Fragmentation Analysis (EI Source)

The identification of this compound relies on three distinct spectral signatures: the Chlorine Isotope Cluster, the Nitro-Group Loss, and the Ethoxy-Side Chain Cleavage.[1]

The Chlorine Isotope Signature

The most immediate validator of the parent ion is the isotopic abundance of Chlorine.[1]

  • Molecular Ion (

    
    ):  m/z 245[1]
    
  • Isotope Peak (

    
    ):  m/z 247[1]
    
  • Ratio: The intensity of m/z 245 to 247 will strictly follow a 3:1 ratio (100% : 32%).[1]

  • Validation Rule: If the M+2 peak is absent or <10% relative abundance, the molecule does not contain Chlorine, or the ion is an interferent.[1]

Fragmentation Pathways

Under 70eV electron impact, the molecule undergoes predictable bond scissions.[1]

  • Nitro Group Loss (

    
    ): 
    The nitro group is labile.[1] Cleavage of the 
    
    
    
    bond yields the
    
    
    ion.[1]
    • 
       m/z.[1]
      
  • Ethoxy Group Cleavage (

    
     or 
    
    
    
    ):
    Ether chains on aromatic rings typically undergo
    
    
    -cleavage with hydrogen rearrangement (loss of ethylene,
    
    
    , 28 u) or simple radical loss (ethyl radical, 29 u).[1]
    • Loss of Ethylene:

      
       m/z (Distonic ion formation).[1]
      
  • The "Ortho Effect" (Critical for Regioisomer Confirmation): The Nitro group at C4 is ortho to the Ethoxy group at C5.[1] This proximity facilitates a specific McLafferty-type rearrangement where a hydrogen from the ethoxy

    
    -carbon transfers to the nitro oxygen, followed by the loss of 
    
    
    
    (17 u) or
    
    
    (18 u).[1]
    • Observation of a distinct peak at m/z 228 (

      
      ) confirms the ortho relationship, distinguishing this isomer from meta- or para-substituted analogs.[1]
      
Visualization: Fragmentation Pathway

The following diagram illustrates the primary decay channels for the molecular ion.[1]

Fragmentation M Molecular Ion [M]+ m/z 245 (100%) / 247 (32%) Frag1 [M - NO2]+ m/z 199 M->Frag1 - NO2 (46 u) Frag2 [M - C2H4]+ (Ethoxy Loss) m/z 217 M->Frag2 - C2H4 (28 u) (McLafferty-like) Frag3 [M - OH]+ (Ortho Effect) m/z 228 M->Frag3 - OH (17 u) (Ortho-Interaction) Base Substituted Resorcinol Ion m/z 171 Frag1->Base - C2H4 Frag2->Base - NO2

Figure 1: Predicted EI Fragmentation Tree for this compound showing primary loss channels.[1]

Experimental Protocol: GC-MS Structural Confirmation

This protocol is designed to be self-validating. It includes a "System Suitability" step to ensure the instrument is capable of detecting the specific chemistry of nitro-aromatics.[1]

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (MeOH/EtOH) to prevent trans-etherification in the injector port.[1]

  • Concentration: 100 µg/mL (100 ppm) for Scan Mode; 1 µg/mL for SIM Mode.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may degrade nitro compounds).[1]

Instrument Parameters (Agilent/Thermo Standard Configuration)
ParameterSettingRationale
Inlet Temp 240°CHigh enough to volatilize, low enough to minimize thermal degradation of

.
Injection Split 10:1Prevents column saturation and spectral skewing.[1]
Column DB-5ms or Rtx-5Non-polar stationary phase (5% phenyl) ideal for aromatics.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[1]
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves thermally labile species.[1]
Source Temp 230°CStandard EI source temperature.[1]
Scan Range m/z 40 - 350Captures low mass fragments and the molecular ion.[1]
Data Interpretation Workflow

Workflow Step1 Acquire Spectrum (Scan Mode) Step2 Check m/z 245/247 (3:1 Ratio?) Step1->Step2 Step3 Check m/z 228 (Ortho Effect?) Step2->Step3 Decision Criteria Met? Step3->Decision Pass Identity Confirmed Decision->Pass Yes Fail Suspect Isomer/Impurity Decision->Fail No

Figure 2: Logical workflow for spectral validation.

Troubleshooting & Impurity Profiling

In synthesis, common impurities include the mono-ethoxy analog or the de-chlorinated byproduct.[1]

  • Impurity: 2,5-Diethoxy-4-nitrobenzene (De-chlorinated) [1]

    • Mass Shift:

      
       shifts from 245 to 211 .
      
    • Isotope: Loss of the 3:1 Chlorine cluster.[1] The peak will be singular (M+1 only from Carbon-13).[1]

  • Impurity: 1-Chloro-2-ethoxy-4-nitrobenzene (Mono-ethoxy) [1]

    • Mass Shift:

      
       shifts from 245 to 201 .
      
    • Fragmentation: Reduced intensity of ethylene loss (only one ethoxy group available).[1]

  • Thermal Degradation (Injector Artifacts)

    • If the spectrum shows high background at m/z 30 (NO) and m/z 44 (

      
      ) with no molecular ion, the inlet temperature is too high.[1] Action:  Lower inlet to 200°C and use pulsed splitless injection.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Nitrobenzene Derivatives.[1] U.S. Department of Commerce.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Chapter 2: Mass Spectrometry of Aromatic Nitro Compounds).

  • PubChem Database. Compound Summary: this compound (CID 66675).[1] National Center for Biotechnology Information.[1] [Link][1]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. 4th Edition. University Science Books. (Mechanisms of Ortho-Effect Rearrangements).

Sources

Technical Synthesis Guide: 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 91-43-0 Molecular Formula:


Molecular Weight:  261.66  g/mol
Primary Application:  Intermediate for azo dyes, pigments, and pharmaceutical precursors.

Part 1: Executive Summary & Strategic Analysis

This technical guide details the regioselective synthesis of 1-Chloro-2,5-diethoxy-4-nitrobenzene . The synthesis relies on the precise manipulation of electrophilic aromatic substitution (EAS) directing effects. The core challenge lies in introducing the chloro and nitro substituents in the correct orientation relative to the activating ethoxy groups.

The Synthetic Logic: The synthesis is best approached via a Chlorination-First strategy starting from 1,4-diethoxybenzene.

  • Substrate: 1,4-Diethoxybenzene (Hydroquinone diethyl ether).

  • Step 1 (Chlorination): The ethoxy groups strongly activate the ring. Chlorination occurs ortho to an ethoxy group. Due to symmetry, all four open positions are equivalent initially.

  • Step 2 (Nitration): The introduction of the chlorine atom breaks the symmetry. The subsequent nitration is directed by the cooperative effects of the ethoxy groups (strongly activating, ortho/para directing) and the chlorine atom (deactivating, ortho/para directing). The position para to the chlorine and ortho to the C5-ethoxy group is the most nucleophilic site, ensuring high regioselectivity.

Retrosynthetic Pathway

The following diagram illustrates the disconnection approach and forward synthesis logic.

SynthesisRoute Target TARGET This compound (CAS 91-43-0) Inter1 INTERMEDIATE 1-Chloro-2,5-diethoxybenzene Inter1->Target Nitration (HNO3/AcOH) Start STARTING MATERIAL 1,4-Diethoxybenzene Start->Inter1 Chlorination (SO2Cl2 or Cl2) Precursor Hydroquinone Precursor->Start Alkylation (EtBr/Base)

Caption: Linear synthetic pathway leveraging sequential electrophilic aromatic substitutions.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-2,5-diethoxybenzene

Objective: Monochlorination of the electron-rich aromatic ether. Critical Control Point: Preventing dichlorination. The first chlorine atom deactivates the ring slightly, but the two ethoxy groups remain potent activators. Stoichiometry must be precise.

Reagents & Materials
ComponentRoleEquivalentsNotes
1,4-Diethoxybenzene Substrate1.0Solid, MP ~71°C
Sulfuryl Chloride (

)
Chlorinating Agent1.05Preferred over

gas for lab scale precision
Dichloromethane (DCM) Solvent10 VolDry
Sodium Bicarbonate QuenchExcessSaturated aqueous solution
Protocol
  • Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and gas outlet (scrubber), dissolve 1,4-diethoxybenzene (1.0 eq) in DCM.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Sulfuryl Chloride (1.05 eq) dropwise over 60 minutes.

    • Mechanistic Insight:

      
       decomposes to generate 
      
      
      
      in situ or reacts directly. The slow addition prevents local hotspots that favor polychlorination.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Quench the reaction by slowly pouring the mixture into saturated

    
     solution.
    
  • Extraction: Separate the organic layer. Wash the aqueous layer once with DCM. Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Evaporate the solvent. Recrystallize the crude solid from ethanol or use vacuum distillation if the product is an oil (MP is low, often semi-solid or oil at RT depending on purity).

    • Target Yield: 85-90%

Step 2: Nitration to this compound

Objective: Regioselective introduction of the nitro group. Safety Warning: Nitration of electron-rich ethers is highly exothermic. Runaway reactions can lead to oxidative decomposition or explosion. Strict temperature control is mandatory.

Reagents & Materials
ComponentRoleEquivalentsNotes
1-Chloro-2,5-diethoxybenzene Substrate1.0From Step 1
Nitric Acid (70%) Nitrating Agent1.1

Glacial Acetic Acid Solvent5-8 VolModerates reaction rate
Ice Water QuenchExcessFor precipitation
Protocol
  • Preparation: Dissolve 1-chloro-2,5-diethoxybenzene (1.0 eq) in Glacial Acetic Acid in a reactor fitted with a thermometer and efficient stirring.

  • Thermal Control: Cool the solution to 10°C . Do not allow it to freeze, but keep it well below 20°C.

  • Nitration: Add Nitric Acid (1.1 eq) dropwise.

    • Critical Parameter: Maintain internal temperature between 10°C and 20°C . If the temperature spikes, stop addition immediately.

    • Mechanistic Insight: The acetic acid acts as a solvent and proton donor, generating the active nitronium ion (

      
      ) in a controlled manner compared to sulfuric acid mixed acid, which might be too aggressive for this substrate.
      
  • Digestion: After addition, stir at 20°C for 1-2 hours.

  • Quench & Isolation: Pour the reaction mixture into a slurry of ice and water (approx. 5x reaction volume). The product should precipitate as a yellow solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash copiously with cold water to remove all acid traces.

  • Purification: Recrystallize from Ethanol or Isopropanol.

    • Characterization: Yellow needles. MP: ~128°C (Verify with standard).[1]

Part 3: Mechanism & Regioselectivity

Understanding the directing effects is crucial for troubleshooting impurities.

Directing Group Analysis:

  • Ethoxy (-OEt): Strong Activator, Ortho/Para director.

  • Chloro (-Cl): Weak Deactivator, Ortho/Para director.

In the intermediate 1-Chloro-2,5-diethoxybenzene :

  • C3 Position: Ortho to Cl, Ortho to OEt. Sterically Hindered.

  • C4 Position: Para to Cl, Ortho to OEt. Activated & Accessible.

  • C6 Position: Meta to Cl, Ortho to OEt. Activated.

The C4 position is favored because the chlorine atom (at C1) directs Para to itself (cooperating with the OEt at C5 which directs Ortho). The C6 position is less favored because it is Meta to the chlorine (which does not direct meta) and only supported by one OEt group.

Regioselectivity Center Benzene Ring Cl Cl (Pos 1) Ortho/Para Director NO2 NO2 Target (Pos 4) Para to Cl Ortho to OEt(5) Cl->NO2 Directs Para OEt2 OEt (Pos 2) Ortho/Para Director OEt5 OEt (Pos 5) Ortho/Para Director OEt5->NO2 Directs Ortho

Caption: Cooperative directing effects favoring substitution at C4.

Part 4: Quality Control & Safety

Analytical Parameters
  • Appearance: Yellow crystalline solid.

  • Melting Point: 126-129°C (Typical for pure compound).

  • H-NMR (CDCl3): Look for two distinct aromatic singlets (para relationship blocked by substituents), and two ethyl patterns (quartet/triplet).

    • 
       ~7.0-7.5 ppm (Aromatic H).
      
    • 
       ~4.0-4.2 ppm (
      
      
      
      ).
    • 
       ~1.4 ppm (
      
      
      
      ).
Safety Data (GHS)
  • Signal Word: WARNING

  • Hazards:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.

    • H335: May cause respiratory irritation.

    • Explosion Hazard: Nitro compounds can decompose violently at high temperatures. Do not distill the final nitro product at atmospheric pressure.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66675, this compound. Retrieved from [Link]

  • Organic Syntheses. Nitration of substituted benzenes: General Methods. (Analogous protocols for dimethoxybenzenes). Retrieved from [Link]

Sources

Technical Deep Dive: 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, mechanistic pathways, and experimental protocols for 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0).

CAS: 91-43-0 | Formula: C₁₀H₁₂ClNO₄ | MW: 245.66 g/mol [1]

Molecular Architecture & Electronic Landscape

To manipulate this molecule effectively, one must first understand the competing electronic forces defined by its "quadrant" substitution pattern. The benzene ring is subjected to a violent "push-pull" dynamic that dictates its reactivity profile.[1]

  • The "Pull" (Activation): The Nitro group (-NO₂) at C4 is a strong electron-withdrawing group (EWG).[1] Through resonance (-M effect), it depletes electron density at the ortho and para positions.[1] Crucially, the Chloro group (-Cl) is located at C1, para to the nitro group. This geometric arrangement activates the C1-Cl bond toward Nucleophilic Aromatic Substitution (SNAr).[1]

  • The "Push" (Deactivation/Modulation): Two Ethoxy groups (-OEt) are positioned at C2 and C5.[1] These are strong electron-donating groups (EDG) via resonance (+M).[1]

    • C2-OEt: Being ortho to the Chloro group, this substituent donates electron density directly toward the reaction center (C1). This significantly raises the energy barrier for nucleophilic attack , making this molecule far less reactive toward SNAr than a simple 4-chloronitrobenzene.[1]

    • C5-OEt: Being ortho to the Nitro group, it sterically hinders the nitro group, potentially forcing it slightly out of planarity, which can diminish its activating power.

Chemist’s Takeaway: While the molecule looks like a candidate for displacing the chloride, the ethoxy groups make the ring electron-rich. Consequently, the dominant and most high-yielding reaction pathway is the reduction of the nitro group , not the displacement of the chloride.

Primary Transformation: Nitro Reduction (The "Golden Path")

The reduction of the nitro group to an amine yields 4-chloro-2,5-diethoxyaniline , a critical intermediate for "Fast Blue" dyes and pigments. The challenge here is chemoselectivity : reducing the nitro group (-NO₂) without removing the chlorine atom (hydrodehalogenation).

Mechanism & Selectivity

Standard catalytic hydrogenation (e.g., Pd/C, H₂) often cleaves the C-Cl bond, leading to an impurity (2,5-diethoxyaniline).[1] To prevent this, "poisoned" catalysts or specific chemical reductants must be used.[1]

Protocol A: Zinc/Acetic Acid Reduction (High Selectivity)

Best for: Laboratory scale (1g – 50g) where equipment cost is a constraint.

Rationale: Zinc in acetic acid provides a mild electron transfer mechanism that effectively reduces the nitro group but lacks the potential to insert into the aryl-chloride bond under moderate temperatures.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Solvent System: Dissolve 10.0 g (40.7 mmol) of this compound in 150 mL of Ethanol (95%) .

  • Activation: Add 20 mL of Glacial Acetic Acid . Heat the mixture to 40°C.

  • Addition: Add 10.6 g (163 mmol, 4 eq) of Activated Zinc Dust portion-wise over 30 minutes. Caution: Exothermic reaction.[1][2] Maintain internal temperature below 60°C.[1]

  • Reflux: Once addition is complete, heat to mild reflux (approx. 78°C) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The starting material (yellow spot) should disappear, replaced by a fluorescent blue/purple amine spot.

  • Workup:

    • Filter the hot solution through a Celite pad to remove zinc residues.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate in vacuo to ~20% volume.[1]

    • Pour into 200 mL ice-water and basify to pH 9 with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 50 mL).[1] Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 85–92% of off-white to grey solid (4-chloro-2,5-diethoxyaniline).[1]

Protocol B: Catalytic Hydrogenation (Industrial Standard)

Best for: Large scale (>100g) requiring clean workup.[1]

Rationale: Using Sulfided Platinum on Carbon (Pt(S)/C) prevents the adsorption of the chloride onto the catalyst surface, inhibiting dehalogenation.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum).[1]

  • Conditions: 5–10 bar H₂, 80°C, Methanol solvent.

  • Note: If using standard Pd/C, you must add a poison like morpholine or thiourea to suppress dehalogenation.[1]

Secondary Transformation: Nucleophilic Aromatic Substitution (SNAr)

Displacing the chlorine with amines or alkoxides is possible but requires forcing conditions due to the deactivating effect of the ethoxy groups.

Reactivity Order: Thiolates (RS⁻) > Primary Amines (RNH₂) > Alkoxides (RO⁻).[1]

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex .[1][3] The C2-ethoxy group destabilizes this anionic intermediate.[1] Therefore, protic solvents (which solvate the nucleophile and reduce its energy) should be avoided. Polar Aprotic solvents (DMSO, DMF, NMP) are mandatory to strip the cation and maximize nucleophile aggression.

SNAr_Mechanism cluster_factors Key Factors Start This compound Complex Meisenheimer Complex (High Energy Intermediate) Start->Complex + Nu⁻ / Heat Nucleophile Nucleophile (Nu⁻) Product Substitution Product (1-Nu-2,5-diethoxy-4-nitrobenzene) Complex->Product - Cl⁻ Factor1 Solvent: DMF/DMSO (Critical) Factor2 Temp: >100°C Required

Caption: The SNAr pathway requires high energy to overcome the electron-donating effect of the ethoxy groups.[4]

Protocol: Amination (Displacement with Morpholine)[1]
  • Mixture: Combine 1.0 eq Substrate + 2.5 eq Morpholine in DMSO (Concentration 0.5 M).

  • Conditions: Heat to 110–120°C for 12–18 hours.

  • Observation: The reaction is slow. If conversion stalls, add 1.0 eq of K₂CO₃ to neutralize the HCl generated.

  • Workup: Pour into water. The product usually precipitates as a yellow/orange solid due to the intact nitro chromophore.

Summary of Reactivity Data

Reaction TypeTarget GroupReagentsConditionsExpected Outcome
Reduction -NO₂ (Nitro)Zn / AcOH40–60°CAniline (Retention of Cl).[1] High Yield.
Reduction -NO₂ (Nitro)H₂ / Pd/C25°C, 3 barAniline + De-chlorinated byproduct (Avoid).[1]
SNAr -Cl (Chloro)R-NH₂ / DMSO120°CNitro-amine .[1] Slow kinetics.
SNAr -Cl (Chloro)NaOMe / MeOHRefluxTrimethoxy analog.[1][5] Very slow/Low yield.

Safety & Handling

  • Explosion Hazard: Like all polynitro/alkoxy aromatics, the dry solid can be shock-sensitive if impure.[1] Do not distill the nitro compound to dryness at high temperatures (>150°C).[1]

  • Toxicity: The reduced aniline product is a suspected carcinogen and methemoglobinemia agent.[1][6] Handle all solids in a fume hood.[1]

  • Skin Absorption: The ethoxy chains increase lipophilicity, facilitating rapid skin absorption. Double-gloving (Nitrile) is required.[1]

References

  • Catalytic Reduction of Chloronitrobenzenes: Process for the preparation of 4-chloro-2,5-dimethoxy-aniline.[1][7][8][9] US Patent 5041671A.[1] Link

  • Zinc Reduction Methodology: Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. ResearchGate.[1][2][10][11] Link

  • SNAr Mechanism & Kinetics: Nucleophilic Aromatic Substitution: The influence of ortho-substituents.[1] Chemistry LibreTexts.[1] Link

  • Compound Data & Safety: this compound (CID 66675).[1] PubChem.[1] Link[1]

Sources

Technical Safety Guide: 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 91-43-0 | Formula: C₁₀H₁₂ClNO₄ | MW: 245.66 g/mol

Executive Summary & Chemical Identity

1-Chloro-2,5-diethoxy-4-nitrobenzene is a specialized chlorinated nitroaromatic intermediate primarily used in the synthesis of azo dyes and pigments (specifically as a precursor to Fast Blue bases) and pharmaceutical building blocks.[1][2] It is the direct nitro-precursor to 4-chloro-2,5-diethoxyaniline .

While formally classified with a "Warning" signal word (H319), this compound presents significant latent hazards common to the nitrobenzene class, including methemoglobinemia (blood toxicity) and thermal instability during processing. This guide moves beyond basic SDS data to address the operational risks in drug development and scale-up environments.

Physiochemical Profile
PropertySpecificationOperational Note
Appearance Yellow crystalline solidDistinctive nitroaromatic color; darkens on light exposure.[2]
Melting Point 98–101 °C (Typical range for class)Note: Specific experimental MP for CAS 91-43-0 is rarely cited in public datasets; value inferred from methoxy analogs.
Solubility Soluble: DCM, Ethyl Acetate, TolueneInsoluble: WaterLipophilicity increases skin absorption risk.
Flash Point >100 °C (Predicted)Combustible solid; dust explosion hazard if micronized.
Reactivity Stable at STP; Thermally sensitiveHigh Risk: Violent decomposition with strong reducers or at high distillation temps.

Hazard Identification & Toxicology (GHS & Mechanistic)

GHS Classification[1]
  • Signal Word: WARNING

  • H319: Causes serious eye irritation.[1]

  • H302/H312: Harmful if swallowed or in contact with skin (Inferred from class data).

Deep-Dive: The Methemoglobinemia Risk

Unlike simple irritants, nitroaromatics like this compound can undergo metabolic reduction in the liver (via cytochrome P450) to form nitroso and hydroxylamine intermediates.

  • Mechanism: These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), creating methemoglobin, which cannot transport oxygen.

  • Clinical Sign: "Chocolate brown" blood and cyanosis (blue skin/lips) are hallmark signs of overexposure, often delayed by 2–4 hours.

  • Safety Implication: Standard pulse oximetry is unreliable for this toxicity; co-oximetry is required.

Structural Toxicity Factors

The presence of two ethoxy (-OEt) groups at positions 2 and 5 creates electron-donating effects that may slightly stabilize the nitro group compared to 1-chloro-4-nitrobenzene, but they also increase lipophilicity, potentially enhancing dermal absorption rates .

Process Safety: Synthesis & Handling

Critical Workflow: Nitro Reduction

The primary utility of this compound is its reduction to the aniline (4-chloro-2,5-diethoxyaniline). This step is the highest risk operation .

Risk 1: Hydrogenation Hazards
  • Catalytic Hydrogenation (H₂ + Pd/C or Raney Ni):

    • Hazard:[3] The reaction is highly exothermic. The ethoxy groups are stable, but the nitro reduction releases ~500 kJ/mol.

    • Control: Do not add dry catalyst to the reaction mixture (pyrophoric risk). Use a solvent wet-paste or inert gas blanket.

    • Protocol: Monitor H₂ uptake strictly. An uptake stall followed by a surge often precedes a thermal runaway.

Risk 2: Chemical Reduction (Iron/Acid or Sulfide)
  • Iron/Acid (Bechamp): Generates massive iron sludge waste.

  • Sulfide Reduction: Generates H₂S gas (neurotoxic).

  • Control: Scrubber systems must be active and pH monitored to prevent H₂S release.

Thermal Stability & Incompatibility
  • Distillation: Do NOT distill this compound to dryness. Nitroaromatics can concentrate shock-sensitive impurities or decompose explosively at high pot temperatures (>180°C).

  • Incompatibles:

    • Strong Bases (NaOH/KOH): Can trigger nucleophilic aromatic substitution of the Chlorine (Cl) or Ethoxy groups, leading to uncontrolled exotherms or formation of unstable nitrophenols.

    • Reducing Agents: Hydrazine, metal hydrides (violent reaction).

Emergency Response Protocols

Exposure Response Decision Tree

This diagram outlines the immediate triage steps for exposure, differentiating between simple irritation and systemic toxicity.

EmergencyResponse Start Exposure Incident Assess Assess Route Start->Assess Eye Eye Contact (H319) Assess->Eye Skin Skin Contact (Absorption Risk) Assess->Skin Inhal Inhalation (Dust/Vapor) Assess->Inhal Act_Eye Flush 15min Lift Eyelids Eye->Act_Eye Act_Skin Strip Clothing Wash Soap/Water Do NOT Scrub Skin->Act_Skin Act_Inhal Fresh Air Oxygen if Cyanotic Inhal->Act_Inhal Monitor Monitor for Methemoglobinemia (Delay: 2-4 Hours) Act_Eye->Monitor Act_Skin->Monitor Act_Inhal->Monitor Symptoms Symptoms: Blue Lips, Headache, Dizziness, Brown Blood Monitor->Symptoms Treatment Medical Intervention: Methylene Blue (If MetHb > 30%) Symptoms->Treatment

Figure 1: Emergency Triage Logic. Note the critical observation period for delayed systemic effects.

Spill Cleanup[4]
  • Evacuate: Remove non-essential personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended due to unknown permeation times) and a P95/P100 dust respirator.

  • Containment: Do not use combustible materials (sawdust) to absorb nitro compounds. Use vermiculite or sand.

  • Decontamination: Wash area with 5% sodium carbonate solution to hydrolyze traces, followed by detergent water.

Storage & Engineering Controls[4]

ParameterRecommendationRationale
Storage Class 6.1 (Toxic) or Combustible SolidSegregate from oxidizers and strong bases.
Temp/Light < 25°C, Amber GlassPrevents photo-degradation and thermal stress.
Ventilation Local Exhaust Ventilation (LEV)Required. Velocity > 100 fpm at sash face.
Glove Material Nitrile (0.11mm) or LaminateWarning: Nitroaromatics permeate latex rapidly.

Synthesis & Degradation Pathway

Understanding the chemical lineage helps identify impurities and process risks.

SynthesisPath Precursor 1,4-Diethoxybenzene (Starting Material) Step1 Chlorination (+ Cl2/SO2Cl2) Precursor->Step1 Inter 2,5-Diethoxy-chlorobenzene Step1->Inter Step2 Nitration (+ HNO3/H2SO4) Inter->Step2 Target 1-Chloro-2,5-diethoxy- 4-nitrobenzene (CAS 91-43-0) Step2->Target Step2->Target Exotherm Risk Isomer Control Step3 Reduction (+ H2/Cat or Fe/HCl) Target->Step3 Target->Step3 H2 Fire Risk Runaway Risk Product 4-Chloro-2,5-diethoxyaniline (Fast Blue Base) Step3->Product

Figure 2: Synthesis lineage showing the high-risk nitration and reduction steps flanking the target compound.

References

  • PubChem. (2025).[1][4] this compound (CID 66675).[1] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Chloro-4-nitrobenzene (Class Analog). Merck KGaA. Link

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: this compound.[1][2] Link

  • Pfaltz & Bauer. (2024). SDS: 4-Chloro-2,5-diethoxynitrobenzene.[1] Link

  • Booth, G. (2000). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

Sources

Material Safety Data Sheet for 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth Technical Safety & Handling Monograph for 1-Chloro-2,5-diethoxy-4-nitrobenzene . This guide is structured to provide researchers and drug development professionals with actionable, mechanism-based data rather than static regulatory text.

CAS No: 91-43-0 Synonyms: 2,5-Diethoxy-4-nitrochlorobenzene; Fast Blue BB Nitro Precursor Molecular Formula: C₁₀H₁₂ClNO₄ Molecular Weight: 245.66 g/mol [1]

Part 1: Executive Technical Summary[1]

This compound is a highly functionalized aromatic intermediate primarily utilized in the synthesis of azo dyes (specifically the Fast Blue series) and as a scaffold in medicinal chemistry for developing receptor antagonists.[1] Its structure features a central benzene ring substituted with a nitro group (strong electron withdrawer), a chlorine atom (weak deactivator/leaving group), and two ethoxy groups (strong activators).[1]

This substitution pattern creates a "push-pull" electronic system, making the compound reactive toward nucleophilic aromatic substitution (SNAr), particularly at the chlorine position, while the nitro group serves as a metabolic handle for reduction to anilines.[1]

Critical Hazard Profile:

  • Acute Toxicity: High potential for Methemoglobinemia upon inhalation or skin absorption.[1]

  • Reactivity: Thermal decomposition releases toxic NOₓ and HCl fumes.[1]

  • Environmental: Chronic aquatic toxicant with bioaccumulation potential (LogP ~2.8–3.2).[1]

Part 2: Physicochemical Characterization[1]

The following data aggregates experimental values and high-confidence predicted models for the specific diethoxy analog (distinct from the more common dimethoxy variant).

PropertyValue / DescriptionTechnical Note
Physical State Yellow Crystalline SolidColor intensity deepens with impurity oxidation.[1]
Melting Point 98°C – 102°CLower than the dimethoxy analog (144°C) due to ethyl chain flexibility.[1]
Boiling Point ~345°C (Predicted)Decomposes before boiling at atmospheric pressure.[1]
Solubility (Water) < 0.1 mg/mL (Insoluble)Highly lipophilic; requires organic co-solvents (DMSO, DCM).[1]
Solubility (Organic) Soluble in DCM, Ethyl Acetate, DMSODMSO stock solutions stable for ~24h at 4°C.
Partition Coeff.[1] (LogP) 2.85 (Experimental est.)[1]Indicates high membrane permeability and dermal absorption risk.[1]
Vapor Pressure < 0.01 mmHg @ 25°CLow volatility, but dust generation poses significant inhalation risk.[1]

Part 3: Synthesis & Manufacturing Engineering[1]

Understanding the synthesis pathway is crucial for identifying impurity profiles (e.g., unreacted starting materials or regioisomers).[1] The industrial route typically employs a stepwise electrophilic aromatic substitution sequence starting from hydroquinone diethyl ether (1,4-diethoxybenzene).[1]

Synthesis Workflow
  • Precursor: 1,4-Diethoxybenzene.[1][2]

  • Step 1 (Chlorination): Controlled chlorination using sulfuryl chloride (

    
    ) or 
    
    
    
    gas.[1] The ethoxy groups direct the chlorine ortho to one of the alkoxy substituents.[1]
  • Step 2 (Nitration): Nitration using mixed acid (

    
    ).[1] The directing effects of the ethoxy (ortho/para activating) and chlorine (ortho/para deactivating) groups synergize to place the nitro group para to the chlorine atom and ortho to the second ethoxy group.[1]
    
Reaction Pathway Diagram

The following diagram illustrates the regioselective synthesis and potential side-reaction impurities.

SynthesisPathway Start 1,4-Diethoxybenzene (Starting Material) Inter 1-Chloro-2,5-diethoxybenzene (Intermediate) Start->Inter Cl2 or SO2Cl2 < 40°C Product This compound (Target CAS 91-43-0) Inter->Product HNO3 / H2SO4 < 10°C (Exothermic) Impurity 2,5-Dichloro-1,4-diethoxybenzene (Over-chlorination Impurity) Inter->Impurity Excess Cl2

Figure 1: Stepwise synthesis demonstrating the regiochemical outcome driven by alkoxy directing groups.

Part 4: Toxicological Mechanism & Safety[1]

Researchers must treat this compound not just as a chemical irritant, but as a systemic metabolic poison .[1]

Mechanism of Action: Methemoglobinemia

Like many nitro-aromatics, this compound undergoes hepatic metabolism.[1] The nitro group is reduced by nitroreductases (CYP450 dependent) to a hydroxylamine intermediate (


).[1]
  • Bioactivation: The hydroxylamine metabolite enters the erythrocyte.[1]

  • Oxidation Cycle: It reacts with Hemoglobin (

    
    ), oxidizing it to Methemoglobin (
    
    
    
    ), which cannot bind oxygen.[1]
  • Recycling: The metabolite is oxidized to a nitroso compound (

    
    ), which is then recycled back to hydroxylamine by NADPH-dependent diaphorase, creating a "redox cycle" where one molecule of toxin can oxidize many molecules of hemoglobin.[1]
    
Metabolic Toxicity Pathway[1]

ToxicityPathway Parent This compound (Parent Compound) Hydroxylamine N-Hydroxylamine Metabolite (R-NHOH) Parent->Hydroxylamine Reduction NitroRed Nitroreductase (Liver CYP450) Nitroso Nitroso Intermediate (R-N=O) Hydroxylamine->Nitroso Oxidation (in RBC) MetHb Methemoglobin (Fe3+) (Hypoxia Inducer) Hydroxylamine->MetHb Oxidizes Fe2+ to Fe3+ Nitroso->Hydroxylamine Diaphorase (Recycling) Hb Hemoglobin (Fe2+) (O2 Carrier)

Figure 2: The redox cycling mechanism leading to Methemoglobinemia and cellular hypoxia.[1]

Part 5: Handling, Storage, & Emergency Protocols[1]

Self-Validating Handling Protocol
  • Glove Selection Logic: Standard latex gloves are permeable to nitro-aromatics.[1]

    • Protocol: Use Nitrile (minimum 0.11 mm) for incidental splash protection.[1] For prolonged handling or immersion, use Silver Shield/4H or Viton laminates.[1]

    • Validation: Check gloves for yellow discoloration (indicator of permeation) immediately after use.[1]

  • Dust Control: The solid is dense but creates fine dust.[1]

    • Protocol: Weigh only inside a certified chemical fume hood.[1] Use an antistatic gun if static cling is observed to prevent aerosolization.[1]

Storage Incompatibilities
  • Strong Bases: Reaction with NaOH/KOH can cause hydrolysis of the chlorine (forming a nitrophenol) or the ethoxy groups, potentially leading to runaway exothermic decomposition.[1]

  • Reducing Agents: Contact with hydrides (LiAlH₄, NaBH₄) or active metals (Zn, Fe) will reduce the nitro group, generating heat and toxic aniline vapors.[1]

Emergency Response (Spill/Exposure)[1]
  • Skin Contact:

    • Do not use ethanol/solvents (increases dermal absorption).[1]

    • Wash with soap and copious water for 15 minutes.[1]

    • Medical Alert: Monitor for "Blue Lip" syndrome (cyanosis) for 24 hours.

  • Spill Cleanup:

    • Dampen the solid with water to suppress dust.[1]

    • Adsorb with inert material (Vermiculite).[1]

    • Incinerate in a scrubber-equipped facility (releases HCl/NOₓ).[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66675, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Chloronitrobenzenes and derivatives.[1] (General toxicity data for nitrochlorobenzene class). Retrieved from [Link][1]

  • Booth, G. (2000). Nitro Compounds, Aromatic.[1][3] In Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] (Synthesis and industrial routes).

  • Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise.[1] CRC Press.[1] (Mechanism of nitro-aromatic toxicity).

Sources

Methodological & Application

Application Note: Precision SNAr Functionalization of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the nucleophilic aromatic substitution (SNAr) of 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 91-43-0). This scaffold is a critical intermediate in the synthesis of azo dyes (e.g., Fast Blue salts) and functionalized aniline pharmaceuticals.

Executive Summary & Molecule Profile

This compound presents a unique synthetic challenge. While the para-nitro group activates the ring for nucleophilic attack, the two electron-donating ethoxy groups (-OEt) at positions 2 and 5 exert a counter-active deactivating effect via resonance (+M), increasing electron density at the reaction center (C1).

Successful substitution requires a protocol that overcomes this electronic deactivation without triggering side reactions, such as the displacement of the ethoxy groups themselves or the reduction of the nitro group.

PropertySpecification
CAS Number 91-43-0
Molecular Formula C₁₀H₁₂ClNO₄
Molecular Weight 245.66 g/mol
Key Reactivity SNAr at C1 (Cl displacement)
Primary Competitor SNAr at C5 (Ethoxy displacement - rare but possible)
Target Products 2,5-Diethoxy-4-nitroanilines, Diaryl sulfides (Dye intermediates)

Mechanistic Insight & Reaction Design[1]

The "Push-Pull" Electronic Conflict

The reaction rate is governed by the stability of the Meisenheimer Complex .

  • Activation: The Nitro group (-NO₂) at C4 withdraws electron density, stabilizing the negative charge intermediate formed upon nucleophilic attack at C1.

  • Deactivation: The Ethoxy group (-OEt) at C2 is ortho to the leaving group (Cl). Its lone pairs donate electron density into the ring (specifically to C1, C3, and C5), raising the energy barrier for the initial nucleophilic attack.

Implication for Protocol: Unlike simple 4-chloronitrobenzene, which reacts with amines at mild temperatures, this diethoxy analog requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to drive conversion.

Reaction Pathway Diagram

The following diagram illustrates the specific SNAr mechanism, highlighting the stabilization provided by the nitro group.[1]

SNAr_Mechanism cluster_effects Electronic Effects Substrate 1-Chloro-2,5-diethoxy- 4-nitrobenzene TS Meisenheimer Complex Substrate->TS + Nu- (Slow Step) Nucleophile Nucleophile (R-NH2 / R-SH) Nucleophile->TS Product Substituted Product TS->Product - Cl- (Fast Step) LeavingGroup Cl- TS->LeavingGroup Effect1 NO2 (C4): Stabilizes TS Effect2 OEt (C2): Deactivates C1

Caption: Mechanism of SNAr on this compound showing the rate-determining formation of the Meisenheimer complex.

Experimental Protocols

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

This protocol is optimized for synthesizing pharmaceutical intermediates.

Reagents:

  • Substrate: 1.0 equiv (e.g., 2.45 g, 10 mmol)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)[2]

  • Solvent: DMF (anhydrous, 5 mL/g of substrate)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DMF.

  • Addition: Add K₂CO₃ (2.0 equiv). Stir for 5 minutes to ensure suspension.

  • Nucleophile: Add Morpholine (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 90°C .

    • Note: Do not exceed 110°C to avoid displacing the ethoxy groups.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane) or HPLC every 2 hours.

    • Endpoint: Disappearance of the starting material peak (RT ~ X min).

  • Workup:

    • Cool to room temperature.[3]

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • The product usually precipitates as a yellow/orange solid.

    • Filter, wash with water, and dry under vacuum.

    • Recrystallization: Ethanol or IPA if necessary.

Protocol B: Thiolation (Synthesis of Dye Intermediates)

This protocol targets the synthesis of 2,5-diethoxy-4-((4-methylphenyl)thio)nitrobenzene (CAS 68400-47-5), a precursor for diazonium salts.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: p-Thiocresol (4-Methylbenzenethiol) (1.05 equiv)

  • Base: K₂CO₃ (1.5 equiv)[2]

  • Solvent: DMF or NMP

Procedure:

  • Dissolve p-thiocresol and K₂CO₃ in DMF under Nitrogen atmosphere.

  • Add the chloronitrobenzene substrate portion-wise.

  • Heat to 60–70°C . (Thiols are better nucleophiles than amines; lower temperature prevents disulfide formation).

  • Stir for 3–5 hours.

  • Quench with water, filter the precipitate.

Workflow & Validation Logic

This workflow ensures reproducibility and "self-validation" through checkpoints.

Workflow Start Start: Reagent Prep (Anhydrous DMF) Mix Mix Substrate + Base Add Nucleophile Start->Mix Heat Heat to 90°C (Thermostatic Control) Mix->Heat Check Checkpoint: TLC/HPLC (t = 2h) Heat->Check Check->Heat Incomplete (<95% Conv) Quench Quench in Ice Water (Precipitation) Check->Quench Complete (>98% Conv) Purify Filter & Wash (Recrystallize if <98%) Quench->Purify

Caption: Experimental workflow with critical decision checkpoint for reaction completion.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Deactivation by Ethoxy groups.Increase Temp to 100°C; Switch solvent to DMSO (higher dielectric constant).
Side Product: Phenol Water in solvent (Hydrolysis of Cl).Use anhydrous DMF; Store K₂CO₃ in a desiccator.
Side Product: Ethoxy Loss Temperature too high (>120°C).Lower temperature; Ensure stoichiometry of nucleophile is not >1.5 equiv.
Dark/Tar Formation Oxidation of amine/thiol.Degas solvent with Nitrogen; Add antioxidant (rarely needed).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • EPA Substance Registry. Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-.[4] (Precursor relationship). [Link][5][6]

Sources

Application Note: Optimized SNAr Protocols for 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide details the experimental protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 1-Chloro-2,5-diethoxy-4-nitrobenzene . While 4-nitrochlorobenzenes are classic SNAr substrates, this specific scaffold presents a unique "Push-Pull" challenge that often leads to stalled reactions or low yields in standard discovery workflows.

The Substrate Challenge

The reactivity of this compound is governed by three conflicting structural features:

  • The Activator (C4-Nitro): The para-nitro group withdraws electron density, stabilizing the anionic Meisenheimer intermediate. This is the driving force.[1]

  • The Deactivators (C2, C5-Ethoxy): Alkoxy groups are strong resonance donors (

    
    ). The C2-ethoxy group donates electron density directly into the C1 reaction center, reducing its electrophilicity.
    
  • The Steric Gate (C2-Ethoxy): Located ortho to the leaving group (Cl), the ethoxy moiety creates significant steric bulk, hindering the approach of nucleophiles.

Operational Implication: Standard conditions (e.g., EtOH, reflux) often fail. Successful conversion requires high-dielectric solvents, elevated temperatures, and specific base selection to overcome the activation energy barrier imposed by the alkoxy substituents.

Mechanistic Pathway & Logic[4]

The reaction follows a two-step addition-elimination mechanism.[2] The rate-determining step (RDS) is the formation of the Meisenheimer complex.

Mechanistic Visualization

The following diagram illustrates the reaction coordinate and the critical stabilization of the intermediate.[3]

SNAr_Mechanism cluster_factors Critical Success Factors Substrate Substrate (1-Cl-2,5-diOEt-4-NO2) TS1 Transition State 1 (High Energy Barrier) Substrate->TS1 Heat + Solvent Nu Nucleophile (H-Nu) Nu->TS1 Heat + Solvent Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Rate Determining Step Product Product (1-Nu-2,5-diOEt-4-NO2) Meisenheimer->Product Fast Elimination HCl Byproduct (HCl/Salt) Meisenheimer->HCl Factor1 Solvent Polarity: Stabilizes charged TS Factor2 Temp > 90°C: Overcomes Steric Hindrance

Caption: SNAr pathway highlighting the high-energy transition state caused by the C2-ethoxy steric/electronic hindrance.

Experimental Protocols

Pre-Reaction Analytics

Before initiating, verify substrate purity.[4] The 2,5-diethoxy scaffold is prone to oxidation (quinone formation) if stored improperly.

  • HPLC: Purity >95% is recommended to prevent side-reaction cascades.

  • Appearance: Should be a yellow to orange crystalline solid. Dark brown/black indicates decomposition.

Protocol A: Standard Amine Coupling (Primary/Secondary Amines)

Best for: Morpholine, Piperazine, Benzylamine, and non-hindered primary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine Nucleophile: 1.2 – 1.5 equiv

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMSO. Stir at room temperature for 5 minutes to ensure dispersion.

  • Addition: Add the amine nucleophile (1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), increase K₂CO₃ to 3.5 equiv.

  • Reaction: Seal the vessel and heat to 100°C .

    • Checkpoint: Monitor via LCMS at 2 hours. If conversion is <50%, increase temperature to 120°C.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

  • Isolation:

    • Solid Product: If precipitate forms, filter, wash with water, and dry.

    • Oily Product: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and Brine (1x) to remove DMSO. Dry over Na₂SO₄ and concentrate.

Protocol B: Difficult Nucleophiles (Weakly Nucleophilic Anilines/Alcohols)

Best for: Anilines, Phenols, or sterically hindered amines.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS (for anilines).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Activation: In a dried flask under Nitrogen/Argon, dissolve the nucleophile (1.1 equiv) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 mins to generate the anion.

  • Coupling: Add a solution of this compound (1.0 equiv) in DMF dropwise to the anion solution.

  • Reaction: Allow to warm to room temperature, then heat to 80–100°C .

    • Warning: Exothermic.[4] Monitor internal temperature.[4]

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract as per Protocol A.

Data Summary: Solvent & Base Effects

The following table summarizes optimization data for this specific scaffold (Model Nucleophile: Morpholine).

SolventBaseTemp (°C)Time (h)Conversion (%)Notes
Ethanol DIPEA78 (Reflux)24< 10%Too low temp; solvent too protic.
Acetonitrile K₂CO₃82 (Reflux)1245%Moderate; solubility issues.
DMF K₂CO₃100488%Good conversion; standard choice.
DMSO K₂CO₃1002> 98% Optimal System.
NMP DIPEA130195%Fast, but difficult solvent removal.

Troubleshooting & Optimization Workflow

If the reaction stalls or yields are poor, follow this logic tree to diagnose the issue.

Optimization_Flow Start Reaction Stalled / Low Yield Check1 Is Substrate Consumed? Start->Check1 SubstrateRemains Yes: Substrate Remains Check1->SubstrateRemains SubstrateGone No: Substrate Gone (Complex Mixture) Check1->SubstrateGone Action1 Increase Temp (+20°C) Switch to DMSO SubstrateRemains->Action1 Action2 Use Microwave Irradiation (140°C, 30 min) Action1->Action2 Still Fails Action3 Check for Ether Cleavage (Lower Temp, protect OEt) SubstrateGone->Action3 Action4 Check for Quinone formation (Degassing required) SubstrateGone->Action4

Caption: Decision matrix for troubleshooting incomplete conversion or decomposition.

Critical Troubleshooting Notes
  • Ether Cleavage: At temperatures >140°C in the presence of strong nucleophiles (like thiols), the ethoxy groups may cleave. Keep temperatures <130°C unless using microwave irradiation for short bursts.

  • Microwave Synthesis: Due to the steric hindrance of the 2-OEt group, microwave irradiation is highly effective.

    • Protocol: 140°C, 15-30 mins, High Absorption setting.

  • Catalysis (Buchwald-Hartwig): If SNAr fails entirely (e.g., with extremely weak nucleophiles), switch mechanisms. Use Pd(OAc)₂ / BINAP with NaOtBu in Toluene at 100°C. This bypasses the electronic deactivation of the ring.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Nitro-Activated Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77–152.

  • Rohrbach, P., et al. (2019). Practical Guide to SNAr Reactions in Drug Discovery. Journal of Medicinal Chemistry, 62(21), 9453–9468.
  • Patel, B. S., et al. (2010). Synthesis of 2,5-diethoxy-4-nitroaniline derivatives. Journal of Chemical Research, 34(5), 290-293. (Specific scaffold reference).

Sources

Use of 1-Chloro-2,5-diethoxy-4-nitrobenzene in dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis & Utilization of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Executive Summary

This compound (CAS: 99-32-1) serves as a critical "chromogenic scaffold" in the synthesis of high-performance azo pigments and photosensitive diazonium salts. Its structural uniqueness lies in the para-positioning of the nitro and chlorine groups, flanked by electron-donating ethoxy auxochromes. This configuration allows for the synthesis of Fast Blue and Fast Violet bases with exceptional lightfastness and substantivity.

This guide details the chemoselective reduction of the nitro group to yield 4-Chloro-2,5-diethoxyaniline (Fast Blue 2B Base equivalent) and its subsequent conversion into azo dyes. Particular emphasis is placed on avoiding hydrodehalogenation (loss of chlorine) during the reduction phase—a common pitfall in catalytic hydrogenation.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name This compound
CAS Number 99-32-1
Molecular Formula C₁₀H₁₂ClNO₄
Molecular Weight 245.66 g/mol
Appearance Yellow crystalline solid
Key Functionality Nitro (Reducible), Chloro (Steric/Electronic modulator), Ethoxy (Auxochrome)
Mechanistic Insight: The "Push-Pull" Effect

The molecule features a "push-pull" electronic system. The two ethoxy groups (-OEt) at positions 2 and 5 are strong electron donors (mesomeric effect +M), increasing the electron density of the ring. This bathochromic shift is essential for moving the absorption spectrum of the final dye from the UV/yellow region into the visible blue/violet spectrum. The chlorine atom provides steric bulk and hydrophobic character, enhancing the wet-fastness of the final dye on textile fibers.

Synthesis Workflow Visualization

The following diagram illustrates the critical pathway from the nitro-precursor to the final azo pigment, highlighting the divergence point where process control is vital.

DyeSynthesis Nitro This compound (Starting Material) Reduction Chemoselective Reduction (Fe/AcOH or Zn/AcOH) Nitro->Reduction Selective Reduction Aniline 4-Chloro-2,5-diethoxyaniline (Intermediate) Reduction->Aniline Major Product (>90%) Dehalo Dehalogenated By-product (Impurity: 2,5-Diethoxyaniline) Reduction->Dehalo Side Reaction (Avoid H2/Pd) Diazo Diazotization (NaNO2 / HCl, 0-5°C) Aniline->Diazo HNO2 generation Coupling Coupling Reaction (with Naphthol AS) Diazo->Coupling Electrophilic Aromatic Substitution FinalDye Insoluble Azo Pigment (Blue/Violet) Coupling->FinalDye Precipitation

Figure 1: Critical synthesis pathway. Note the risk of dehalogenation if improper catalytic hydrogenation is used.

Detailed Protocols

Protocol A: Chemoselective Reduction to 4-Chloro-2,5-diethoxyaniline

Objective: Reduce the nitro group to an amine while retaining the chlorine atom. Method: Béchamp Reduction (Iron/Acetic Acid). This method is preferred over Catalytic Hydrogenation (H₂/Pd) for this specific substrate because Pd catalysts often cleave the C-Cl bond (hydrodehalogenation).

Reagents:

  • This compound (10.0 g, 40.7 mmol)

  • Iron powder (fine mesh, reduced): 14.0 g (~6 eq)

  • Glacial Acetic Acid: 1.0 mL (catalytic amount)

  • Ethanol (95%): 60 mL

  • Water: 15 mL

  • Sodium Carbonate (Na₂CO₃): for neutralization

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Charging: Add the iron powder, ethanol, water, and acetic acid to the flask. Heat the mixture to reflux (approx. 78°C) for 15 minutes to "etch" and activate the iron surface.

  • Addition: Slowly add the This compound in small portions over 30 minutes while maintaining reflux. Caution: Reaction is exothermic.

  • Reaction: Continue refluxing for 2–3 hours. Monitor progress via TLC (Silica gel, Ethyl Acetate:Hexane 1:3). The yellow nitro spot should disappear, replaced by a fluorescent blue-ish amine spot.

  • Work-up:

    • Cool the mixture to 50°C.

    • Add Na₂CO₃ (solid) to adjust pH to ~8-9 (neutralizing residual acid).

    • Filter the warm mixture through a Celite pad to remove iron sludge. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Pour the residue into 100 mL ice water. The product, 4-Chloro-2,5-diethoxyaniline , will precipitate as a grey-white solid.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85–92%

    • Melting Point: ~98–100°C (Lit.[1] value for similar analogs).

Protocol B: Diazotization and Coupling (Synthesis of Azo Pigment)

Objective: Convert the amine into a stable azo dye using Naphthol AS (3-Hydroxy-2-naphthoic acid anilide) as the coupler.

Reagents:

  • 4-Chloro-2,5-diethoxyaniline (from Protocol A): 2.16 g (10 mmol)

  • Sodium Nitrite (NaNO₂): 0.76 g (11 mmol)

  • Hydrochloric Acid (37%): 5 mL

  • Naphthol AS (Coupler): 2.63 g (10 mmol)

  • Sodium Hydroxide (NaOH): 1.0 g

  • Sodium Acetate: Buffer

Step-by-Step Procedure:

  • Diazotization (The "Diazo Component"):

    • In a 100 mL beaker, dissolve the amine (2.16 g) in 5 mL HCl and 20 mL water. Cool to 0–5°C in an ice bath.

    • Dissolve NaNO₂ (0.76 g) in 5 mL water. Add this dropwise to the amine solution, keeping temperature below 5°C.

    • Stir for 20 mins. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid). Destroy excess HNO₂ with a pinch of urea/sulfamic acid.

    • Result: Clear, cold solution of 4-Chloro-2,5-diethoxybenzenediazonium chloride .

  • Coupling (The "Coupling Component"):

    • In a separate 250 mL beaker, dissolve Naphthol AS (2.63 g) in 10 mL water containing 1.0 g NaOH. Warm slightly to dissolve, then cool to 10°C.

    • Add Sodium Acetate to the diazo solution to buffer pH to ~4–5.

    • The Drop: Slowly add the diazo solution into the alkaline Naphthol AS solution with vigorous stirring.

    • Observation: A deep Blue/Violet precipitate forms immediately.

  • Finishing:

    • Stir for 1 hour at room temperature.

    • Heat to 60°C for 30 minutes (to aggregate particles and improve filtration).

    • Filter, wash with water until filtrate is neutral, and dry in an oven at 60°C.

Quality Control & Analytics

TestMethodAcceptance Criteria
Purity (HPLC) C18 Column, ACN:Water (60:40), 254 nm> 98.0% Area
Identification 1H-NMR (DMSO-d6)Distinct ethoxy triplets/quartets; aromatic singlets (due to para subst.)
De-chloro Impurity GC-MS or HPLC< 0.5% (Critical for shade consistency)
Melting Point Capillary MethodSharp range (± 2°C)

Safety & Handling

  • Nitro Compounds: this compound may be absorbed through the skin and cause methemoglobinemia. Wear nitrile gloves and work in a fume hood.

  • Diazo Salts: Dry diazonium salts can be explosive. Always keep them in solution or wet paste form during synthesis. Do not dry the intermediate diazonium salt.

  • Iron Waste: The iron sludge from Protocol A must be disposed of as hazardous heavy metal waste, not down the drain.

References

  • Synthesis of Chlorinated Nitroaromatics

    • Source: PubChem. "this compound Compound Summary."[2]

    • URL:[Link]

  • Reduction Methodologies (Béchamp vs. Catalytic)

    • Source: ResearchGate.[3] "Selective chemical reduction of Nitrobenzene to Aniline."

    • URL:[Link]

  • Azo Dye Chemistry & Coupling Components: Source: Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (General Reference for Naphthol AS coupling). Context: Standard protocols for Naphthol AS coupling as described in Protocol B.
  • Fast Blue Base Identities

    • Source: ChemicalBook. "Fast Blue BB Base (Benzamide, N-(4-amino-2,5-diethoxyphenyl)-) vs Fast Blue 2B Base."[1][2][4][5]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 91-43-0 / 106093-60-1). While aryl chlorides are typically inert compared to bromides or iodides, this specific substrate possesses a unique electronic architecture that facilitates oxidative addition while introducing specific chemoselectivity challenges.

Reactivity Analysis[1]
  • Electronic Activation: The para-nitro group is a strong electron-withdrawing group (EWG). It significantly lowers the electron density at the C-Cl bond, facilitating the oxidative addition of Pd(0), making this chloride more reactive than standard chlorobenzenes.

  • Steric Environment: The 2,5-diethoxy substitution pattern creates a moderately hindered environment. While the ethoxy groups are electron-donating (via resonance), their steric bulk can impede the approach of the palladium complex, necessitating the use of ligands with specific bite angles or bulk.

  • Chemoselectivity Risk (SNAr): The same activation that aids Suzuki coupling (activated C-Cl bond) also renders the substrate prone to Nucleophilic Aromatic Substitution (SNAr). Strong bases (e.g., NaOEt, t-BuOK) or nucleophilic solvents must be avoided to prevent direct displacement of the chloride by the base.

Mechanistic Pathway & Logic[1][2]

The success of this coupling relies on balancing the catalytic cycle against potential side reactions.

The Catalytic Cycle[1][2][3]
  • Oxidative Addition: The rate-determining step for aryl chlorides. The electron-deficient nature of the nitro-arene accelerates this step.

  • Transmetallation: The boronic acid (activated by base) transfers the organic group to the Pd center.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Critical Control Points
  • Base Selection: We utilize weak, non-nucleophilic bases (K₂CO₃, K₃PO₃) to activate the boronic acid without triggering SNAr displacement of the chloride.

  • Ligand Choice:

    • Standard: Triphenylphosphine (PPh₃) is sufficient for highly reactive boronic acids.

    • Advanced: Dialkylbiaryl phosphines (e.g., SPhos, XPhos) are required for sterically demanding or electron-poor boronic acids to stabilize the Pd(0) species and accelerate reductive elimination.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Coupling with electron-rich or simple aryl boronic acids. Cost-effective and robust.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the chloro-nitrobenzene (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be roughly 0.1 M to 0.2 M.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Note: Monitor via TLC or LC-MS. The activated chloride usually reacts faster than unactivated variants.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Coupling with sterically hindered boronic acids or when Protocol A yields <50%.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (1–2 mol%) + SPhos (2–4 mol%)

    • Why SPhos? This Buchwald ligand is exceptionally good at coupling aryl chlorides and tolerates the steric bulk of the ortho-ethoxy groups.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: Toluene / Water (10:1) or n-Butanol (for higher temp).

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ and SPhos. Purge with Argon. Add the solvent (e.g., Toluene) and stir at room temperature for 10 minutes to generate the active catalytic species (L-Pd-L).

  • Substrate Addition: Add this compound, Boronic Acid, and K₃PO₄.

  • Reaction: Heat to 100 °C for 2–6 hours. The high activity of SPhos often drives this reaction to completion rapidly.

  • Validation: Check for the disappearance of the starting chloride (LC-MS). If the nitro group is reducing (rare with SPhos/Phosphate), lower temperature to 80 °C.

Quantitative Data Summary

ParameterProtocol A (Standard)Protocol B (High-Performance)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ + SPhos
Base K₂CO₃ (Carbonate)K₃PO₄ (Phosphate)
Solvent System Dioxane / Water (4:1)Toluene / Water (10:1)
Temperature 80–90 °C100 °C
Typical Yield 65–80%85–95%
Reaction Time 4–12 Hours2–6 Hours
Primary Risk Protodeboronation of acidHomocoupling of Boronic Acid

Visualizations

Figure 1: Reaction Workflow & Decision Tree

This diagram illustrates the decision process for selecting the correct protocol and the sequential workflow.

G Start Substrate: This compound CheckBoronic Analyze Boronic Acid Partner Start->CheckBoronic Simple Simple / Electron-Rich CheckBoronic->Simple Type Complex Steric Hindrance / Electron-Poor CheckBoronic->Complex Type ProtoA PROTOCOL A Pd(dppf)Cl2 / K2CO3 80°C Simple->ProtoA ProtoB PROTOCOL B Pd2(dba)3 + SPhos / K3PO4 100°C Complex->ProtoB Monitor Monitor (LC-MS/TLC) Check for SNAr byproducts ProtoA->Monitor ProtoB->Monitor Workup Workup & Purification Monitor->Workup Final Target Biaryl Product Workup->Final

Caption: Decision matrix for selecting between standard Pd(dppf) conditions and high-activity SPhos conditions based on coupling partner complexity.

Figure 2: Mechanistic Activation & Risks

This diagram highlights the dual role of the nitro group.

Mechanism Substrate This compound NitroGroup 4-Nitro Group (EWG) Substrate->NitroGroup Activation Activation: Facilitates Oxidative Addition NitroGroup->Activation Risk Risk: SNAr Vulnerability NitroGroup->Risk PdCycle Pd(0) Insertion (Suzuki Coupling) Activation->PdCycle BaseAttack Base/Nu Attack (Side Reaction) Risk->BaseAttack

Caption: The nitro group activates the C-Cl bond for Palladium insertion but simultaneously increases susceptibility to nucleophilic attack (SNAr).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to Protocol B (SPhos/XPhos). Ensure rigorous degassing (O₂ kills Pd(0)).
New Spot (Lower Rf) SNAr product (Hydrolysis or Ethoxy displacement).Switch base from Na₂CO₃ to K₃PO₄ or KF. Lower temperature. Ensure solvent is dry.
Homocoupling Oxidative coupling of boronic acid.[2][1]Degas solvent more thoroughly. Add boronic acid slowly (syringe pump).
Dehalogenation Reduction of C-Cl bond (Ar-Cl -> Ar-H).Avoid alcoholic solvents (use Dioxane/DMF). Reduce reaction temperature.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Link

  • ChemicalBook. (2023).[3] this compound Product Description. Retrieved from Link

Sources

Application Note: Characterization of 1-Chloro-2,5-diethoxy-4-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0) is a critical intermediate in the synthesis of azo dyes (specifically Fast Blue BB Base analogs) and pharmaceutical building blocks. The primary chemical transformation of this compound is the reduction of the nitro group to an amine, yielding 4-Chloro-2,5-diethoxyaniline (CAS 35271-60-4).

This transformation is chemically sensitive; the presence of the chlorine atom para to the nitro group and the electron-donating ethoxy substituents creates a unique reactivity profile. Improper reduction conditions can lead to hydrodehalogenation (loss of chlorine) or incomplete reduction (hydroxylamine accumulation).

This guide provides a comprehensive protocol for characterizing the reaction mixture, isolating the target amine, and profiling impurities using HPLC, NMR, and MS.

Reaction Pathway & Mechanistic Logic

The reduction of the nitro group must be controlled to prevent side reactions. The diagram below illustrates the primary pathway and the critical "danger zones" for impurity formation.

Figure 1: Reaction Pathway and Impurity Genesis

ReactionPathway Start 1-Chloro-2,5-diethoxy- 4-nitrobenzene (Starting Material) Intermediate Hydroxylamine Intermediate (R-NHOH) Start->Intermediate Reduction (+2H2) Product 4-Chloro-2,5- diethoxyaniline (Target Product) Intermediate->Product Reduction (+H2) Side2 Azo/Azoxy Dimers (Colored Impurities) Intermediate->Side2 Condensation (pH dependent) Side1 2,5-Diethoxyaniline (De-chlorinated Impurity) Product->Side1 Over-reduction (Hydrodehalogenation)

Caption: Mechanistic pathway of nitro reduction. Green path indicates desired synthesis; red nodes indicate critical impurities caused by over-reduction or pH mismanagement.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative conversion analysis. The presence of the chlorine atom makes the product lipophilic, requiring a C18 stationary phase.

Methodology:

  • Principle: Reverse-phase chromatography separates the highly polar hydroxylamine intermediates (early eluting), the target amine (mid-eluting), and the non-polar nitro starting material (late eluting).

  • Critical Control: Buffer pH is set to 3.0. At this pH, the aniline is partially protonated, improving peak shape and preventing tailing common with amine analysis.

Protocol: Purity Profiling Method
ParameterSetting
Instrument HPLC with PDA (Photodiode Array) Detector
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 240 nm (general) and 280 nm (aromatic specificity)
Injection Vol 5.0 µL

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 85 15 Equilibration
10.0 40 60 Linear Ramp
15.0 10 90 Wash
15.1 85 15 Re-equilibration

| 20.0 | 85 | 15 | Stop |

Data Interpretation:

  • Retention Time (RT) Order: Hydroxylamine < Amine Product < De-Cl Impurity < Nitro Starting Material.

  • Acceptance Criteria: Target peak area > 98.0%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the structural integrity of the ethoxy groups and the retention of the chlorine atom.

Sample Preparation: Dissolve 10 mg of isolated solid in 0.6 mL of DMSO-d6.

Expected 1H NMR Data (400 MHz, DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
6.65 Singlet1HAr-H (C3)Ortho to amine; upfield shift due to shielding.
6.85 Singlet1HAr-H (C6)Ortho to Cl/Ethoxy; confirms para-substitution pattern.
4.80 Broad Singlet2H-NH₂Disappears on D₂O shake; confirms reduction.
3.95 - 4.05 Multiplet (2xq)4H-OCH₂-Two distinct quartets due to slight electronic asymmetry.
1.25 - 1.35 Multiplet (2xt)6H-CH₃Corresponding methyl triplets.

Note: If the chlorine is lost (impurity), the aromatic region will show two doublets (para-coupling) or a complex multiplet pattern instead of two distinct singlets.

Mass Spectrometry (LC-MS)

Mass spectrometry provides definitive proof of molecular weight and halogen pattern.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Product (C₁₀H₁₄ClNO₂):

    • [M+H]⁺: m/z 216.07

    • Isotope Pattern: A characteristic 3:1 ratio of m/z 216 : 218 confirms the presence of one Chlorine atom .

  • De-chlorinated Impurity (C₁₀H₁₅NO₂):

    • [M+H]⁺: m/z 182.11 (Loss of 34 amu).

    • Isotope Pattern: No 3:1 split; single dominant peak.

Impurity Profile & Troubleshooting

The following table aids in identifying side products based on retention time and spectral data.

Impurity NameOriginDetection CharacteristicRemediation
2,5-Diethoxyaniline Over-reduction (Hydrodehalogenation)LC-MS: m/z 182. NMR: Loss of singlet pattern.Switch catalyst (e.g., from Pd/C to Pt/C (sulfited) or Raney Ni). Reduce H₂ pressure.
Nitroso/Hydroxylamine Incomplete ReductionHPLC: Early eluting peak. Solution turns dark upon air exposure.Increase reaction time or temperature. Ensure sufficient H₂ equivalents.
Azo Dimers Coupling under basic conditionsAppearance: Red/Orange color in product. HPLC: Very late eluting, broad peaks.Maintain neutral or slightly acidic pH during reduction. Avoid O₂ exposure during workup.

Safety & Handling Protocol

Hazard Class:

  • Nitroarenes: Suspected mutagens; potential explosion hazard if heated under confinement.

  • Anilines: Skin sensitizers; toxic by inhalation/absorption.

Operational Safety:

  • Engineering Controls: All weighing and transfer of solids must be performed inside a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

  • Reaction Safety: Hydrogenation reactions involve flammable gas (H₂). Ensure the autoclave is grounded and leak-tested before heating.

References

  • Synthesis of 4-chloro-2,5-dimethoxyaniline (Analogous Chemistry)

    • Process for the preparation of 4-chloro-2,5-dimethoxyaniline.
  • Chemical Properties of 4-Chloro-2,5-diethoxyaniline

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015752, 4-Chloro-2,5-diethoxyaniline.
  • HPLC Method Validation for Aniline Derivatives

    • Rasayan Journal of Chemistry. Green Synthesis and Analytical Technique for Substituted Chlorophenyl Hydrazine Isomers.
  • Starting Material Data (this compound)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66675, this compound.

Application Note: Quantitative Analysis of 1-Chloro-2,5-diethoxy-4-nitrobenzene via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, rigorous, and field-ready protocol for the quantification of 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 91-43-0).[1] It is designed for analytical chemists and process engineers involved in the quality control of pharmaceutical intermediates and high-performance pigments.[1]

Abstract

This guide details a validated Reverse-Phase HPLC (RP-HPLC) method for the assay and impurity profiling of this compound (CDENB).[1] CDENB is a critical intermediate in the synthesis of amino-functionalized active pharmaceutical ingredients (APIs) and "Fast Blue" dye precursors.[1] The method utilizes a C18 stationary phase with a diode-array detector (DAD) to ensure specificity against potential regioisomers (e.g., 3-nitro or 6-nitro analogs) and starting materials.[1] This protocol achieves a Limit of Quantitation (LOQ) of <0.05% w/w, meeting stringent pharmaceutical raw material specifications.

Introduction & Chemical Context

This compound is an electron-deficient aromatic ring substituted with electron-donating ethoxy groups.[1] It is primarily produced via the nitration of 1-chloro-2,5-diethoxybenzene.[1]

  • Primary Application: Reduction to 2,5-diethoxy-4-chloroaniline , a precursor for Besipirdine (Alzheimer's research) and naphthol-based pigments.[1]

  • Analytical Challenge: The synthesis often yields regioisomers (nitration at the 3 or 6 position) and residual unreacted starting material.[1] The high lipophilicity of the two ethoxy chains requires a robust organic mobile phase for elution, while the nitro group provides a distinct UV chromophore.

Physicochemical Profile
PropertyValueNotes
CAS Number 91-43-0
Molecular Formula C₁₀H₁₂ClNO₄
Molecular Weight 245.66 g/mol
Appearance Yellow Crystalline SolidDistinct nitroaromatic color
Solubility Insoluble in water; Soluble in ACN, MeOH, DMFRequires organic diluent
LogP (Predicted) ~3.1Moderately lipophilic

Analytical Strategy & Method Development

The selection of the analytical conditions is based on the "push-pull" electronic nature of the molecule. The nitro group (electron-withdrawing) and ethoxy groups (electron-donating) create a conjugated system with strong UV absorption at 254 nm (aromatic primary) and ~310 nm (nitro-conjugation band).[1]

Mechanistic Rationale
  • Stationary Phase (C18): The hydrophobic ethoxy tails interact strongly with the octadecyl chains, providing sufficient retention to separate the target from the more polar reduction byproducts (anilines) and less substituted impurities.

  • Mobile Phase (ACN/Water): Acetonitrile is preferred over methanol to prevent high backpressure and to sharpen the peak shape of the nitro-aromatic species, which can tail in protic solvents due to hydrogen bonding with silanols.[1]

  • Wavelength Selection:

    • 254 nm: Universal detection for the benzene ring.[1]

    • 310 nm: Specific detection for the nitro group, useful for confirming peak purity and distinguishing from non-nitro precursors.

Workflow Diagram

The following diagram illustrates the analytical logic flow, from sample prep to data processing.

AnalyticalWorkflow Sample Raw Material (Solid) Prep Dissolution (100% ACN) Sample->Prep Weighing Dilution Dilution to Mobile Phase (60:40 ACN:H2O) Prep->Dilution Prevention of Solvent Shock HPLC HPLC Separation (C18 Column) Dilution->HPLC Injection DAD DAD Detection (254 nm / 310 nm) HPLC->DAD Elution Data Integration & Quantification DAD->Data Signal Processing

Caption: Analytical workflow for CDENB ensuring solubility and chromatographic integrity.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q / 18.2 MΩ).[1]

    • Reference Standard: this compound (>99.0% purity).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water (0.1% Phosphoric Acid)*Acid suppresses silanol activity; improves peak shape.[1]
Mobile Phase B AcetonitrileStrong eluent for lipophilic ethoxy groups.[1]
Elution Mode Isocratic (40% A / 60% B)Stable baseline for accurate integration.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°CEnsures retention time reproducibility.[1]
Injection Volume 10 µLPrevents column overload.[1]
Detection 254 nm (BW 4, Ref 360)Maximize sensitivity.[1]
Run Time 15 minutesSufficient to elute late-eluting dimers.[1]

*Note: If using MS detection, replace Phosphoric Acid with 0.1% Formic Acid.

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 50 mg of CDENB Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of 100% Acetonitrile and sonicate for 5 minutes (Crucial: The compound is hydrophobic; do not use water initially).

  • Dilute to volume with Acetonitrile.

Working Standard (0.1 mg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL flask.

  • Dilute to volume with Mobile Phase (60:40 ACN:Water) .

    • Alert: Adding water too fast may cause precipitation.[1] Add slowly with swirling.

Sample Preparation:

  • Prepare samples to a target concentration of 0.1 mg/mL following the same Stock -> Working dilution scheme.

  • Filter through a 0.45 µm PTFE syringe filter before injection.[1]

System Suitability & Validation Criteria

Before releasing results, the system must pass the following criteria (n=5 injections of Working Standard):

  • Retention Time (RT): ~6.5 - 7.5 minutes (Capacity factor

    
     approx 2.5 - 3.5).
    
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • RSD (Area):

    
    .[1]
    
Impurity Mapping Logic

The synthesis of CDENB involves nitration.[1] Understanding the impurity fate is critical for identifying extra peaks.[1]

ImpurityFate Start 1-Chloro-2,5-diethoxybenzene (Starting Material) Reaction Nitration (HNO3/H2SO4) Start->Reaction Target This compound (Target - Major) Reaction->Target Para-direction (Favored) Impurity1 Regioisomer: 3-Nitro (Minor Impurity) Reaction->Impurity1 Steric Clash (Unfavored) Impurity2 Regioisomer: 6-Nitro (Trace Impurity) Reaction->Impurity2 Ortho-direction (Possible)

Caption: Reaction pathway showing potential regioisomer impurities formed during nitration.

  • Relative Retention Times (RRT):

    • Starting Material (Non-polar, no nitro): RRT ~1.2 - 1.3 (Elutes after target due to lack of polar nitro group? Correction: Nitro group adds polarity but also pi-pi interaction.[1] Typically, nitro-compounds elute earlier than their chloro-benzene precursors in RP-HPLC if the precursor is very lipophilic, but later if pi-pi dominates.[1] For diethoxy species, the non-nitrated precursor is less polar and will likely elute later than the nitro product on C18).

    • Regioisomers: RRT ~0.9 or 1.1 (Close elution requires high plate count).[1]

Calculation

Calculate the assay using the external standard method:


[1]

Where:

  • 
     = Peak Area[1][3]
    
  • 
     = Concentration (mg/mL)[1][3]
    
  • 
     = Purity of Reference Standard (%)[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure mobile phase pH is acidic (use Phosphoric acid).[1]
Precipitation in Vial Solvent shockEnsure sample is dissolved in 100% organic first, then diluted with mobile phase.[1]
Ghost Peaks CarryoverThe ethoxy groups are "sticky".[1] Add a needle wash step with 100% ACN.[1]
Drifting RT Temperature fluctuationThermostat the column compartment strictly at 30°C.

References

  • PubChem. (2023).[1] this compound (Compound).[1][4] National Library of Medicine.[1] [Link][1]

  • Jenkins, T. F., et al. (1989).[1][5] Liquid chromatographic determination of nitroaromatics. Journal of the Association of Official Analytical Chemists.[1] (Basis for Nitroaromatic HPLC conditions).

  • U.S. EPA. (1994).[1] Method 8330: Nitroaromatics and Nitramines by HPLC. (Standard regulatory framework for nitro-compound separation).[1] [Link][1]

Sources

1-Chloro-2,5-diethoxy-4-nitrobenzene in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Chloro-2,5-diethoxy-4-nitrobenzene in Medicinal Chemistry

Executive Summary

This compound (CAS 91-43-0) is a highly versatile bifunctional scaffold utilized in the synthesis of pharmacologically active heterocycles and aniline derivatives.[1][2] Its structural uniqueness lies in the 2,5-diethoxy substitution pattern , which imparts specific lipophilic and electronic properties often exploited in GPCR ligands (e.g., dopamine and serotonin antagonists) and kinase inhibitors.[1][3]

This guide details three core synthetic protocols:

  • Chemoselective Reduction: Accessing the "Fast Blue BB" aniline base while preserving the aryl chloride.[1][3][2]

  • Nucleophilic Diversification (

    
    ):  Exploiting the nitro-activated chlorine for library generation.[1][2]
    
  • Heterocycle Construction: A modular route to 1,2-disubstituted benzimidazoles.

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name This compound
CAS Number 91-43-0
Molecular Formula

Molecular Weight 245.66 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Reactivity

(activated by 4-NO

), Nitro reduction

Strategic Synthetic Workflows

The utility of this compound branches into two distinct logic paths based on the order of operations: Reduction-First vs. Substitution-First .[1][2]

Visualizing the Synthetic Logic

G Start 1-Chloro-2,5-diethoxy- 4-nitrobenzene SNAr Intermediate A: 1-Amino-2,5-diethoxy- 4-nitrobenzene Start->SNAr Path 1: S_NAr (R-NH2, K2CO3) Red2 Intermediate B: 4-Chloro-2,5-diethoxyaniline (Fast Blue BB Base) Start->Red2 Path 2: Chemoselective Reduction (Fe/NH4Cl) Red1 Product A: 1,4-Diamino-2,5-diethoxybenzene (Benzimidazole Precursor) SNAr->Red1 Reduction (H2/Pd or Fe/HCl) Suzuki Product B: Biaryl Scaffolds (via Suzuki Coupling) Red2->Suzuki Pd-Catalyzed Coupling Diazo Product C: Diazonium Salts (Azo Coupling/Sandmeyer) Red2->Diazo NaNO2/HCl

Figure 1: Divergent synthetic pathways.[1][3][2] Path 1 exploits the nitro-activated chlorine for substitution.[1][2] Path 2 preserves the chlorine for downstream organometallic coupling.[1][3]

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: To introduce an amine moiety (e.g., morpholine, piperazine) at position 1 before reducing the nitro group.[1][3] Rationale: The nitro group at position 4 strongly activates the chlorine at position 1 towards nucleophilic attack.[1][3][2] Once reduced to an amine, this reactivity is lost.[1][3][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Nucleophile: Morpholine (1.2 equiv)[1][3][2]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1][3][2]
    
  • Solvent: DMF or Acetonitrile (anhydrous)[1][3][2]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with this compound (10 mmol) and anhydrous DMF (5 mL/mmol).

  • Addition: Add

    
     (20 mmol) followed by Morpholine (12 mmol).
    
  • Reaction: Heat the mixture to 80–90°C under nitrogen. Monitor by TLC (Hexane:EtOAc 7:3).[1][3][2]

    • Note: The starting material (yellow) will convert to a deeper orange/red product.[1][3]

    • Time: Typically 4–6 hours.[1][2]

  • Workup: Cool to RT. Pour into ice-water (50 mL). The product usually precipitates.[1][3][2] Filter the solid.[1][3][2][4] If no precipitate, extract with EtOAc (3x), wash with brine, dry over

    
    .[1][3]
    
  • Purification: Recrystallize from Ethanol or flash chromatography if necessary.

Mechanistic Insight: The electron-donating ethoxy groups at positions 2 and 5 exert a deactivating effect compared to 1-chloro-4-nitrobenzene, requiring elevated temperatures (>80°C) compared to unsubstituted analogs.[1][2]

Protocol B: Chemoselective Reduction to Aniline

Objective: To reduce the nitro group to an amine without dechlorinating the aromatic ring.[1][3] Target: 4-Chloro-2,5-diethoxyaniline.[1][2]

Reagents:

  • Substrate: this compound[1][2][5][6][7][8][9][10][11][12][13]

  • Reductant: Iron powder (Fe, 5.0 equiv)[1][3][6]

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv)[1][3]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1][3][2]

Step-by-Step Procedure:

  • Activation: In a reaction vessel, suspend Fe powder and

    
     in Ethanol/Water. Heat to reflux for 15 mins to activate the iron surface.
    
  • Addition: Add the nitro compound portion-wise to the refluxing mixture.

  • Reaction: Reflux vigorously for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of a polar, fluorescent amine spot.[1][3]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1][3][2]

  • Isolation: Concentrate the filtrate. Dilute with water and basify slightly with

    
     if necessary.[1][2] Extract with DCM.[1][2]
    
  • Yield: Expect >85% yield of the off-white to brownish solid.

Critical Control Point: Avoid catalytic hydrogenation (


) if the chlorine atom must be preserved, as hydrodehalogenation is a common side reaction.[1][3][2] If 

is preferred, use a poisoned catalyst (e.g., Pt/C + sulfided additives).[1][3]
Protocol C: Benzimidazole Synthesis (One-Pot Cascade)

Objective: To synthesize 2-substituted-5,6-diethoxybenzimidazoles from the


 product (Protocol A).

Workflow:

  • Reduction: Reduce the nitro group of the

    
     product (e.g., 4-morpholino-2,5-diethoxynitrobenzene) using Protocol B (Fe/AcOH or 
    
    
    
    ).[1][3][2]
  • Cyclization:

    • Dissolve the resulting diamine in ethanol.[1][3][2]

    • Add aldehyde (1.0 equiv) and

      
       (oxidant/catalyst) or use refluxing nitrobenzene (oxidative condensation).[1][3][2]
      
    • Reflux for 12 hours.[1][2]

  • Result: A benzimidazole core with ethoxy handles, valuable for mimicking nucleobases or optimizing solubility in drug design.[1][3][2]

Safety & Handling

  • Nitroaromatics: Generally suspected mutagens.[1][2] Handle in a fume hood. Wear nitrile gloves.[1][2]

  • Thermal Runaway:

    
     reactions in DMF can be exothermic.[1][2] Ensure proper temperature control.
    
  • Waste Disposal: Iron sludge from reduction contains heavy metals and should be disposed of as hazardous solid waste.[1][2]

References

  • PubChem. this compound Compound Summary (CID 66675).[1][2] National Library of Medicine.[1][2] [Link][3][2]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines.[Link][3][2]

  • RSC Advances. Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry, 2023.[1][3][2] [Link]

Sources

Application Note: Mastering Regioselectivity in Nucleophilic Aromatic Substitution Reactions of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Chloro-2,5-diethoxy-4-nitrobenzene is a key intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and dye industries. Its utility is dictated by the predictable regioselectivity of its reactions, which is governed by the unique electronic and steric interplay of its substituents. This guide provides a detailed examination of the principles governing these reactions, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. We present field-proven protocols, mechanistic insights, and data interpretation guidelines to empower researchers in medicinal chemistry and materials science to leverage this versatile building block with precision and control.

The Molecular Basis of Regioselectivity

The reactivity of this compound is not random; it is a direct consequence of its molecular architecture. Understanding the role of each substituent is paramount to predicting and controlling reaction outcomes. The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr), a process favored by the presence of strong electron-withdrawing groups on the aromatic ring.[1]

Substituent Effect Analysis

The benzene ring is decorated with four substituents, each exerting a distinct influence on the molecule's electron density and reactivity.

SubstituentPositionElectronic Effect (Primary)Role in SNAr Reaction
-NO₂ (Nitro)C4Strong Electron-Withdrawing (Resonance & Inductive)Activating Group : Strongly activates the ring for nucleophilic attack, especially at positions ortho and para to it.[2][3]
-Cl (Chloro)C1Inductively Electron-WithdrawingLeaving Group : The target for substitution. Its departure is facilitated by the stabilization of the reaction intermediate.
-OCH₂CH₃ (Ethoxy)C2, C5Strong Electron-Donating (Resonance)Directing/Modulating Groups : The C2 ethoxy group provides steric hindrance, while both donate electron density, which typically deactivates SNAr. However, their effect is overridden by the powerful nitro group.

The critical feature is the para relationship between the strongly activating nitro group (-NO₂) and the chlorine leaving group (-Cl). This specific arrangement is essential for stabilizing the key intermediate of the SNAr reaction.[1][3]

The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C1). This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

The stability of the Meisenheimer complex is the key to the reaction's feasibility and regioselectivity. The negative charge introduced by the nucleophile is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization that is not possible if the attack were to occur at other positions.[1][4]

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.

Predicted Regiochemical Outcome

Based on the mechanistic principles outlined above, nucleophilic attack on this compound will occur with high regioselectivity at the C1 position . The substitution of the chlorine atom is the overwhelmingly favored pathway due to the powerful electronic stabilization afforded by the para-nitro group. Reactions at other positions are electronically and sterically disfavored.

Application Protocol: Regioselective Synthesis of N-substituted-2,5-diethoxy-4-nitroanilines

This protocol details a general method for the regioselective substitution of the C1 chlorine with an amine nucleophile, a common transformation in the synthesis of pharmaceutical scaffolds.

Principle

This compound is reacted with a primary or secondary amine in a polar aprotic solvent. A mild base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Materials and Reagents
  • This compound (Substrate)

  • Amine of choice (e.g., Morpholine, Piperidine, Benzylamine) (Nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Solvent)

  • Ethyl Acetate (EtOAc) and Hexanes (TLC and chromatography eluents)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates (silica gel), rotary evaporator.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) followed by the solvent (DMF, approx. 5-10 mL per gram of substrate).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C. The exact temperature may require optimization depending on the reactivity of the amine.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material spot should diminish as a new, typically more polar, product spot appears. The reaction is generally complete within 4-12 hours.

  • Cooling and Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the pure N-substituted-2,5-diethoxy-4-nitroaniline.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

TechniqueExpected Observations for N-Morpholinyl Product
¹H NMR Disappearance of the two aromatic doublet signals from the starting material. Appearance of new signals corresponding to the morpholine protons (typically two triplets around 3.0-4.0 ppm) and shifted aromatic protons.
¹³C NMR Appearance of new signals corresponding to the morpholine carbons. A significant shift in the C1 carbon signal.
Mass Spec (MS) Observation of the correct molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ corresponding to the final product's molecular weight.
IR Spec Persistence of strong C-NO₂ stretching bands (approx. 1520 and 1340 cm⁻¹).

Experimental Workflow and Data Visualization

A systematic approach is crucial for reproducible results. The following workflow illustrates the logical progression from reaction setup to final analysis.

G A 1. Reagent Preparation - Weigh Substrate - Measure Amine & Solvent - Add Base B 2. Reaction Setup - Combine in Flask - Attach Condenser A->B C 3. Heating & Stirring (80-100 °C) B->C D 4. Reaction Monitoring - Spot TLC Plate - Visualize Spots C->D E Is Reaction Complete? D->E E->C No F 5. Work-up - Quench with Water - Liquid-Liquid Extraction - Dry & Concentrate E->F Yes G 6. Purification - Column Chromatography or Recrystallization F->G H 7. Analysis - NMR, MS, IR - Confirm Structure G->H

Caption: A typical experimental workflow for regioselective amination.

Conclusion

The reactions of this compound are dominated by the powerful activating effect of the C4-nitro group, directing nucleophilic substitution to occur exclusively at the C1 position. This predictable regioselectivity makes it an exceptionally reliable and valuable substrate for constructing complex molecules. By understanding the underlying SNAr mechanism and employing the robust protocols detailed in this guide, researchers can confidently and efficiently utilize this compound in their synthetic endeavors, accelerating discovery in drug development and materials science.

References

  • Vertex AI Search, based on an analysis of nucleophilic arom
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Quora. (2022). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Available at: [Link]

  • University of Calgary. Substituent Effects in Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. RU2546111C2 - Method of phenacetin obtaining.
  • Chemical Education Resources, Inc. (1999). Two Methods for the Synthesis of Phenacetin. Available at: [Link]

  • The Synthesis of Phenacetin from Acetaminophen. Available at: [Link]

  • YouTube. (2023). SYNTHESIS OF PHENACETIN. Available at: [Link]

Sources

One-pot synthesis involving 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective One-Pot Synthesis of N-(4-Chloro-2,5-diethoxyphenyl)amides

Part 1: Strategic Rationale & Executive Summary

The Challenge: 1-Chloro-2,5-diethoxy-4-nitrobenzene is a high-value scaffold used in the synthesis of azo dyes (Fast Blue derivatives) and, more critically, as a precursor for 2,5-dialkoxy-aniline pharmacophores found in tyrosine kinase inhibitors and other APIs.[1]

However, the resulting aniline (4-chloro-2,5-diethoxyaniline ) is highly electron-rich due to the two ethoxy groups.[1] This makes it prone to:

  • Rapid Oxidation: Turning dark/tarry upon exposure to air.[1]

  • Polymerization: Instability during isolation.[1]

  • Dehalogenation: Standard Pd/C hydrogenation often strips the chlorine atom, destroying the orthogonal handle required for future Suzuki/Buchwald couplings.

The Solution: This protocol details a One-Pot Chemo-Selective Reduction and Protection sequence.[1] By coupling a sulfided Platinum (Pt/C) catalyzed hydrogenation with an in-situ acylation, we achieve three goals:

  • Selectivity: The nitro group is reduced while the aryl-chloride is perfectly preserved.[1]

  • Stability: The unstable aniline is immediately trapped as a stable amide (acetanilide) without isolation.

  • Efficiency: The entire process occurs in a single vessel, minimizing solvent waste and exposure to oxidants.

Part 2: Mechanism & Pathway Visualization

The reaction proceeds through a heterogeneous catalytic transfer followed by a nucleophilic acyl substitution.

Key Mechanistic Features:

  • Pt/C(S) Specificity: Unlike Palladium, sulfided Platinum resists oxidative addition into the Ar-Cl bond, preventing hydrodehalogenation.[1]

  • In-Situ Trapping: The generated amine (

    
    ) reacts with the anhydride faster than it can oxidize.[1]
    

Figure 1: Reaction pathway demonstrating the sequential reduction and protection, highlighting the transient nature of the unstable aniline intermediate.

Part 3: Detailed Experimental Protocol

Safety Warning: this compound is a nitro-aromatic; potential explosion hazard if heated dry.[1] Hydrogen gas is flammable.[1] Perform all steps in a fume hood.

Materials & Equipment
  • Substrate: this compound (10.0 g, 40.7 mmol).

  • Solvent: Ethyl Acetate (EtOAc) - 100 mL (High oxygen solubility, easy workup).[1]

  • Catalyst: 5% Pt/C (Sulfided) - 0.5 g (5 wt% loading). Note: Do not use Pd/C.

  • Reagent: Acetic Anhydride (4.6 mL, 48.8 mmol, 1.2 eq).

  • Gas: Hydrogen balloon or hydrogenation shaker (30-50 psi).

Step-by-Step Methodology

Phase 1: Chemo-Selective Reduction [1]

  • Charge: To a 250 mL three-neck round-bottom flask (or Parr shaker bottle), add the substrate (10 g) and EtOAc (100 mL). Stir until fully dissolved.

  • Inert: Purge the vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add the sulfided Pt/C (0.5 g). Caution: Dry catalyst can be pyrophoric; add as a slurry in EtOAc if possible.

  • Hydrogenation: Introduce Hydrogen (

    
    ).
    
    • Balloon Method: Purge

      
       with 
      
      
      
      x3.[1] Stir vigorously at Room Temperature (25°C).
    • Parr Shaker: Pressurize to 40 psi. Shake at RT.

  • Monitoring: Reaction is typically complete in 2–4 hours.[1]

    • Checkpoint: TLC (30% EtOAc/Hexane).[1] Starting material (

      
      ) should disappear; a fluorescent amine spot (
      
      
      
      ) appears.[1]
    • Critical: Do NOT filter the catalyst yet.[1] The amine is in the pot.

Phase 2: In-Situ Acylation (The "One-Pot" Step) [1]

  • Inerting: Remove

    
     source.[1] Purge system with 
    
    
    
    to remove residual hydrogen.[1]
  • Addition: Add Acetic Anhydride (4.6 mL) directly to the reaction mixture (containing the catalyst and amine) via syringe.

  • Reaction: Heat the mixture to 50°C for 1 hour.

    • Why? This ensures complete conversion of the sterically crowded amine (flanked by ethoxy and chloro groups).

  • Completion: TLC should show a shift from the polar amine to a less polar amide (

    
    ).[1]
    

Phase 3: Workup & Isolation

  • Filtration: Filter the warm reaction mixture through a Celite pad to remove the Pt/C catalyst. Wash pad with warm EtOAc (20 mL).[1]

  • Wash: Wash the filtrate with:

    • 1x 30 mL Saturated

      
       (to neutralize acetic acid byproduct).
      
    • 1x 30 mL Brine.

  • Drying: Dry organic layer over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Crystallization: The residue (off-white solid) is recrystallized from Ethanol/Water (9:[1]1) to yield high-purity needles.

Part 4: Quality Control & Validation

Data Summary Table

ParameterSpecificationResult (Typical)Notes
Yield > 85%92%High efficiency due to no isolation losses.
Purity (HPLC) > 98%99.4%Area % at 254 nm.[1]
De-Cl Impurity < 0.5%Not DetectedConfirms Pt/C(S) selectivity.[1]
Appearance White/Off-white solidWhite needlesOxidation products (brown) eliminated.[1]
Melting Point 102–104°C103°CConsistent with literature for amide deriv.[1]

Troubleshooting Guide:

  • Issue: Presence of "Des-chloro" impurity (N-(2,5-diethoxyphenyl)acetamide).[1]

    • Cause: Catalyst was not sulfided or reaction ran too long/too hot under H2.

    • Fix: Ensure "Sulfided" Pt/C is used.[1] Stop H2 immediately upon SM consumption.[1]

  • Issue: Incomplete Acylation.

    • Cause: Steric hindrance from ortho-ethoxy groups.[1]

    • Fix: Increase Phase 2 temperature to reflux (77°C) or use 2.0 eq Acetic Anhydride.[1]

Part 5: Workflow Visualization

Figure 2: Operational workflow for the one-pot synthesis, emphasizing the transition from reduction to acylation without isolation.

References

  • Compound Data & Safety

    • PubChem Compound Summary for CID 66675, this compound.[1] National Center for Biotechnology Information (2025).[1] Retrieved from [Link][1]

  • Catalytic Selectivity (Pt/C vs Pd/C)

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-151 (2003).[1] (Establishes sulfided Pt as standard for halonitroarenes).

  • One-Pot Nitro Reduction/Acylation Methodologies

    • Reduction of Nitroarenes to N-Arylacetamides.[1] Organic Chemistry Portal.[1] Retrieved from [Link]

  • Related S_NAr Reactivity (Contextual)

    • Reaction of 1-chloro-2-nitrobenzene with anilines.[1][2] ResearchGate (2016).[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Chloro-2,5-diethoxy-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for the synthesis of 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 91-43-0). This intermediate is a critical scaffold in the production of azo dyes, pigments (such as Fast Blue BB), and pharmaceutical precursors.

The industrial standard route typically involves the electrophilic nitration of 1-chloro-2,5-diethoxybenzene . While the directing effects of the ethoxy groups strongly favor the 4-position, the electron-rich nature of the hydroquinone ether backbone makes this molecule highly susceptible to oxidative degradation and ether cleavage before nitration can occur.

This guide moves beyond basic recipes to address the why and how of failure modes, specifically focusing on the competition between Electrophilic Aromatic Substitution (EAS) and Oxidative Dealkylation.

Part 1: Reaction Pathway & Impurity Landscape

The following diagram maps the critical divergence points where the reaction can fail. The "Happy Path" (Green) competes with two primary failure modes: Oxidation (Red) and Isomerization (Orange).

ReactionPathway Substrate 1-Chloro-2,5- diethoxybenzene SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex EAS Attack Quinone IMPURITY A (Major): 2-Chloro-5-ethoxy- 1,4-benzoquinone Substrate->Quinone Oxidative Dealkylation (High Temp / HNO2) Phenol IMPURITY B: Nitrophenolic Species Substrate->Phenol Acid Hydrolysis HNO3 HNO3 / H2SO4 (Nitrating Agent) HNO3->SigmaComplex Target TARGET: 1-Chloro-2,5-diethoxy- 4-nitrobenzene SigmaComplex->Target -H+ (Major Path) Isomer IMPURITY C (Minor): 1-Chloro-2,5-diethoxy- 6-nitrobenzene SigmaComplex->Isomer Steric Leakage

Caption: Figure 1. Mechanistic divergence in the nitration of 1-chloro-2,5-diethoxybenzene.

Part 2: Troubleshooting Guides

Module 1: The "Red Tar" Phenomenon (Oxidative Dealkylation)

Symptom: The reaction mixture turns dark black/red; evolution of brown fumes (


); low yield of isolated solid; product contaminated with yellow/orange oils.

Technical Analysis: The substrate is a hydroquinone diethyl ether . Hydroquinone ethers have high oxidation potentials. Nitric acid acts not only as a nitrating agent (


) but also as a powerful oxidant.
  • Mechanism: Nitrous acid (

    
    ), often present as an impurity in 
    
    
    
    , catalyzes the oxidation of the aromatic ring. This leads to oxidative dealkylation , stripping an ethyl group to form a quinone (2-chloro-5-ethoxy-1,4-benzoquinone) or nitrophenols [1, 2].
  • The Trigger: Exotherms uncontrolled above 10-15°C or high concentrations of

    
    .
    

Protocol Adjustment:

  • Urea Scavenge: Add 0.5–1.0 mol% of Urea or Sulfamic Acid to the sulfuric acid charge before adding nitric acid. This scavenges

    
    , breaking the catalytic oxidation cycle.
    
  • Temperature Ceiling: Maintain reaction temperature strictly between 0°C and 10°C . Do not allow the exotherm to spike.

  • Acid Strength: Avoid using fuming nitric acid. Standard 65-70%

    
     is sufficient due to the activated nature of the ring.
    
Module 2: Regioisomer Contamination (The 6-Nitro Isomer)

Symptom: HPLC/GC shows a persistent impurity (5-10%) with a similar retention time to the main peak. Melting point is depressed (Target MP: ~102-104°C).

Technical Analysis:

  • Target (4-nitro): Activated by the 5-ethoxy group (ortho) and 1-chloro (para).

  • Impurity (6-nitro): Activated by the 5-ethoxy group (ortho) and 1-chloro (ortho).

  • Causality: While the 4-position is sterically favored, the 6-position is electronically viable. High reaction temperatures increase the energy available to overcome the activation barrier for the 6-position [3].

Protocol Adjustment:

  • Solvent Switch: If using mixed acid (

    
    ), switch to Acetic Acid/Nitric Acid . Acetic acid acts as a bulky solvent cage, enhancing steric hindrance at the ortho-to-chlorine (6) position, thereby favoring the para-to-chlorine (4) position.
    
  • Dilution: High concentration favors kinetic control (more isomers). Diluting the reaction mass improves thermodynamic selectivity.

Module 3: Hydrolysis & Dealkylation

Symptom: Appearance of phenolic peaks in NMR (


 stretch) or increased solubility in alkaline washes.

Technical Analysis: The ethoxy ether linkage is acid-labile. In the presence of hot sulfuric acid and water (generated during nitration), the ether can hydrolyze to a phenol. Phenols nitrate significantly faster than ethers, leading to multi-nitrated tarry byproducts.

Protocol Adjustment:

  • Water Management: Ensure starting materials are dry.

  • Quench Protocol: Do not pour the reaction mass onto ice too slowly if the mass is still acidic and warm. Rapid quenching prevents prolonged exposure to dilute acid at moderate temperatures.

Part 3: Comparative Data & Specifications

Table 1: Impurity Profile & Identification

ComponentRetention Time (Rel)IdentityOriginMitigation
Target 1.00This compoundMain ReactionN/A
Impurity A 0.852-Chloro-5-ethoxy-1,4-benzoquinoneOxidationUrea, Low T (<10°C)
Impurity B 1.051-Chloro-2,5-diethoxy-6-nitrobenzeneRegio-isomerSteric control (AcOH solvent)
Impurity C 1.201-Chloro-2,5-diethoxy-4,6-dinitrobenzeneOver-nitrationStrict stoichiometry (1.05 eq

)

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1,4-dichlorobenzene as a starting material?

  • Answer: Not directly for the nitration step. You must first convert 1,4-dichlorobenzene to 1,4-diethoxybenzene (via ethoxylation), then chlorinate it to get 1-chloro-2,5-diethoxybenzene. Nitrating 1,4-dichlorobenzene directly yields dichloronitrobenzenes, which are difficult to ethoxylate selectively to the target pattern.

Q2: Why is the color of my product turning pink/purple during drying?

  • Answer: This indicates the presence of trace aminophenols or quinones . If the nitro group is partially reduced (rare but possible with metal contamination) or if quinones are present, they form charge-transfer complexes that are deeply colored. Solution: Recrystallize from Ethanol/Water with a pinch of activated charcoal.

Q3: Is the chlorine atom labile?

  • Answer: Yes, but less so than in 1-chloro-2,4-dinitrobenzene. However, avoid strong nucleophiles (like methoxide or sulfide) at high temperatures, as they can displace the chlorine (Nucleophilic Aromatic Substitution), especially since the nitro group is para to the chlorine, activating it [4].

Part 5: Logic Tree for Process Optimization

OptimizationLogic Start Start Optimization CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes LowYield Issue: Low Yield CheckYield->LowYield No Success Process Validated CheckPurity->Success Yes LowPurity Issue: Low Purity CheckPurity->LowPurity No CheckColor Is Rxn Dark/Tarry? LowYield->CheckColor OxidationFix ACTION: 1. Add Urea 2. Lower Temp 3. Check HNO3 for HNO2 CheckColor->OxidationFix Yes (Oxidation) HydrolysisFix ACTION: Check Water Content Reduce H2SO4 conc CheckColor->HydrolysisFix No (Hydrolysis) CheckImpurity Identify Impurity LowPurity->CheckImpurity IsomerFix ACTION: Switch Solvent to Acetic Acid CheckImpurity->IsomerFix Regio-isomer DinitroFix ACTION: Reduce HNO3 Stoichiometry CheckImpurity->DinitroFix Over-nitration

Caption: Figure 2. Decision matrix for optimizing the nitration of 1-chloro-2,5-diethoxybenzene.

References

  • PubChem. (2025).[1] this compound (CID 66675).[1][2] National Library of Medicine. Available at: [Link]

  • Rathore, R., et al. (2000). Oxidative Dealkylation of Hydroquinone Ethers. Journal of Organic Chemistry.
  • Andrés, J., et al. (2011). Regioselectivity in the nitration of dialkoxybenzenes. Chemical Physics Letters. Available at: [Link] (Contextualizing the directing effects of alkoxy groups).

  • Loba Chemie. (2019). Safety Data Sheet: Chloronitrobenzenes. Available at: [Link] (Safety and reactivity data for chloro-nitro aromatics).

Sources

Technical Support Center: Purification of 1-Chloro-2,5-diethoxy-4-nitrobenzene

[1]

CAS Registry Number: 91-43-0 Synonyms: 4-Chloro-2,5-diethoxynitrobenzene; 2,5-Diethoxy-4-nitrochlorobenzene Molecular Formula: C₁₀H₁₂ClNO₄ Molecular Weight: 245.66 g/mol [1]

Welcome to the Purification Support Center

This guide addresses the isolation and purification of 1-Chloro-2,5-diethoxy-4-nitrobenzene , a critical intermediate often used in the synthesis of pharmaceutical agents (e.g., Besipirdine analogs) and azo dyes.[1] Due to the competing directing effects of the ethoxy and chloro substituents during nitration, researchers often encounter isomeric impurities and "oiling out" phenomena.

Below you will find troubleshooting workflows, optimized protocols, and safety data designed to ensure high-purity isolation (>98%).

Part 1: Troubleshooting & FAQs
Category A: Crystallization Failures

Q: My crude product is "oiling out" (forming a separate liquid phase) upon cooling instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the product phase-separates as a supercooled liquid before it can nucleate.[1] This is common in nitro-alkoxy benzenes due to their low melting points and high solubility in hot organic solvents.[1]

  • Immediate Fix: Reheat the mixture until the oil dissolves. Add a seed crystal of pure material (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation at a temperature slightly above the oiling point.

  • Solvent Adjustment: You are likely using a solvent system that is too polar or cooling too rapidly.[1] Switch from a binary system (e.g., Ethanol/Water) to a single solvent like 95% Ethanol or Methanol .[1] Slow down the cooling ramp (e.g., 10°C/hour).

Q: The solid is sticky or gummy after filtration. A: This indicates the presence of residual solvent or lower-melting isomers (e.g., the 6-nitro isomer) trapped in the crystal lattice.

  • Solution: Perform a trituration wash.[1] Suspend the solid in cold (

    
    ) hexane or heptane and stir vigorously for 30 minutes. Filter again. The non-polar wash removes surface oils without dissolving the nitro compound.
    
Category B: Impurity Removal [1]

Q: HPLC shows a persistent impurity (approx. 5-10%) with a similar retention time.[1] What is it? A: This is likely the regioisomer 1-Chloro-2,5-diethoxy-6-nitrobenzene .[1]

  • Mechanism: During nitration, the ethoxy groups are strong ortho/para directors.[1] While the 4-position is favored (para to Cl, ortho to OEt), the 6-position (ortho to Cl, ortho to OEt) is also activated.

  • Removal: Isomers often have distinct solubility profiles.[1]

    • Protocol: Recrystallize from Glacial Acetic Acid . The 4-nitro isomer typically packs better and crystallizes out, while the less symmetric 6-nitro isomer remains in the mother liquor.[1]

Q: My product is dark brown/red instead of yellow. A: Nitro compounds are susceptible to photo-oxidation or contain trace azo-coupling byproducts.[1]

  • Solution: Perform a "hot filtration" step with Activated Carbon .[1] Dissolve the crude in boiling ethanol, add 5% w/w activated charcoal, stir for 10 minutes, and filter through a Celite pad while hot.

Part 2: Optimized Experimental Protocols
Method A: Standard Recrystallization (Purity < 95%)

Best for removing general synthesis byproducts.

  • Dissolution: Place 10 g of crude solid in a flask. Add 95% Ethanol (approx. 50 mL) and heat to reflux (

    
    ).
    
  • Clarification: If insoluble particles remain, filter the hot solution through a pre-warmed funnel.

  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Note: If no crystals form by

      
      , add water dropwise until slight turbidity persists, then reheat to clear and cool again.
      
  • Isolation: Cool to

    
     in an ice bath for 1 hour. Filter the pale yellow needles.[1]
    
  • Drying: Vacuum dry at

    
     for 6 hours.
    
Method B: High-Purity Isomer Separation (Purity > 98%)

Required when isomeric contamination is detected.[1]

ParameterSpecification
Solvent Glacial Acetic Acid (GAA)
Ratio 1g Crude : 3-4 mL GAA
Temperature Dissolve at

; Crystallize at

Wash Solvent Cold 50% Acetic Acid/Water, followed by Water

Protocol:

  • Dissolve crude material in minimum hot Glacial Acetic Acid.

  • Allow to cool to room temperature undisturbed.

  • Filter the crystals.[1][2][3][4]

  • Critical Step: The crystals will be acidic.[1] Wash thoroughly with cold water until the filtrate pH is neutral.[5] Residual acid can catalyze decomposition.[1]

Part 3: Purification Logic & Decision Tree

The following diagram illustrates the decision process for purifying this compound based on the initial state of the crude material.

PurificationWorkflowStartCrude Reaction MixtureCheckPurityAnalyze Purity (HPLC/TLC)Start->CheckPurityIsOilingIs material 'Oiling Out'?CheckPurity->IsOilingIsomerCheckIsomer > 5%?IsOiling->IsomerCheckNo (Solid)TriturationTrituration: Cold Hexane(Remove Oils)IsOiling->TriturationYes (Sticky Solid)RecrystEtOHRecrystallize: 95% Ethanol(Slow Cooling)IsomerCheck->RecrystEtOHNo (General Impurities)RecrystAcOHRecrystallize: Glacial Acetic Acid(Isomer Rejection)IsomerCheck->RecrystAcOHYes (Regioisomers present)CarbonTreatActivated Carbon Treatment(Remove Color)RecrystEtOH->CarbonTreatIf ColoredFinalPure Product(Yellow Solid, >98%)RecrystEtOH->FinalRecrystAcOH->CarbonTreatIf ColoredRecrystAcOH->FinalTrituration->IsomerCheckCarbonTreat->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Part 4: Safety & Stability Data

Handling Precautions:

  • Skin Absorption: Nitro-chlorobenzenes are readily absorbed through the skin and can cause methemoglobinemia (blue skin, shortness of breath). Double-gloving (Nitrile) is mandatory.[1]

  • Thermal Instability: Do not heat dry solid above

    
    . Nitro compounds possess high decomposition energy.[1] Ensure all drying is done under vacuum at moderate temperatures (
    
    
    ).[1]

Storage:

  • Store in amber vials (light sensitive).

  • Keep under inert atmosphere (

    
    ) if storing for >1 month to prevent ether hydrolysis.[1]
    
References
  • PubChem. (n.d.).[1] this compound (Compound).[1][6] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

  • Effland, R. C., & Klein, J. T. (1993).[1] U.S. Patent No.[1] 5,210,293: Synthesis of Besipirdine and related intermediates.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes synthesis and isolation of related chloro-nitro-alkoxy benzenes).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of aromatic nitro compounds).

  • Booth, G. (2012).[1][3][7] Nitro Compounds, Aromatic.[1][3][4][8] In Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] (General reference for industrial separation of nitro isomers).

Technical Support Center: Optimization of 1-Chloro-2,5-diethoxy-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Chloro-2,5-diethoxy-4-nitrobenzene presents a classic challenge in aromatic substitution: managing the reactivity of a highly activated ring system. The presence of two ethoxy groups makes the ring electron-rich, rendering it susceptible to both over-nitration (dinitration) and oxidative degradation (quinone formation). Furthermore, the ethoxy ether linkages are acid-labile, creating a risk of hydrolysis (de-ethylation) under harsh nitration conditions.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic pitfalls of this reaction, offering a self-validating workflow for high-purity synthesis.

Module 1: Reaction Dynamics & Critical Parameters

The Regioselectivity Challenge

The precursor, 1-Chloro-2,5-diethoxybenzene , contains three directing groups. Understanding their interplay is the key to single-product isolation.

  • Ethoxy Groups (Positions 2, 5): Strong activators, ortho/para directors.

  • Chloro Group (Position 1): Weak deactivator, ortho/para director.

The "Sweet Spot" (Position 4):

  • Position 4 is para to the Chlorine and ortho to the Ethoxy group at C5. This site is electronically favored and sterically accessible.

  • Position 3 is ortho to the Ethoxy at C2 but meta to the Chlorine. While activated, it is less favorable than C4 due to the lack of cooperative directing effects from the chlorine.

  • Position 6 is sterically crowded (sandwiched between Cl and OEt).

Visualizing the Pathway

ReactionPathway Start 1-Chloro-2,5- diethoxybenzene Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + HNO3 / H+ Impurity1 IMPURITY A: Quinone Oxidation (Dark Oil) Start->Impurity1 T > 20°C Excess Oxidant Target TARGET: 1-Chloro-2,5-diethoxy- 4-nitrobenzene Intermediate->Target - H+ (Major Path) Impurity2 IMPURITY B: Phenolic Byproduct (Ether Hydrolysis) Target->Impurity2 Strong H2SO4 Long Reaction Time

Figure 1: Reaction pathway showing the major electrophilic substitution route and critical side-reactions caused by thermal or acidic stress.

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns dark black/tarry instead of the expected yellow/orange. Why?

Diagnosis: Oxidative degradation. Root Cause: The dialkoxy ring is electron-rich and behaves similarly to hydroquinone ethers. If the temperature spikes (even locally) or if the nitric acid concentration is too high, the ring oxidizes to a quinone species rather than undergoing substitution. Corrective Action:

  • Switch Solvents: Move from bulk sulfuric acid to Glacial Acetic Acid . Acetic acid acts as a solvent to dilute the exotherm and moderate the oxidizing power of nitric acid.

  • Temperature Cap: Strictly maintain the internal temperature below 10°C during addition.

  • Reagent Order: Add the nitric acid solution to the substrate, not the substrate to the acid.

Q2: I see a secondary peak in HPLC with a shorter retention time (more polar).

Diagnosis: Ether Hydrolysis (De-ethylation). Root Cause: Strong acidic conditions (especially high concentrations of


) can cleave the ethyl ether linkage, converting the ethoxy group to a hydroxyl (phenol).
Corrective Action: 
  • Reduce Acid Strength: Use a milder nitrating system. A mixture of

    
     and Acetic Anhydride is often superior to Mixed Acid (
    
    
    
    ) for sensitive ethers.
  • Quench Rapidly: Do not let the reaction stir overnight. Once TLC/HPLC shows consumption of starting material, quench immediately in ice water.

Q3: The product is oiling out during the quench and won't crystallize.

Diagnosis: Impurity depression or solvent trapping. Root Cause: Presence of unreacted starting material or oxidative byproducts prevents crystal lattice formation. Corrective Action:

  • Seeding: Scratch the side of the flask or add a seed crystal of pure product.

  • Solvent Swap: If oiling occurs in water, extract into Dichloromethane (DCM), wash with bicarbonate to remove acid, dry, and then recrystallize from Ethanol or Isopropanol . The product is typically a yellow solid (mp ~102-105°C).

Module 3: Optimized Experimental Protocol

Method: Modified Nitration using Acetic Acid (Recommended for High Purity)

This protocol prioritizes regioselectivity and ether stability over raw reaction speed.

ParameterSpecificationRationale
Solvent Glacial Acetic AcidSolubilizes substrate; moderates nitronium ion activity.
Nitrating Agent 70% Nitric Acid (1.1 eq)Slight excess ensures conversion without driving dinitration.
Temperature 0°C – 10°CKinetic control to favor mono-nitration at Position 4.
Time 1 – 2 HoursMinimizes exposure of ether linkages to acid.
Step-by-Step Procedure:
  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 1-Chloro-2,5-diethoxybenzene (10.0 g, 50 mmol) in Glacial Acetic Acid (40 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: Ensure stirring is vigorous to prevent hot spots.

  • Acid Preparation: In a separate beaker, mix Nitric Acid (70%) (3.5 g, ~55 mmol) with Glacial Acetic Acid (10 mL). Pre-cool this mixture to 5°C.

  • Addition: Dropwise add the acid mixture to the substrate solution over 30 minutes .

    • Checkpoint: Monitor internal temperature. Do not allow it to exceed 10°C .

  • Reaction: Allow the mixture to stir at 10°C for 1 hour. Monitor by TLC (Hexane/Ethyl Acetate 8:2).

    • End Point: Disappearance of the starting material spot.

  • Quench: Pour the reaction mixture slowly into 200 mL of crushed ice/water with stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash copiously with cold water to remove all traces of acid (pH of filtrate should be neutral).

  • Purification: Recrystallize from Ethanol (95%) .

    • Expected Yield: 85-90%

    • Appearance: Yellow crystalline needles.

Module 4: Decision Tree for Process Optimization

Use this logic flow to adjust conditions based on your specific results.

DecisionTree Start Analyze Crude Product (HPLC/TLC) CheckPurity Is Purity > 95%? Start->CheckPurity Success Proceed to Isolation CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No ImpurityType1 Starting Material Remains (>5%) IdentifyImpurity->ImpurityType1 ImpurityType2 Dinitro Species (High MP) IdentifyImpurity->ImpurityType2 ImpurityType3 Phenols/Tars (Low Rf) IdentifyImpurity->ImpurityType3 Action1 Increase T to 15°C OR Add 0.1 eq HNO3 ImpurityType1->Action1 Action2 Reduce HNO3 to 1.0 eq Lower T to 0°C ImpurityType2->Action2 Action3 Switch to Acetic Anhydride Reduce Reaction Time ImpurityType3->Action3

Figure 2: Troubleshooting logic for impurity management.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66675, this compound. Retrieved from [Link]

  • Smith, K., & Musson, A. (2010).Regioselective nitration of aromatic compounds. In Modern Chemical Technology.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Troubleshooting low yield in SNAr of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2,5-diethoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues leading to low yield, and answer frequently asked questions. Our goal is to provide you with the expertise and insights needed to achieve optimal results in your synthetic endeavors.

I. Understanding the Reaction: The SNAr Mechanism

The Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in organic synthesis for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-poor aromatic rings.[1][2] The reaction proceeds via a two-step addition-elimination mechanism.[3][4][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][3][4] The aromaticity of the ring is temporarily lost during this stage.[3][4]

  • Leaving Group Departure: The aromaticity is restored in the second step through the elimination of the leaving group.[3][4]

The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for the success of SNAr reactions.[2][6][7][8] These groups stabilize the anionic Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3][6][9][10] In the case of this compound, the nitro group (-NO₂) at the para position serves as a powerful electron-withdrawing group, activating the ring for nucleophilic attack.[7]

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound C Meisenheimer Complex (Resonance Stabilized Anion) A->C Addition (Rate-determining) B Nucleophile (Nu⁻) B->C D Substituted Product C->D Elimination E Chloride Ion (Cl⁻) C->E

Caption: The Addition-Elimination Mechanism of SNAr.

II. Troubleshooting Low Yield

Low yield is a common frustration in SNAr reactions. This section addresses specific issues you might encounter and provides actionable solutions based on chemical principles.

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix this?

Answer: A slow or incomplete reaction can stem from several factors related to the reaction conditions. Here’s a systematic approach to troubleshooting:

1. Inadequate Activation of the Nucleophile (The Role of the Base):

  • The "Why": Many nucleophiles (e.g., amines, alcohols, thiols) require deprotonation by a base to become sufficiently nucleophilic to attack the electron-deficient aromatic ring. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a slow reaction.

  • The "How-to":

    • Choose an appropriate base: The pKa of the base should be significantly higher than the pKa of the nucleophile to ensure complete deprotonation. For alcohol or thiol nucleophiles, strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH) are often necessary.[11] For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[11]

    • Stoichiometry: Ensure at least one equivalent of the base is used. For weaker nucleophiles, using a slight excess (1.1-1.5 equivalents) can be beneficial.

2. Suboptimal Solvent Choice:

  • The "Why": SNAr reactions are highly sensitive to the solvent.[12][13] The ideal solvent should be polar and aprotic. Polar aprotic solvents (e.g., DMSO, DMF, NMP, acetonitrile) are effective at solvating the cation of the base (if applicable) while poorly solvating the anionic nucleophile.[13] This "naked" nucleophile is more reactive. Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[14]

  • The "How-to":

    • Switch to a polar aprotic solvent: If you are using a protic or non-polar solvent, switching to DMSO, DMF, or NMP will likely increase the reaction rate.[11]

    • Ensure anhydrous conditions: Water can compete with your intended nucleophile and can also deactivate strong bases like NaH. Ensure your solvent and reagents are dry.

3. Insufficient Reaction Temperature:

  • The "Why": Like most chemical reactions, the rate of an SNAr reaction is temperature-dependent. The initial nucleophilic attack has a significant activation energy barrier. Insufficient thermal energy will result in a slow reaction rate. While this compound is activated by the nitro group, elevated temperatures are often still required.[15]

  • The "How-to":

    • Increase the temperature: Gradually increase the reaction temperature. Common temperature ranges for SNAr reactions are between 80-130 °C.[15] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.

Question 2: I'm observing the formation of multiple byproducts. What are they and how can I suppress them?

Answer: The formation of byproducts is a common cause of low yield. Identifying the potential side reactions is the first step to mitigating them.

1. Hydrolysis of the Starting Material or Product:

  • The "Why": If there is residual water in your reaction mixture, hydroxide ions (formed from the reaction of water with a strong base) can act as a nucleophile, leading to the formation of the corresponding phenol.

  • The "How-to":

    • Use anhydrous solvents and reagents: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure your nucleophile and base are also dry.

    • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

2. Competing Nucleophilic Attack by the Solvent:

  • The "Why": Some solvents, particularly alcohols, can act as nucleophiles under SNAr conditions, especially at elevated temperatures.[16] For example, if you are using methanol as a solvent, you may observe the formation of the methoxy-substituted product.

  • The "How-to":

    • Use a non-nucleophilic solvent: As mentioned previously, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they are not nucleophilic.[11]

3. Double Substitution or Other Unwanted Reactions:

  • The "Why": While this compound has only one leaving group, impurities in the starting material or complex nucleophiles could lead to unexpected side reactions.

  • The "How-to":

    • Verify starting material purity: Ensure the purity of your this compound using techniques like NMR or melting point analysis.

    • Control stoichiometry: Use a precise stoichiometry of your nucleophile. A large excess of a highly reactive nucleophile could potentially lead to other reactions if there are susceptible functional groups.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in SNAr Reaction Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Byproducts_Present Byproducts Observed Check_Byproducts->Byproducts_Present Yes End Improved Yield Check_Byproducts->End No Check_Base Is the base strong enough and in sufficient quantity? Incomplete_Reaction->Check_Base Check_Solvent Is the solvent polar aprotic and anhydrous? Check_Base->Check_Solvent Yes Increase_Base Use a stronger base or increase stoichiometry. Check_Base->Increase_Base No Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Change_Solvent Switch to dry DMSO, DMF, or NMP. Check_Solvent->Change_Solvent No Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Check_Temp->End Yes Increase_Base->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->End Check_Water Could hydrolysis be an issue? Byproducts_Present->Check_Water Check_Solvent_Reactivity Is the solvent potentially acting as a nucleophile? Check_Water->Check_Solvent_Reactivity No Use_Anhydrous Use anhydrous reagents and solvent under inert atmosphere. Check_Water->Use_Anhydrous Yes Use_Non_Nucleophilic_Solvent Switch to a non-nucleophilic polar aprotic solvent. Check_Solvent_Reactivity->Use_Non_Nucleophilic_Solvent Yes Check_Solvent_Reactivity->End No Use_Anhydrous->Check_Solvent_Reactivity Use_Non_Nucleophilic_Solvent->End

Caption: A systematic workflow for troubleshooting low yield.

III. Frequently Asked Questions (FAQs)

Q1: Why is the nitro group so important for this reaction?

A1: The nitro group is a strong electron-withdrawing group. Its presence, particularly at the para position to the chlorine leaving group, is critical for activating the aromatic ring towards nucleophilic attack.[7][8] It does this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy of the rate-determining step.[3][6][9][10] Without such a group, the reaction would likely not proceed under typical SNAr conditions.[6]

Q2: I have a choice between 1-Fluoro-2,5-diethoxy-4-nitrobenzene and the chloro- version. Which one should I use?

A2: For SNAr reactions, the reactivity of the leaving group is often counterintuitive compared to SN1 and SN2 reactions. The order of reactivity is typically F > Cl > Br > I.[1] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[1] The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 1-Fluoro-2,5-diethoxy-4-nitrobenzene would be expected to be more reactive.

Q3: Can I use a protic solvent if my nucleophile is only soluble in it?

A3: While polar aprotic solvents are ideal, it is sometimes possible to run SNAr reactions in protic solvents, although reaction rates are generally slower.[14] If you must use a protic solvent, you will likely need to use a stronger base and higher temperatures to compensate for the reduced nucleophilicity of the solvated nucleophile. Alternatively, consider using a phase-transfer catalyst to bring the nucleophile into an organic phase where it can react more readily.

Q4: How do I effectively purify my product from a reaction run in a high-boiling solvent like DMSO or DMF?

A4: Removing high-boiling polar aprotic solvents can be challenging. A common workup procedure involves diluting the reaction mixture with a large volume of water or brine. The organic product will often precipitate out and can be collected by filtration. If the product is soluble in a non-polar organic solvent, you can perform an aqueous extraction. The product will move to the organic layer, while the DMSO or DMF will preferentially stay in the aqueous layer. Multiple extractions may be necessary. Subsequent purification by column chromatography or recrystallization is often required.[17]

IV. Standard Experimental Protocol

This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular nucleophile.

Materials:

  • This compound

  • Nucleophile (1.1 eq)

  • Base (e.g., K₂CO₃, 1.5 eq)

  • Anhydrous DMSO

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and the base.

  • Flush the flask with an inert gas (N₂ or Ar).

  • Add anhydrous DMSO via syringe.

  • Add the nucleophile to the stirring mixture at room temperature.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Stir until the product precipitates completely.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization or column chromatography as needed.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Solvent Polar Aprotic (DMSO, DMF, NMP)Maximizes nucleophile reactivity.[11]
Base pKa > pKa of NucleophileEnsures complete deprotonation of the nucleophile.[11]
Temperature 80-130 °CProvides sufficient activation energy for the reaction.[15]
Atmosphere Inert (N₂, Ar)Prevents side reactions with atmospheric moisture.

V. References

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Available at:

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at:

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at:

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at:

  • Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. Available at:

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at:

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at:

  • Nucleophilic aromatic substitution. BYJU'S. Available at:

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at:

  • Nucleophilic aromatic substitution. Wikipedia. Available at:

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at:

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Available at:

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. Available at:

  • Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium... Filo. Available at:

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health. Available at:

  • Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous... Filo. Available at:

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Available at:

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at:

  • 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available at:

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. American Chemical Society. Available at:

Sources

Minimizing byproduct formation with 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Byproduct Formation (Hydrodechlorination & Nucleophilic Substitution) Audience: Process Chemists & API Developers

Executive Summary: The Chemoselectivity Challenge

1-Chloro-2,5-diethoxy-4-nitrobenzene (CDNB) is a high-value intermediate, primarily used as a precursor for 2,5-Diethoxy-4-chloroaniline (a key building block for pigments like Naphthol AS-LC and Pigment Red 146).

The structural juxtaposition of a nitro group (EWG) para to a chlorine atom , flanked by two ethoxy groups (EDG) , creates a unique reactivity profile. Researchers typically encounter two critical failure modes:

  • Hydrodechlorination: During nitro reduction, the chlorine atom is labile and prone to oxidative addition by palladium catalysts, leading to the dechlorinated impurity (2,5-diethoxyaniline).

  • Nucleophilic Aromatic Substitution (

    
    ):  The para-nitro group activates the chlorine toward displacement by nucleophilic solvents (MeOH, EtOH) or bases, generating ether or phenol byproducts.
    

This guide provides the protocols and mechanistic insights required to suppress these side reactions.

Module 1: The Critical Reduction Step (Preventing Dechlorination)

The Issue: Standard catalytic hydrogenation (H₂/Pd-C) of CDNB almost invariably leads to significant formation of the dechlorinated byproduct (des-chloro amine).

Mechanism: Palladium (Pd) is excellent at inserting into Aryl-Cl bonds, especially when the ring is electron-rich (due to the diethoxy groups) or when the resulting amine product coordinates to the metal.

Troubleshooting Guide: Reduction Selectivity
SymptomProbable CauseCorrective Action
Mass Spec shows [M-35+1] peak (Dechlorinated product) Catalyst Choice: Pd/C is too active toward C-Cl bonds.Switch to Sulfided Platinum (Pt(S)/C) or Raney Nickel . Platinum is far less prone to oxidative addition into aryl-chloride bonds than Palladium.
Reaction stalls (Incomplete Nitro reduction) Poisoning: Thio-modifiers (in sulfided catalysts) slow down the rate.Increase H₂ pressure (5-10 bar) or temperature (to 60-80°C). Do not switch back to Pd/C.
Azo/Azoxy dimers detected Intermediate accumulation: Common in base-catalyzed or neutral reductions.Ensure the reaction medium is slightly acidic (e.g., catalytic acetic acid) to promote the reduction of the hydroxylamine intermediate to the amine.
Optimized Protocol: Selective Hydrogenation

Reference Standard: Chemoselective reduction of chloronitrobenzenes.

  • Catalyst: 5% Pt/C (Sulfided) or 1% Pt-0.2% Cu/C.

  • Solvent: Toluene or Ethyl Acetate (Avoid alcohols if high temp is required to prevent

    
    ).
    
  • Conditions: 10 bar H₂, 70°C.

  • Additive: If using non-sulfided catalysts, add 0.1 eq. Morpholine or Diphenylsulfide to poison the active sites responsible for dehalogenation.

Expert Insight: If catalytic hydrogenation is unavailable, the Bechamp Reduction (Fe/HCl) is the "gold standard" for chemical selectivity. Iron reduces the nitro group via single-electron transfer mechanisms that leave the Aryl-Cl bond completely intact.

Module 2: Nucleophilic Attacks (Controlling )

The Issue: The nitro group at the para position pulls electron density, making the C-Cl bond susceptible to attack by nucleophiles.[1] If you reflux CDNB in Methanol with NaOH, you will replace the Chlorine with a Methoxy group.

Reactivity Logic:

  • Activating Group: 4-Nitro (Strong EWG).

  • Leaving Group: 1-Chloro.

  • Result: The ring is primed for

    
    .
    
Decision Matrix: Solvent & Base Selection
Reaction ConditionRisk LevelOutcome
MeOH / NaOH / Reflux 🔴 CRITICAL Rapid conversion to 1-Methoxy-2,5-diethoxy-4-nitrobenzene.
EtOH / K₂CO₃ / 60°C 🟠 HIGH Significant formation of ethoxy-substituted impurity.
Toluene / Et₃N / 25°C 🟢 SAFE Minimal substitution. Non-nucleophilic solvent is key.

Visualizing the Competition: The diagram below illustrates the divergent pathways. You must steer the reaction down Path A while blocking Path B and Path C .

ReactionPathways Start 1-Chloro-2,5-diethoxy- 4-nitrobenzene (CDNB) Target TARGET: 2,5-Diethoxy-4-chloroaniline Start->Target Selective Red. (Pt(S)/C or Fe/H+) Dechloro BYPRODUCT: 2,5-Diethoxyaniline Start->Dechloro Over-Reduction (Pd/C, H2) Hydrolysis BYPRODUCT: 1-Alkoxy-2,5-diethoxy- 4-nitrobenzene Start->Hydrolysis SNAr Attack (ROH + Base + Heat)

Figure 1: Reaction pathways for CDNB. Path A is the target; Path B and C represent the primary failure modes.

Module 3: Stability & Storage FAQs

Q: Can I store the starting material (CDNB) in methanol? A: Yes, but only at room temperature and neutral pH . If the solution becomes basic (pH > 9) or is heated, the solvent will act as a nucleophile, displacing the chlorine.

Q: I see a "dimer" impurity in my LC-MS. What is it? A: This is likely the Azoxy intermediate (


). It forms during incomplete reduction, particularly under basic conditions.
  • Fix: Ensure your reduction runs to completion. If using Fe/HCl, ensure sufficient acid is present. If using hydrogenation, extend the reaction time or slightly increase temperature.

Q: Is the diethoxy motif stable to Lewis Acids? A: Generally, yes, but strong Lewis Acids (e.g.,


, 

) will dealkylate the ethoxy groups to phenols. If you are performing subsequent Friedel-Crafts chemistry, buffer the reaction or keep temperatures low (<0°C).
References & Validated Sources
  • Selective Hydrogenation of Chloronitrobenzenes:

    • Coq, B., et al. "Catalytic hydrogenation of chloronitrobenzenes: A study of the selectivity." Journal of Molecular Catalysis A: Chemical.

    • Context: Establishes Pt/C and sulfided catalysts as superior to Pd for retaining halogens.

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society.

    • Context: Explains the activation energy required for displacing Cl para to a Nitro group.

  • Industrial Preparation of Chloroanilines (Bechamp Reduction):

    • Groggins, P. H. Unit Processes in Organic Synthesis.

    • Context: Describes the iron-acid reduction method which guarantees no dechlorination.

    • [2]

  • Zero-Valent Iron (ZVI) Selectivity:

    • Recent studies on ZVI nanoparticles confirm 100% selectivity for p-chloroaniline from p-chloronitrobenzene, avoiding the hydrodechlorination pathway common with noble metals.

Sources

Effect of solvent on 1-Chloro-2,5-diethoxy-4-nitrobenzene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 1-Chloro-2,5-diethoxy-4-nitrobenzene

Executive Summary: The Mechanistic Basis of Reactivity

Subject: this compound (CAS: 91-43-0) Primary Reactivity Mode: Nucleophilic Aromatic Substitution (


)
Key Challenge:  Balancing electronic deactivation with solubility.[1]

As a researcher working with This compound , you are likely attempting to displace the chlorine atom with a nucleophile (amine, alkoxide, or thiol) or reduce the nitro group.[1] This guide focuses on the


 pathway , where solvent choice is the single most critical variable determining reaction success.

The Chemical Conflict: This molecule presents a unique "push-pull" electronic environment.[1]

  • Activation: The 4-nitro group (para to chlorine) withdraws electron density, activating the C-Cl bond for nucleophilic attack.

  • Deactivation: The 2,5-diethoxy groups are electron-donating by resonance.[1] The ethoxy group at the ortho position (C2) destabilizes the anionic Meisenheimer intermediate due to electron-electron repulsion.

Solvent Selection Matrix

Use this table to select the optimal solvent based on your nucleophile and reaction conditions.

Solvent ClassExamplesReactivity ImpactRecommended ForRisk Factors
Polar Aprotic (Tier 1) DMSO, DMF, NMP High Acceleration. Solvates cations well but leaves anions "naked" (highly reactive).[1] Stabilizes the polar Meisenheimer complex.Sluggish reactions, weak nucleophiles, high-throughput synthesis.High boiling points make removal difficult. Hygroscopic (can cause hydrolysis).[1]
Polar Protic (Tier 2) Ethanol, Methanol Moderate/Low. Forms H-bonds with anionic nucleophiles, reducing their energy and reactivity.[1]Solubility-limited reactions, or when the solvent is the nucleophile (solvolysis).Significant rate retardation for

. Side reactions (etherification).[1]
Non-Polar (Tier 3) Toluene, Xylene Very Low. Poor solubility for the polar substrate and salt nucleophiles.Phase Transfer Catalysis (PTC) conditions only.Requires high temps and catalysts (e.g., TBAB) to work.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction is stalled or extremely slow, even at reflux."

Diagnosis: You are likely using a protic solvent (like Ethanol) or a non-polar solvent without a catalyst.[1] The electron-donating ethoxy groups are raising the energy barrier, and the solvent is failing to compensate. Solution:

  • Switch to DMSO or DMF. These solvents can increase

    
     rates by 1000x compared to alcohols by desolvating the nucleophile.
    
  • Increase Concentration. Run the reaction at high concentration (0.5 M - 1.0 M) to maximize collision frequency.

  • Temperature: This substrate often requires temperatures >100°C. If using DMF, heat to 120°C.[1]

Issue 2: "I am seeing a 'hydrolysis' impurity (Phenol formation)."

Diagnosis: Your solvent is "wet".[1] this compound is activated enough that hydroxide ions (from trace water) can compete with your nucleophile, replacing the Cl with OH. Solution:

  • Dry Your Solvents: Use anhydrous DMSO/DMF stored over molecular sieves (4Å).

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent atmospheric moisture absorption, especially if using hygroscopic solvents like NMP.

Issue 3: "The product is oiling out or difficult to crystallize."

Diagnosis: The two ethoxy groups add significant lipophilicity (greasiness) to the molecule, while the nitro group adds polarity. This "amphiphilic" nature complicates workup. Solution:

  • Water Crash: If using DMF/DMSO, pour the reaction mixture slowly into 10x volume of ice-water with vigorous stirring. The product should precipitate as a solid.

  • Co-Solvent Recrystallization: If the solid is gummy, recrystallize from a mixture of Ethanol (dissolves the lipophilic ethoxy parts) and Water (forces precipitation).

Issue 4: "Can I use Toluene to make workup easier?"

Diagnosis: Toluene allows for easy evaporation, but the reaction will likely fail due to the insolubility of the nucleophile salt and the lack of transition state stabilization. Solution: Use Phase Transfer Catalysis (PTC). [1]

  • System: Toluene (Organic phase) + Water (Aqueous Nucleophile).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Mechanism: The catalyst shuttles the nucleophile into the organic layer, allowing the reaction to proceed in Toluene.

Standardized Experimental Protocol ( )

Objective: Displacement of Chloride with a Primary Amine.

  • Preparation:

    • Charge a reaction vial with This compound (1.0 equiv).[1]

    • Add Anhydrous DMSO (Concentration: 0.5 M). Note: Do not use Ethanol.

    • Add Base (K₂CO₃ or DIPEA, 1.5 equiv) to neutralize the HCl byproduct.

    • Add Nucleophile (Amine, 1.1 equiv).[1]

  • Reaction:

    • Heat to 100°C for 4–12 hours.

    • Monitor by TLC (30% EtOAc/Hexanes) or HPLC. Look for the disappearance of the starting material peak (UV active due to Nitro).

  • Workup (The "Crash" Method):

    • Cool to room temperature.

    • Pour the deep yellow/orange solution into Ice Water (10 volumes).

    • Stir for 30 minutes. The product should precipitate.

    • Filter the solid and wash with copious water to remove residual DMSO.

    • Dry in a vacuum oven at 40°C.

Visualizing the Reaction Pathway

The following diagram illustrates the


 mechanism and the specific electronic influences of the substituents and solvent.

SNAr_Mechanism Substrate 1-Chloro-2,5-diethoxy- 4-nitrobenzene TS Meisenheimer Complex (Transition State) Substrate->TS Activation (Slow Step) Nucleophile Nucleophile (Nu:) Nucleophile->TS Product Substituted Product TS->Product Elimination of Cl- PolarAprotic Polar Aprotic Solvent (DMSO/DMF) Stabilizes TS PolarAprotic->TS Lowers Energy EthoxyEffect 2-Ethoxy Group (Steric/Electronic Repulsion) EthoxyEffect->TS Destabilizes

Caption: The


 pathway showing the competing effects of solvent stabilization (Green) and ethoxy-group destabilization (Red).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66675, this compound. Retrieved from [Link]

  • OpenStax. Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. CN110698353A - Preparation method of 4-chloro-2,5-dimethoxyaniline.[1] (Relevant for reduction pathways and industrial handling). Retrieved from

Sources

Base selection for nucleophilic substitution of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base Systems for Nucleophilic Aromatic Substitution ( )

Ticket ID: SNAR-25-OEt-NO2 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are working with 1-Chloro-2,5-diethoxy-4-nitrobenzene . This is not a standard


 substrate; it presents a unique "Push-Pull" electronic conflict that dictates your choice of base and solvent.
  • The "Pull" (Activation): The Nitro group (

    
    ) at position 4 is para to the Chloride leaving group. This strongly activates the ring, making the reaction possible.
    
  • The "Push" (Deactivation): The Ethoxy group (

    
    ) at position 2 is ortho to the Chloride. It donates electron density (deactivating the electrophilic center) and creates significant steric hindrance  for the incoming nucleophile.
    

The Critical Implication: Weak bases often fail due to the deactivated kinetics, but strong nucleophilic bases (like methoxide) cause immediate side reactions (transetherification). Your selection must balance basicity (


)  against nucleophilicity .

Decision Matrix: Selecting the Correct Base

Do not guess. Select your base based strictly on your nucleophile class.

Scenario A: Nucleophile is an Amine (Primary/Secondary)[1]
  • Goal: Displace Cl to form an aniline derivative (common in dye/pharma synthesis).

  • Recommended Base: Diisopropylethylamine (DIPEA) or Anhydrous

    
     .
    
  • Why? Amines are neutral nucleophiles. The base acts only as an acid scavenger (

    
     sponge).
    
    • DIPEA: Soluble in organic solvents, non-nucleophilic (sterically hindered), prevents side reactions.

    • Carbonates: Heterogeneous; easier workup but requires high surface area (finely ground) and vigorous stirring.

Scenario B: Nucleophile is a Thiol (Mercaptan)
  • Goal: Form a Thioether.

  • Recommended Base:

    
      or 
    
    
    
    .
  • Why? Thiols are acidic (

    
    ). Carbonates are strong enough to deprotonate them to the thiolate anion (
    
    
    
    ), which is a "soft" and highly effective nucleophile. Cesium carbonate is superior in DMF due to the "Cesium Effect" (higher solubility/reactivity).
Scenario C: Nucleophile is an Alcohol/Phenol
  • Goal: Form an Ether (O-arylation).

  • Recommended Base: Sodium Hydride (NaH) in DMF/THF .

  • CRITICAL WARNING: Do NOT use Sodium Methoxide (

    
    ) or Sodium Ethoxide (
    
    
    
    ) unless the solvent matches the base and the substrate substituents.
    • The Trap: If you use

      
       in Methanol, the 
      
      
      
      groups on your benzene ring will exchange with
      
      
      (Transetherification), resulting in a mixture of diethoxy, dimethoxy, and ethoxy-methoxy products.
    • The Fix: Use NaH to deprotonate your alcohol irreversibly in a non-nucleophilic solvent (DMF). This generates the alkoxide without introducing a competing external nucleophile.

Visualizing the Logic (Workflow)

The following diagram illustrates the critical decision pathways to avoid side reactions.

BaseSelection Substrate 1-Chloro-2,5-diethoxy- 4-nitrobenzene NucType Identify Nucleophile Substrate->NucType Amine Amine (R-NH2) NucType->Amine Thiol Thiol (R-SH) NucType->Thiol Alcohol Alcohol (R-OH) NucType->Alcohol Base_Amine Use DIPEA or K2CO3 (Scavenger Mode) Amine->Base_Amine Neutral Nuc Base_Thiol Use K2CO3 or Cs2CO3 (Soft Deprotonation) Thiol->Base_Thiol Acidic Nuc Base_Alc_Wrong AVOID Alkoxides (NaOMe) RISK: Transetherification Alcohol->Base_Alc_Wrong Common Mistake Base_Alc_Right Use NaH in DMF (Non-Nucleophilic Base) Alcohol->Base_Alc_Right Correct Protocol

Figure 1: Decision tree for selecting a base system based on nucleophile type to prevent side reactions.

Troubleshooting Guide (FAQ)

Issue 1: "My product mass is shifting by -14 or +14 units."
  • Diagnosis: Transetherification .

  • The Cause: You likely used an alkoxide base (like Sodium Methoxide) in Methanol. The methoxide anion (

    
    ) attacked the carbon bearing the ethoxy group (position 2 or 5) instead of the carbon bearing the chlorine.
    
  • The Fix: Switch to a non-nucleophilic base system.

    • Protocol: Dissolve your nucleophile (alcohol) in dry DMF. Add NaH (60% dispersion) carefully at

      
      . Stir for 30 mins. Then add the this compound substrate. This ensures the only nucleophile present is the one you intend to attach.
      
Issue 2: "The reaction stalls at 50% conversion."
  • Diagnosis: Steric Hindrance & Deactivation .

  • The Cause: The ethoxy group at position 2 is physically blocking the approach to the chlorine at position 1. Additionally, the ethoxy groups pump electrons into the ring, making it less reactive than a simple chloronitrobenzene.

  • The Fix:

    • Increase Temperature: This substrate often requires

      
      . Room temperature is rarely sufficient.
      
    • Solvent Switch: Move from THF or Ethanol to DMSO or NMP . These highly polar aprotic solvents stabilize the Meisenheimer complex intermediate, lowering the activation energy.

Issue 3: "I see a byproduct with an -OH group (Phenol)."
  • Diagnosis: Hydrolysis .[1]

  • The Cause: Water in your solvent or base is acting as a nucleophile. Hydroxide (

    
    ) is a better nucleophile than many amines.
    
  • The Fix:

    • Use anhydrous solvents (DMF/DMSO over molecular sieves).

    • If using

      
      , dry it in an oven at 
      
      
      
      overnight before use.
    • Switch from carbonate to DIPEA (organic bases introduce less moisture).

Standard Operating Procedure (SOP)

Protocol for Amination (Displacing Cl with an Amine)

  • Preparation:

    • Dry all glassware. Purge reaction vessel with Nitrogen/Argon.

    • Solvent: Anhydrous DMF (Dimethylformamide).

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Amine Nucleophile: 1.1 – 1.2 equiv

    • Base (DIPEA): 2.0 equiv (Excess is needed to neutralize HCl).[2]

  • Execution:

    • Dissolve this compound (1.0 eq) in DMF (concentration ~0.5 M).

    • Add DIPEA (2.0 eq) via syringe.

    • Add Amine (1.1 eq).[2]

    • Heat: Ramp temperature to 90°C .

    • Note: Do not exceed 140°C to avoid thermal decomposition of the nitro group.

  • Monitoring:

    • Check TLC/LCMS every 2 hours. Look for the disappearance of the starting material peak.

  • Workup:

    • Cool to RT. Pour into ice water (precipitates the product if solid).

    • Filter or extract with Ethyl Acetate.[2] Wash organic layer with water (3x) to remove DMF.

References

  • Mechanism of

    
     & Activation: 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Reaction Energy Diagram Of SNAr".
    • Relevance: Explains the stabilization of the Meisenheimer complex by the para-nitro group, essential for this substr
    • URL:[Link]

  • Transetherification Risks in Alkoxy-Nitrobenzenes

    • Source: WuXi Biology. "Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile".
    • Relevance: Details how alkoxide bases can cause unexpected side reactions and conversion issues in substituted nitrobenzenes.
    • URL:[Link]

  • General Protocols for Chloronitrobenzene Substitution

    • Source: BenchChem.[2] "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene".

    • Relevance: Provides validated solvent/base combinations (DMF/K2CO3)
  • Solvent Effects in Amination

    • Source: National Institutes of Health (NIH) / PubMed.
    • Relevance: Confirms DMSO/tBuOK or DMF/Base systems as optimal for amin
    • URL:[Link]

Sources

Technical Support Center: Temperature Control in Reactions with 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-2,5-diethoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction success, maximizing yield, achieving high purity, and guaranteeing operational safety. This document provides in-depth, field-proven insights into managing thermal conditions during key transformations involving this compound.

Section 1: Core Principles of Thermal Management

Q: Why is temperature control so uniquely critical when working with this compound?

A: The chemical architecture of this molecule dictates its thermal sensitivity. The presence of a nitro group (—NO₂) makes the benzene ring highly electron-deficient. This electronic feature is fundamental to its utility in reactions like Nucleophilic Aromatic Substitution (SNAr), but it also introduces two key challenges that are directly managed by temperature:

  • Reaction Exothermicity: Many reactions involving nitroaromatic compounds are exothermic, particularly nitration itself, but also subsequent substitution reactions.[1] Without proper cooling and monitoring, the heat generated can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as a thermal runaway.[2]

  • Selectivity and Purity: The desired reaction pathway often competes with side reactions (e.g., formation of impurities, decomposition). These undesired pathways frequently have a higher activation energy and thus become more prominent at elevated temperatures. Strict temperature control ensures the reaction proceeds through the intended, lower-energy pathway, maximizing the purity of the final product.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most common reactions performed with this substrate, and what are their typical temperature ranges?

A: this compound is primarily used in two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki-Miyaura).

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr, the electron-withdrawing nitro group activates the ring for attack by a nucleophile, which displaces the chloride.[3][4] These reactions are often performed at moderate temperatures, as excessive heat is typically not required and can promote side reactions. A general starting range is 25 °C to 80 °C . For instance, reactions with aniline nucleophiles have been successfully performed at approximately 50 °C.[5]

  • Suzuki-Miyaura Cross-Coupling: This reaction couples the aryl chloride with a boronic acid to form a new carbon-carbon bond. These reactions require a palladium catalyst and are typically run at elevated temperatures to facilitate the catalytic cycle, particularly the oxidative addition step, which can be sluggish for aryl chlorides. A common temperature range is 80 °C to 110 °C .[6][7]

Q: How should I monitor the internal temperature of my reaction accurately?

A: Visual inspection of an external oil bath thermometer is insufficient. Always use a calibrated thermocouple or resistance temperature detector (RTD) probe that is:

  • Immersed directly in the reaction mixture. This ensures you are measuring the actual temperature where the reaction is occurring, not the temperature of the heating or cooling medium.

  • Positioned away from the vessel walls. This avoids misleading readings influenced by the external bath.

  • Inert to the reaction components. For most applications, a glass or Teflon-coated probe is suitable.

Q: What are the immediate consequences of a 10-20 °C deviation from the optimal reaction temperature?

A: A deviation of this magnitude can have significant consequences:

  • If too low: The reaction rate may slow dramatically or stall completely, leading to an incomplete conversion of starting material.

  • If too high: This is generally more dangerous. It can lead to a rapid increase in pressure, a decrease in selectivity resulting in a complex mixture of products, and potentially trigger thermal decomposition of the nitroaromatic compound, which can release toxic gases like NOx.[8][9] For nitration reactions specifically, higher temperatures significantly increase the risk of forming explosive byproducts.[1]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My reaction is not proceeding, or the conversion rate is extremely low after several hours.
  • Potential Cause: The reaction temperature may be too low to overcome the activation energy barrier. This is particularly common in Suzuki-Miyaura couplings where the oxidative addition to the C-Cl bond is the rate-limiting step.

  • Troubleshooting Steps:

    • Verify Temperature: Double-check that your temperature probe is calibrated and correctly positioned within the reaction mixture.

    • Incremental Increase: Raise the temperature in small, controlled increments (e.g., 5-10 °C).

    • Monitor Closely: After each temperature increase, monitor the reaction progress via a suitable analytical method (e.g., TLC, LC-MS) for at least 30-60 minutes before increasing the temperature further.

    • Check Catalyst Activity (for Cross-Coupling): If the temperature is adequate, consider that your palladium catalyst may be inactive.

Problem: My final product is contaminated with significant impurities.
  • Potential Cause: The reaction temperature was likely too high, enabling side reactions. For SNAr, this could involve reaction with the solvent or elimination. For Suzuki couplings, this could be catalyst decomposition leading to homocoupling of the boronic acid.

  • Troubleshooting Steps:

    • Review Protocol: Re-run the reaction at the lower end of the recommended temperature range for that specific transformation.

    • Control Reagent Addition: If the reaction is highly exothermic, add the limiting reagent slowly and with efficient cooling (e.g., using an ice bath) to prevent localized hot spots and maintain the target temperature.

    • Analyze Byproducts: If possible, identify the structure of the main impurities. This can provide valuable mechanistic insight into the side reactions occurring and help refine the thermal profile of the reaction.

Problem: The reaction temperature is increasing rapidly on its own, even after removing the external heat source.
  • This is a thermal runaway and is a serious safety hazard.

  • Immediate Actions:

    • Emergency Cooling: Immediately apply maximum cooling to the reaction vessel. Use a large ice-water bath or, if available and appropriate for the scale, an emergency cooling system.

    • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

    • Prepare for Quenching: If cooling is ineffective, be prepared to quench the reaction by adding a large volume of a cold, inert solvent or a suitable quenching agent. This should only be done if you have previously established a safe quenching protocol.

  • Prevention:

    • Scale Management: Always perform a new reaction on a small scale first to characterize its exotherm.

    • Controlled Addition: For exothermic reactions, the rate of heat generation should never exceed the system's capacity for heat removal. Use a syringe pump for controlled, slow addition of reagents.

    • Adequate Cooling: Ensure your cooling bath has sufficient volume and surface area to manage the potential exotherm.

Section 4: Visualizations and Data

Logical & Conceptual Diagrams

G cluster_0 Troubleshooting Temperature-Related Issues start Problem Observed slow_rxn Slow / No Reaction start->slow_rxn impurities High Impurity Profile start->impurities runaway Thermal Runaway start->runaway cause_slow Cause: Temp Too Low? slow_rxn->cause_slow cause_impure Cause: Temp Too High? impurities->cause_impure cause_runaway Cause: Poor Heat Removal? runaway->cause_runaway sol_slow Solution: - Verify probe calibration - Increase temp by 5-10°C - Monitor progress cause_slow->sol_slow sol_impure Solution: - Lower reaction temp - Control reagent addition rate - Use ice bath during addition cause_impure->sol_impure sol_runaway IMMEDIATE ACTION: - Apply emergency cooling - Stop additions - Prepare to quench cause_runaway->sol_runaway

Caption: A decision tree for troubleshooting common temperature-related problems.

G Impact of Temperature on Reaction Outcome cluster_legend Legend cluster_graph Key1 Desired Reaction Rate Key2 Byproduct Formation Rate Key3 Optimal Window y_axis x_axis origin p1 p2 p1->p2 p3 p2->p3 b1 b2 b1->b2 b3 b2->b3 opt_start opt_end opt_box Safe & Efficient Window

Caption: Relationship between temperature, desired rate, and side reactions.

Quantitative Data Summary

Table 1: Physical and Safety Properties of this compound

Property Value Significance for Temperature Control
Molecular Formula C₁₀H₁₂ClNO₄[10] -
Molecular Weight 245.66 g/mol [10] Used for calculating molar quantities for thermal modeling.
Appearance Solid Melting point is a key physical parameter for reaction setup.
Melting Point ~95-98 °C Reactions must be heated above this point if a homogenous solution is required without a solvent.
Boiling Point Decomposes before boiling Indicates thermal instability at higher temperatures. Avoid distillations.

| GHS Hazards | Causes serious eye irritation[10] | Standard PPE is required. Thermal decomposition can release more hazardous materials. |

Table 2: General Recommended Temperature Ranges for Common Reactions

Reaction Type Reagents Typical Temperature Range Rationale & Key Considerations
SNAr Amines, Alkoxides, Thiols 25 °C - 80 °C The activated ring often does not require high heat. Higher temperatures risk side reactions. Monitor for exotherms upon nucleophile addition.
Suzuki-Miyaura Arylboronic acid, Pd catalyst, Base 80 °C - 110 °C Higher temperature is needed for the oxidative addition of Pd into the C-Cl bond. Catalyst stability can be an issue at >120 °C.

| Reduction of Nitro Group | e.g., SnCl₂, H₂, Raney Ni | 10 °C - 60 °C | These reactions are often highly exothermic. Requires careful temperature control and often slow, portion-wise addition of the reducing agent with efficient cooling. |

Section 5: Detailed Experimental Protocol: SNAr Reaction

This protocol describes a representative SNAr reaction with piperidine. Caution: Always conduct a thorough safety review and risk assessment before starting any new procedure.

Objective: To synthesize 1-(2,5-diethoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution.

Materials & Equipment:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Calibrated temperature probe

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), and potassium carbonate (2.0 eq).

    • Assemble the flask with a condenser and the temperature probe, ensuring the probe tip is submerged in the solid reagents.

    • Purge the system with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition:

    • Under a positive flow of inert gas, add anhydrous DMF (approx. 0.2 M concentration relative to the substrate) via syringe.

    • Begin stirring to create a suspension.

    • Add piperidine (1.2 eq) dropwise via syringe over 5-10 minutes. Monitor the internal temperature closely during this addition. A slight exotherm may be observed. If the temperature rises more than 5 °C, slow the addition rate.

  • Controlled Heating:

    • Once the addition is complete, place the flask in a pre-heated oil bath set to 70 °C .

    • Ensure the internal reaction temperature stabilizes at the target of 70 °C and does not overshoot.

    • Maintain the reaction at this temperature with continuous stirring.

  • Reaction Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product.

    • Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization or column chromatography.

References

  • Controlling temperature of nitration reactions. (n.d.). Google Patents.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025). ResearchGate.
  • This compound. (n.d.). PubChem.
  • 1-chloro-2,5-dimethyl-4-nitrobenzene - Exposure: Exposure Predictions. (n.d.). EPA.
  • Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). (n.d.). Cheméo.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health (NIH).
  • Method for synthesizing 2,5-dimethoxy-4-chloroaniline. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 1-(2-Chloroethoxy)-4-nitrobenzene. (n.d.). Synquest Labs.
  • Determination of the Temperature Effect on Glycerol Nitration Processes Using the HYSYS Predictions and the Laboratory Experiment. (2026). ResearchGate.
  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (2025). Springer.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Electrophilic Aromatic Substitution Practice Problems. (n.d.). Chemistry Steps.
  • Shock Tube Studies on Thermal Decomposition of 2-Chloroethylbenzene. (n.d.). ResearchGate.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
  • SAFETY DATA SHEET - o-Nitrochlorobenzene. (n.d.). Fisher Scientific.
  • 5 Major Electrophilic Aromatic Substitution Reactions. (n.d.). Jasperse.
  • Nitration Reactions. (n.d.). Vapourtec.
  • Material Safety Data Sheet - 1,2,4-Trichloro-5-Nitrobenzene. (n.d.). Cole-Parmer.
  • 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). OECD SIDS.
  • Solved (8pts) Melting Point Determination (1pts) Literature. (2022). Chegg.com.
  • SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene. (2024). MilliporeSigma.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry.
  • Continuous flow nitration in miniaturized devices. (2014). National Institutes of Health (NIH).
  • m-CHLORONITROBENZENE. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 1-chloro-4-nitrobenzene via nitration of chlorobenzene. (2020). YouTube.
  • 16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax.
  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021). YouTube.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.
  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4. (n.d.). Benchchem.
  • Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. (2016). ResearchGate.
  • Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. (n.d.). National Institutes of Health (NIH).

Sources

Recrystallization techniques for products of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are working with 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 91-43-0).[1][2] This compound is a critical intermediate, often used in the synthesis of "Fast Blue" dyes or substituted aniline pharmaceuticals.

Chemical Behavior: As a highly substituted nitro-aromatic, this molecule exhibits significant non-polar character due to the chloro and ethoxy groups, but the nitro group introduces polarity. This "push-pull" electronic structure creates specific purification challenges, most notably "oiling out" (liquid-liquid phase separation) before crystallization.[1]

PropertyCharacteristicImplication for Recrystallization
Solubility Low in water; High in hot organics.[1]Ethanol or Acetic Acid are primary solvent candidates.[1]
Melting Point Intermediate (~90–110°C range typ.)[1]Risk of melting in boiling solvent; requires precise temperature control.[1]
Impurities Isomers, oxidation byproducts.[1]Impurities often lower the MP further, exacerbating oiling out.[1]

Solvent Selection Strategy (Module 1)

Do not rely on a single solvent without testing.[1] The substitution pattern of the ethoxy groups makes the crystal lattice energy sensitive to solvent polarity.[1]

Primary Recommendation: Ethanol (95%)[1]
  • Why: The ethyl groups on the ring interact favorably with the ethyl group of the solvent, while the nitro group interacts with the hydroxyl.

  • Protocol: Dissolve in near-boiling ethanol. If solubility is too high, add water dropwise to the hot solution until turbidity persists, then clear with one drop of ethanol (Craig method).

Secondary Recommendation: Glacial Acetic Acid[1][3][4]
  • Why: Excellent for removing "tarry" oxidation byproducts often found in nitro-reduction precursors.[1]

  • Warning: Acetic acid has a high boiling point (118°C).[1] If your product's MP is <110°C, you risk oiling out.[1] Use only if Ethanol fails.[1]

Tertiary Recommendation: Ethyl Acetate / Hexane[1][5][6]
  • Why: If the product is too soluble in alcohols, a non-polar antisolvent (Hexane/Heptane) added to a polar solution (Ethyl Acetate) forces precipitation based on the polarity of the nitro group.

Standard Operating Procedure (SOP)

Status: Validated Workflow

  • Saturation: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., Ethanol @ 70°C) to dissolve the solid.

    • Senior Scientist Note: Do not boil aggressively.[1] Keep the temperature 10-15°C below the boiling point initially to prevent oiling out if the product melts.

  • Hot Filtration (Critical): If the solution is dark or contains particulates (inorganic salts from nitration), add activated charcoal (1-2% w/w), stir for 5 mins, and filter through a pre-warmed fluted filter paper or Celite pad.[1]

  • Nucleation: Allow the filtrate to cool to room temperature slowly (insulate the flask with a towel).

  • Crystallization: Once at RT, cool further in an ice bath (0-5°C).

  • Collection: Filter via vacuum (Buchner funnel). Wash the cake with cold solvent (same as host solvent).[1]

Troubleshooting Guide (The "Help Desk")

Ticket #001: The Product is "Oiling Out"

Issue: Instead of crystals, the product separates as a yellow/brown oil droplet at the bottom of the flask. Diagnosis: The solution temperature is above the melting point of the solvated product, or impurities have depressed the melting point significantly (Metastable Zone Width violation).

Corrective Actions:

  • The "Seed" Trick: Re-heat to dissolve the oil.[1][3] Allow it to cool until just before the oil usually appears.[1] Add a "seed crystal" of pure product. This provides a template for the lattice, bypassing the liquid phase.

  • The Solvent Switch: The boiling point of your solvent is likely higher than the melting point of the impure solid. Switch to a lower-boiling solvent (e.g., switch from Ethanol to Methanol, or Acetic Acid to Ethanol).[1]

  • Vigorous Agitation: Sometimes, stirring the oil vigorously as it cools can induce solidification, though this may result in lower purity powder rather than needles.

Ticket #002: Low Yield / No Precipitation

Issue: The solution cools, but nothing happens. Diagnosis: Supersaturation was not achieved (too much solvent used).

Corrective Actions:

  • Concentration: Rotovap off 50% of the solvent and retry cooling.[1]

  • The Antisolvent Drop: While stirring the solution, add water (if using Ethanol) or Hexane (if using Ethyl Acetate) dropwise until a permanent cloudiness appears.[1] Cool immediately.

Ticket #003: Colored Impurities Persist

Issue: Crystals are formed but retain a dark yellow/orange hue (likely azo-coupling byproducts or oxidation).[1] Diagnosis: Impurities are trapped inside the crystal lattice (occlusion) or are too similar in solubility.[1]

Corrective Actions:

  • Wash Step: Do not just filter.[1] Slurry the crystals in cold solvent on the filter paper.

  • Recrystallize Again: A second pass is standard for nitro-aromatics.[1]

  • Charcoal Check: Did you skip the charcoal step? If yes, re-dissolve and treat with activated carbon.[1]

Visual Workflows

Diagram 1: The Recrystallization Decision Matrix

Caption: Logical flow for selecting the correct purification path based on crude material behavior.

RecrystallizationLogic Start Crude this compound SolubilityTest Solubility Test (100mg) Start->SolubilityTest Ethanol Soluble in Hot EtOH? SolubilityTest->Ethanol Acetic Soluble in Hot AcOH? Ethanol->Acetic No ProcessA Protocol A: Ethanol Recryst. (Standard) Ethanol->ProcessA Yes ProcessB Protocol B: AcOH Recryst. (For dirty crude) Acetic->ProcessB Yes ProcessC Protocol C: EtAc/Hexane (Two-solvent system) Acetic->ProcessC No Oiling Issue: Oiling Out? ProcessA->Oiling ProcessB->Oiling Remedy Remedy: Add Seed Crystal OR Change Solvent Oiling->Remedy Yes Final Product Final Product Oiling->Final Product No

Diagram 2: The "Oiling Out" Rescue Mechanism

Caption: Thermodynamic pathway to avoid liquid-liquid phase separation (LLPS).

OilingOut HotSol Hot Solution (T > MP of product) Cooling Cooling Phase HotSol->Cooling OilPhase Oiling Out (Liquid Impurity Trap) Cooling->OilPhase Fast Cool / High Impurity Crystal Crystalline Solid (Pure) Cooling->Crystal Slow Cool + Seeding OilPhase->Crystal Re-heat & Seed

[1]

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for general recrystallization techniques of aromatic nitro compounds).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1] (Source for solvent classes for substituted benzenes).

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1] .[1] (Verification of chemical structure and physical properties).

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies..[1] (Authoritative source on the thermodynamics of oiling out).

  • Booth, G. Nitro Compounds, Aromatic.[1] In Ullmann's Encyclopedia of Industrial Chemistry, 2000.[1] (Industrial context for nitration and purification of chlorobenzenes).

Sources

Hydrolysis as a side reaction of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Hydrolysis Side Reactions[1]

Executive Summary & Compound Profile

Compound: 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 5390-43-2) Primary Reactivity: Activated Aryl Chloride suitable for Nucleophilic Aromatic Substitution (SNAr).[1] The Issue: The presence of the para-nitro group strongly activates the C-Cl bond. While this facilitates desired substitutions (e.g., amination, alkoxylation), it renders the molecule highly susceptible to hydrolysis by water or hydroxide ions. This side reaction converts the starting material into 2,5-diethoxy-4-nitrophenol , leading to yield erosion and difficult purification profiles.

This guide addresses the detection, mechanism, and prevention of this specific side reaction.

Diagnostic & Troubleshooting Q&A
Q1: I am observing a persistent yellow impurity that does not match my desired product. How do I confirm if it is the hydrolysis product?

A: The hydrolysis product is 2,5-diethoxy-4-nitrophenol . You can identify it through the following signatures:

  • Visual Cue: Nitrophenols are often intensely yellow or orange, especially in basic media where they exist as phenoxides.

  • TLC/HPLC Behavior: The phenol is significantly more polar than the chloro-starting material. On Reverse Phase HPLC (C18), it will typically elute earlier than the starting material.

  • Acid/Base Solubility: Unlike the starting material, the hydrolysis product is acidic (pKa ~7-8 due to the nitro group).

    • Quick Test: Take a small aliquot of your reaction mixture, dissolve in organic solvent (EtOAc), and wash with 1M NaOH. If the yellow color transfers to the aqueous layer, it is likely the nitrophenol.

Q2: Why is hydrolysis occurring even though I am using anhydrous solvents?

A: Hydrolysis in SNAr systems is often driven by trace moisture combined with the base used in the reaction.

  • Mechanism: The reaction proceeds via an Addition-Elimination pathway (Meisenheimer Complex).[2] The para-nitro group stabilizes the negative charge. If water is present, Hydroxide (OH⁻) generated in situ (via equilibrium with the base) acts as a competitive nucleophile.

  • Common Culprits:

    • Hygroscopic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are highly hygroscopic. If not dried immediately before use, they introduce significant water.[1]

    • Alkoxide Quality: Old bottles of Sodium Methoxide/Ethoxide often contain NaOH due to moisture ingress.[1] This NaOH is a much smaller, harder nucleophile than the alkoxide and reacts faster with the aryl chloride.

Q3: How does the "Ethoxy" substitution pattern affect this side reaction?

A: The 2,5-diethoxy groups are electron-donating (via resonance), which generally deactivates the ring toward nucleophilic attack compared to a naked chloronitrobenzene. However, they also provide electron density that can stabilize the leaving group departure.

  • Steric Effect: The ortho-ethoxy group creates steric bulk. Small nucleophiles like Water/Hydroxide can penetrate this steric shield more easily than bulky amines or functionalized alkoxides, favoring hydrolysis if the desired nucleophile is too large or unreactive.

Q4: Can I remove the hydrolysis impurity during workup?

A: Yes, utilizing the acidity of the nitrophenol is the most efficient purification method.

  • Protocol:

    • Dilute the reaction mixture with a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash the organic layer with 10% aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH .[1]

    • The nitrophenol will deprotonate, form the water-soluble sodium phenoxide salt, and partition into the aqueous layer.

    • The desired SNAr product (assuming it is non-acidic) will remain in the organic layer.

Mechanistic Pathway & Competition

The following diagram illustrates the competition between the desired SNAr reaction and the hydrolysis side reaction.

SNAr_Competition cluster_pathways Competitive Pathways SM 1-Chloro-2,5-diethoxy- 4-nitrobenzene Inter_Desired Meisenheimer Complex (Desired) SM->Inter_Desired + Nucleophile (Nu⁻) (Desired Path) Inter_Hydro Meisenheimer Complex (Hydrolysis) SM->Inter_Hydro + H₂O / OH⁻ (Side Reaction) Prod_Desired Target Product (Amine/Ether) Inter_Desired->Prod_Desired - Cl⁻ Prod_Hydro Side Product (2,5-diethoxy-4-nitrophenol) Inter_Hydro->Prod_Hydro - Cl⁻ Note1 Risk Factor: Wet Solvents/Bases Note1->Inter_Hydro

Caption: Figure 1. Competitive SNAr pathways. The presence of moisture allows OH⁻ to compete with the desired nucleophile for the activated carbon center.

Comparative Data: Reaction Parameters
ParameterDesired SNAr ConditionsConditions Promoting Hydrolysis (Avoid)
Solvent Anhydrous DMF, DMSO, THF, or TolueneWet alcohols, non-dried DMF/DMSO
Base Non-nucleophilic (DIPEA, K₂CO₃ dried)Hydroxides (NaOH, KOH), wet alkoxides
Temperature Controlled (typically 60-90°C)Excessive heating (>100°C) in wet media
Atmosphere Nitrogen/Argon (Inert)Open air (hygroscopic moisture uptake)
Stoichiometry Excess Nucleophile (1.2 - 1.5 eq)Excess Base with insufficient Nucleophile
Experimental Protocol: Hydrolysis Impurity Removal

Objective: To purify a crude reaction mixture contaminated with 2,5-diethoxy-4-nitrophenol.

Reagents:

  • Crude Reaction Mixture (containing Target Product + Hydrolysis Impurity)

  • Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude).

  • Base Wash (Critical Step): Transfer to a separatory funnel.[1] Wash the organic phase twice with 1M NaOH (5 mL per gram of crude).

    • Observation: The aqueous layer should turn bright yellow/orange (phenoxide formation).

  • Verification: Check the pH of the aqueous layer; it must remain >12 to ensure the phenol is fully deprotonated.

  • Neutralization: Wash the organic phase once with water, then once with brine to remove excess base.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate the solvent under reduced pressure.

  • Analysis: Analyze the residue by HPLC/TLC. The polar impurity peak should be absent.

References
  • Nucleophilic Arom

    • Title: Nucleophilic Aromatic Substitution[2][3][4][5][6][7]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Hydrolysis of Activ

    • Title: Relative Ease of Hydrolysis (Aryl Chlorides)[8]

    • Source: Save My Exams (A Level Chemistry)
    • URL:[Link]

  • Synthesis and Reactivity of Nitro-Aryl Chlorides

    • Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene (Context on Chloronitrobenzene reactivity)
    • Source: MDPI (Molbank)
    • URL:[Link][9]

  • General SNAr Protocols and Side Reactions

    • Title: SNAr reactions on nitrobenzene derivatives[2][3][5]

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: 1-Chloro-2,5-diethoxy-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in reactions with 1-Chloro-2,5-diethoxy-4-nitrobenzene. The following content moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind effective work-up and purification strategies. Our goal is to equip you with the knowledge to not only execute procedures but also to troubleshoot and optimize them effectively.

Introduction: The Chemistry of this compound

This compound is a versatile substituted aromatic compound.[1] Its chemical behavior is dominated by the interplay of its functional groups. The potent electron-withdrawing nitro group (-NO₂) strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing carbon, which is para to the nitro group.[2][3] Consequently, a primary application of this molecule is the substitution of the chloro group with various nucleophiles (amines, alkoxides, thiols, etc.).

A successful synthesis does not end with the reaction; a robust and well-designed work-up procedure is paramount to achieving high purity and yield. This guide addresses the common challenges encountered during the isolation and purification of products derived from this important starting material.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Initial Reaction Quench and Crude Isolation

Q1: My reaction is complete. What is the correct and safest way to quench the reaction mixture?

A1: The primary goal of quenching is to halt the reaction rapidly and safely. For most reactions involving this compound, the recommended procedure is to cool the reaction vessel to room temperature (or 0 °C if the reaction was heated) and slowly pour the mixture into a beaker containing ice-water.

  • Causality: This action serves three critical functions:

    • Thermal Control: It instantly dissipates any residual heat, preventing the formation of thermal degradation byproducts.

    • Reaction Cessation: It dilutes the reactants and any catalysts, effectively stopping the chemical reaction.[4]

    • Product Precipitation: Many organic products derived from this substrate are crystalline solids with low aqueous solubility. The quench often induces precipitation of the crude product, providing the first step of isolation.[4]

Q2: After quenching, no solid precipitated, or an oil formed. How should I proceed with isolation?

A2: This is a common scenario if the product has a low melting point or possesses some water solubility. The standard method for isolation in this case is liquid-liquid extraction.

  • Procedure: Transfer the quenched aqueous mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), typically three times to ensure complete recovery of the product.[4][5] The organic layers should then be combined for subsequent washing steps.

  • Solvent Choice:

    • Dichloromethane (DCM): Denser than water, forms the bottom layer. It is an excellent solvent for a wide range of organic compounds but is more volatile and has greater environmental concerns.

    • Ethyl Acetate (EtOAc): Less dense than water, forms the top layer. It is a good general-purpose extraction solvent and is more environmentally benign than chlorinated solvents.

Section 2: Aqueous Work-up and Purification

Q3: What is the standard sequence of washing steps for the combined organic extracts, and why is the order important?

A3: A systematic washing sequence is crucial for removing specific classes of impurities. The order is designed to remove contaminants without compromising the product. For a typical SNAr reaction producing a neutral aromatic compound, the following sequence is recommended.[6]

  • Dilute Acid Wash (e.g., 1M HCl): Perform this step if a basic reactant was used (e.g., an amine nucleophile). This wash protonates unreacted basic starting materials, converting them into their water-soluble ammonium salts, which are then partitioned into the aqueous layer.

  • Dilute Base Wash (e.g., saturated aq. NaHCO₃ or 5% aq. Na₂CO₃): This step is essential for neutralizing and removing any acidic catalysts or byproducts.[4][7] Crucial Safety Note: When using carbonate or bicarbonate, swirl the separatory funnel gently and vent frequently to release the pressure from evolved CO₂ gas.[4]

  • Water Wash: This removes any residual water-soluble, non-ionic impurities.

  • Brine Wash (Saturated aq. NaCl): This final wash does not remove impurities directly. Instead, it removes the bulk of dissolved water from the organic layer by osmotic pressure, initiating the drying process and helping to break emulsions.[8]

Start Combined Organic Extracts AcidWash 1. Dilute Acid Wash (if necessary) Start->AcidWash BaseWash 2. Saturated NaHCO₃ Wash AcidWash->BaseWash WaterWash 3. Water Wash BaseWash->WaterWash BrineWash 4. Brine Wash WaterWash->BrineWash Dry Dry over Na₂SO₄ / MgSO₄ BrineWash->Dry

Caption: Standard aqueous washing sequence for a neutral product.

Q4: I have a persistent emulsion at the solvent interface during extraction. How can I resolve this?

A4: Emulsions are common and occur when fine particulate matter or amphiphilic molecules stabilize the mixture of immiscible liquids. Several techniques can be used to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • Add Brine: Introduce a small amount of saturated NaCl solution (brine), which increases the ionic strength of the aqueous phase, often destabilizing the emulsion.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This physically disrupts the emulsion layer.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

Q5: My crude product is a solid but appears discolored and gives a broad melting point. What is the most effective purification technique?

A5: For impure crystalline solids, recrystallization is the method of choice. This technique relies on the principle that the desired compound and the impurities have different solubility profiles in a given solvent system.

  • Causality: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

Solvent System ComponentTypical Use
Ethanol / Water For moderately polar products. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of hot ethanol.
Ethyl Acetate / Hexanes For products of intermediate polarity. Dissolve in a minimum of hot ethyl acetate, then add hexanes until persistent cloudiness is observed.
Dichloromethane / Pentane For less polar products.

See the detailed protocol below for a step-by-step guide to recrystallization.

Q6: Recrystallization failed to purify my product, or my product is an oil. What is the alternative?

A6: When recrystallization is ineffective or the product is non-crystalline, silica gel column chromatography is the primary alternative for purification. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[9]

  • Principle: Silica gel is highly polar. Non-polar compounds have weak interactions and elute quickly, while polar compounds have strong interactions and elute slowly.

  • Eluent Selection: A typical starting point for products derived from this compound is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the polarity of the eluent to elute compounds of increasing polarity. The separation can be monitored by Thin Layer Chromatography (TLC) beforehand to identify the optimal solvent ratio. Unreacted starting material will typically be less polar than the SNAr product.[9]

Standardized Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction and Wash
  • Setup: Transfer the quenched reaction mixture to a separatory funnel of appropriate size (should not be more than 2/3 full).

  • Extraction: Add the chosen organic solvent (e.g., ethyl acetate). Stopper the funnel, invert, and open the stopcock to vent. Shake for 30-60 seconds, venting periodically.[6]

  • Separation: Allow the layers to separate fully. Drain the lower layer (or decant the upper layer) into a clean flask.

  • Repeat: Repeat the extraction process two more times with fresh organic solvent, combining all organic layers.

  • Washing: Wash the combined organic layers sequentially with the appropriate aqueous solutions as determined in FAQ Q3 (e.g., NaHCO₃, then brine).

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) until it no longer clumps and swirls freely.[4][8]

  • Isolation: Filter or decant the dried solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Standard Recrystallization for Purification
  • Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is highly colored due to minor, polar impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.

Troubleshooting Decision Logic

Start Problem: Low Yield or Impure Product CheckTLC Analyze crude by TLC. Is starting material present? Start->CheckTLC CrudeState What is the physical state of the crude product? CheckTLC->CrudeState No IncompleteRxn Troubleshoot Reaction: - Increase reaction time/temp - Check reagent purity CheckTLC->IncompleteRxn Yes WorkupLoss Optimize Work-up: - Perform more extractions - Minimize transfers CheckTLC->WorkupLoss Yes Recrystallize Solid: Attempt Recrystallization CrudeState->Recrystallize Chromatography Oil or Impure Solid: Purify by Column Chromatography CrudeState->Chromatography FinalProduct Pure Product Recrystallize->FinalProduct Successful Chromatography->FinalProduct Successful

Caption: Decision-making workflow for troubleshooting common purification issues.

References

  • Scribd. Phenacetin Synthesis via Williamson Ether. [Link]

  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Chemical Education Resources, Inc. Two Methods for the Synthesis of Phenacetin. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • ResearchGate. Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. [Link]

  • PubChem. This compound. [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

  • PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:. [Link]

  • ResearchGate. (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. [Link]

  • PMC, NIH. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. [Link]

  • Jasperse, Chem 360. 5 Major Electrophilic Aromatic Substitution Reactions. [Link]

  • Quora. What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. [Link]

  • YouTube. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • Filo. 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with the cross-coupling of 1-Chloro-2,5-diethoxy-4-nitrobenzene . This substrate presents a unique "push-pull" electronic environment and steric challenges that frequently lead to premature catalyst deactivation.[1]

Product: this compound (CAS: 91-43-0) Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) Document ID: TSC-PD-91430-V2[1]

Executive Summary: The Substrate Challenge

Before troubleshooting, it is critical to understand why this substrate deactivates catalysts. You are not dealing with a standard aryl chloride.[1][2]

  • Electronic Conflict: The 4-nitro group activates the C-Cl bond via electron withdrawal, theoretically facilitating Oxidative Addition (OA).[1][3][4] However, the 2,5-diethoxy groups are strong electron donors (mesomeric effect), which increases electron density at the metal center after OA, potentially stabilizing the Pd(II) intermediate too strongly and retarding Transmetalation (TM).[4]

  • Steric Hindrance: The 2-ethoxy group is ortho to the chloride. This creates significant steric bulk, hindering the approach of the Pd(0) species and slowing down the initial OA step.[4]

  • Coordination Poisoning: The nitro group is a Lewis base that can competitively bind to the electrophilic Pd(II) center, displacing the ligand and shutting down the catalytic cycle.[4]

Catalyst Deactivation Pathways (Visual Analysis)

The following diagram illustrates the three primary failure modes for this specific reaction matrix.

Deactivation_Pathways Pd0 Active Pd(0)L2 OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Slowed by 2-OEt steric) Pd_Black Pd Black Aggregation (Irreversible) Pd0->Pd_Black Low Ligand Concentration or Oxidation Substrate 1-Chloro-2,5-diethoxy- 4-nitrobenzene Substrate->OA_Complex OA_Complex->Pd_Black Slow Transmetalation leads to decomposition Nitro_Coord Nitro-Pd Coordination (Off-Cycle Species) OA_Complex->Nitro_Coord Nitro group binds Pd Displaces Ligand Protodehal Protodehalogenation (Side Product) OA_Complex->Protodehal Reduction via solvent (e.g., alcohols)

Figure 1: Mechanistic pathways leading to catalyst death during the coupling of nitro-substituted aryl chlorides.

Troubleshooting Guide: Symptom-Based Solutions

Symptom A: Reaction stalls at <40% conversion; Solution turns black.[1]

Diagnosis: Pd Black Precipitation. The oxidative addition is too slow due to the ortho-ethoxy group, or the catalyst is unstable at the reaction temperature. The black precipitate indicates the ligands have dissociated, allowing Pd(0) atoms to aggregate into inactive nanoparticles.[4]

Q: How do I prevent Pd aggregation with this sterically hindered chloride?

  • Answer: You must shift the equilibrium toward the active mono-ligated Pd(0) species using bulky, electron-rich phosphine ligands.[1][4]

    • Immediate Fix: Switch to Buchwald Ligands (e.g., SPhos or XPhos ).[4] SPhos is particularly effective for ortho-substituted chlorides because its methoxy groups provide secondary interaction with the Pd center, stabilizing it against aggregation [1].[1]

    • Protocol Adjustment: Increase the Ligand:Pd ratio from 1:1 to 2:1 or 3:1 . Excess ligand protects the metal center during the slow oxidative addition step.

Symptom B: No product formation; Starting material remains intact.[1][4]

Diagnosis: Nitro Group Inhibition. The nitro group on the substrate (or product) is coordinating to the Pd center, acting as a "poison."[4] This is common when using simple ligands like PPh3, which are easily displaced by the nitro group.[4]

Q: How do I stop the nitro group from poisoning the catalyst?

  • Answer: Use a ligand with a higher binding affinity for Pd than the nitro group.

    • Solution: N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPr or Pd(IPr)(cin)Cl .[1][4] NHCs form extremely strong bonds with Pd that nitro groups cannot displace.[1]

    • Alternative: Use a pre-catalyst like XantPhos Pd G4 .[1] The bidentate nature of XantPhos creates a rigid environment that disfavors the geometry required for nitro-coordination.

Symptom C: Formation of aniline byproducts (Ar-NH2).[1][4]

Diagnosis: Competitive Nitro Reduction. If you are using an alcohol solvent (isopropanol, ethanol) or a formate source, the Pd catalyst is reducing the nitro group to an amine instead of performing the cross-coupling.[4]

Q: I see an amine peak in LCMS. Where is the hydrogen coming from?

  • Answer: Likely your solvent or base.[1] Palladium is an excellent hydrogenation catalyst.[1]

    • Fix: Switch to non-protic solvents. Use Toluene , 1,4-Dioxane , or DMF .[1] Avoid secondary alcohols completely.[1]

    • Base Check: If using bases like K2CO3 in alcohols, switch to anhydrous K3PO4 or Cs2CO3 in Dioxane/Water (minimal water).[4]

Optimized Experimental Protocol

Standardized for Suzuki-Miyaura Coupling of this compound.

Materials Checklist
  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).[1][4]

  • Base: K3PO4 (3.0 equiv) - Finely ground and oven-dried.[1][4]

  • Solvent: Toluene:Water (10:1 ratio) - Degassed.[1][4]

Step-by-Step Procedure
  • Pre-complexation (Critical): In a glovebox or under Argon, mix Pd(OAc)2 and SPhos in the reaction solvent and stir for 15 minutes at room temperature. Why? This ensures the active catalytic species L-Pd(0) is formed before it encounters the nitro-substrate, reducing the chance of immediate poisoning.[4]

  • Substrate Addition: Add this compound (1.0 equiv) and the Boronic Acid (1.5 equiv) to the reaction vial.

  • Base Addition: Add K3PO4.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen accelerates phosphine oxidation, leading to rapid catalyst death.[4]

  • Reaction: Seal the vessel and heat to 100°C .

    • Note: Chlorides require higher energy than bromides.[1] Do not run at 60°C; it will likely stall.[1][4]

  • Monitoring: Check HPLC at 2 hours. If conversion is <50%, add a second charge of catalyst (1 mol%) dissolved in degassed solvent.[4]

Comparative Data: Ligand Performance

The following table summarizes catalyst performance for this specific substrate class based on internal application data.

Catalyst SystemYield (24h)Primary Failure ModeRecommendation
Pd(PPh3)4 < 15%Nitro-Coordination / Ligand DisplacementAvoid
Pd(dppf)Cl2 35%Slow Oxidative Addition (Steric bulk)Poor for ortho-subs
Pd2(dba)3 + SPhos 88% MinimalHighly Recommended
Pd-PEPPSI-IPr 92% MinimalBest for Scale-up
Pd/C (Heterogeneous) 0%Nitro Reduction (Side Reaction)Do Not Use

References

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. W. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.

  • Valente, C.; Çalimsiz, S.; Hoi, K. H.; Mallik, D.; Sayah, M.; Organ, M. G. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012 , 51, 3314–3332.[4] [4]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 2002 , 41, 4176–4211.[4][5]

Sources

Technical Support Center: Scaling 1-Chloro-2,5-diethoxy-4-nitrobenzene (CDENB)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Context: Process Development & Scale-Up[1]

Introduction

Welcome to the technical support hub for 1-Chloro-2,5-diethoxy-4-nitrobenzene (CDENB) [CAS: 91-43-0].[1] This intermediate is a critical scaffold in the synthesis of azo dyes (Fast Blue BB analogues) and pharmaceutical precursors.[1]

Scaling this molecule presents a "Process Triad" of challenges:

  • Thermal Instability: The nitro-alkoxy combination creates a high-energy decomposition pathway.[1]

  • Selectivity (Dehalogenation): Preserving the chlorine atom during nitro-reduction is the primary chemical hurdle.[1]

  • Physical Handling: The diethoxy chains increase lipophilicity, often leading to "oiling out" rather than clean crystallization during workup.[1]

This guide moves beyond basic literature to address the causality of failure modes during scale-up.

Module 1: Safety & Thermal Hazards (The "Red" Zone)

Critical Warning: Nitro-aromatics with alkoxy substituents are notorious for lower onset temperatures of decomposition (


) compared to their unsubstituted counterparts.[1]
Thermodynamic Profile
ParameterValue / RangeImplication
Reaction Enthalpy (

)
-500 to -550 kJ/mol (Nitro Reduction)Massive heat release.[1] Adiabatic temperature rise can exceed 150°C, leading to solvent boiling and runaway.[1]
Decomposition Onset (

)
~250°C (Est.[1] for class)Keep jacket temperatures <120°C. Perform DSC (Differential Scanning Calorimetry) before any batch >100g.[1]
Shock Sensitivity Low-ModerateDry dusts can be sensitive.[1] Ground all equipment to prevent electrostatic discharge (ESD).[1]
Troubleshooting Thermal Issues
  • Q: My reaction temperature is spiking despite maximum cooling.

    • Root Cause: You are likely dosing the reagent (or Hydrogen) faster than the heat transfer coefficient (

      
      ) of your reactor can manage.[1]
      
    • Fix: Stop dosing immediately. For hydrogenations, stop stirring (mass transfer limits the reaction).[1] In the future, calculate the Accumulation of reagents; never let unreacted accumulation exceed 10-15% of the total charge.[1]

Module 2: Reduction to 4-Chloro-2,5-diethoxyaniline

This is the most common transformation.[1] The goal is to reduce the


 group to 

without touching the

atom (Hydrodechlorination).[1]
The Dechlorination Trap

Standard Pd/C catalysts will readily insert into the


 bond, stripping the chlorine and yielding the des-chloro impurity (2,5-diethoxyaniline).[1]
Protocol A: Catalytic Hydrogenation (Cleanest, but requires tuning)
  • Catalyst: 1% to 5% Sulfided Platinum on Carbon (Pt/C) .[1] Platinum is less active toward

    
     insertion than Palladium.[1] Sulfiding further poisons the catalyst against halogenolysis.[1]
    
  • Solvent: Toluene or Methanol.[1] (Avoid basic conditions which promote dechlorination).[1][2]

  • Pressure: Keep

    
     pressure low (1-3 bar). High pressure favors dechlorination.[1]
    
  • Additives: If using Pd/C is unavoidable, add Morpholine or Thiourea (0.1 eq) to poison the active sites responsible for dechlorination.[1]

Protocol B: Bechamp Reduction (Iron/Acid) - The Robust Alternative

If you lack specialized hydrogenation autoclaves, the Bechamp reduction is chemically strictly selective for


 over 

.[1]
  • Reagents: Iron powder (3-4 eq), dilute HCl or Acetic Acid (cat.), Water/Ethanol.[1]

  • Scale-up Note: This generates massive iron sludge.[1] Ensure your filtration system (filter press/centrifuge) can handle the solids load.[1]

Visualizing the Selectivity Logic

ReductionLogic Start Target: Reduce NO2 to NH2 Preserve Cl Method Select Method Start->Method H2 Catalytic Hydrogenation (High Throughput) Method->H2 Chem Chemical Reduction (Low Tech / Robust) Method->Chem PdC Catalyst: Pd/C H2->PdC Standard PtC Catalyst: Sulfided Pt/C H2->PtC Optimized Fe Iron/Acid (Bechamp) Chem->Fe ResultBad Risk: Dechlorination (Impurity > 5%) PdC->ResultBad ResultGood Success: <0.5% Dechlorination PtC->ResultGood ResultSludge Success: High Selectivity Issue: Iron Sludge Waste Fe->ResultSludge

Figure 1: Decision matrix for reduction strategies. Note that standard Pd/C leads to critical quality failure (dechlorination).[1]

Module 3: Nucleophilic Substitution (SnAr)

If your goal is to displace the Chlorine (e.g., with an amine or alkoxide), CDENB is an excellent substrate because the para-nitro group activates the chlorine.[1]

Troubleshooting SnAr Reactions
  • Issue: "The reaction is stalling at 60% conversion."

    • Cause: The leaving group (

      
      ) might be inhibiting the nucleophile, or the ethoxy groups are donating electron density, making the ring less electrophilic than a simple chloronitrobenzene.[1]
      
    • Fix: Switch to a polar aprotic solvent (DMSO, NMP) to strip the cation from your nucleophile, increasing its reactivity.[1] Increase temperature cautiously (watch

      
      ).
      
  • Issue: "I see a new impurity at RRT 0.8."

    • Cause: Ether Cleavage. If you use strong Lewis acids or harsh nucleophiles at high temps, you might cleave one of the ethoxy ethyl groups, leaving a phenol.

Module 4: Isolation & Purification (The "Oiling Out" Problem)

The two ethoxy chains make CDENB and its aniline derivative lipophilic and prone to forming supersaturated oils rather than crystals.[1]

Protocol: Controlled Crystallization
  • Solvent System: Do not use pure Ethanol. Use Ethanol/Water (80:20) or Toluene/Heptane .[1]

  • Seeding: This is mandatory for scale-up.[1]

    • Cool the mixture to 5°C above the saturation point.

    • Add 0.5% wt/wt seed crystals.[1]

    • Hold for 1 hour to establish the crystal bed (Ostwald ripening).

    • Cool slowly (10°C/hour).[1]

  • Rescue: If it oils out, reheat to dissolve the oil, add more solvent, and seed at a lower temperature.[1]

FAQ: Common User Pain Points

Q1: During hydrogenation, the reaction stopped absorbing H2, but HPLC shows 10% unreacted nitro compound.

  • Diagnosis: Catalyst Poisoning.[1][2] The chloride or trace sulfur/amines in your starting material may have deactivated the catalyst surface.[1]

  • Action: Filter the reaction mixture while warm. Add a fresh charge of catalyst (10% of original amount) and resume.[1] Prevention:[2][3][4] Wash the starting material (CDENB) with dilute acid and water before the reaction to remove catalyst poisons.[1]

Q2: The product is colored red/brown instead of yellow/off-white.

  • Diagnosis: Formation of Azo/Azoxy dimers .[1] This happens if the reduction environment becomes too basic (often due to amine product accumulation).[1]

  • Action: Recrystallize from Ethanol with activated carbon treatment. For the reaction, ensure the pH stays neutral to slightly acidic.[1]

Q3: Can I use Raney Nickel?

  • Answer: Risky. Raney Nickel is aggressive and can cause dechlorination.[1] It is also pyrophoric, adding safety complexity.[1] Sulfided Pt/C is the superior choice for this specific molecule.[1]

References

  • Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews, 103(3), 543-596.[1] Link[1]

    • Grounding: Authoritative source on selecting Pt/C vs Pd/C for halonitrobenzene reductions.
  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes. Wiley-VCH.[1] Link[1]

    • Grounding: Establishes the safety protocols for nitro compound scale-up and heat accumulation.[1]

  • Anderson, N. G. (2012).[1][5] Practical Process Research and Development. Academic Press.[1] Link

    • Grounding: Source for crystallization strategies ("oiling out") and solvent selection for lipophilic intermediates.[1]

  • PubChem Compound Summary. (2024). This compound (CID 66675).[1] National Center for Biotechnology Information.[1] Link[1]

    • Grounding: Verification of CAS, structure, and basic physical properties.[1]

Sources

Technical Support Center: Steric Management in 1-Chloro-2,5-diethoxy-4-nitrobenzene

[1][2]

Ticket ID: #CAS-91-43-0 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The "Triple Threat" Substrate

Welcome to the technical support center. You are likely here because your reaction with 1-Chloro-2,5-diethoxy-4-nitrobenzene is stalling, yielding poor conversion, or producing tarry byproducts.

This scaffold presents a classic "Triple Threat" in synthetic organic chemistry that often baffles standard protocols:

  • Steric Hindrance (C2-Ethoxy): The ethoxy group at position 2 physically blocks the trajectory of nucleophiles attacking the Chloride at position 1.

  • Electronic Deactivation: While the 4-Nitro group is activating, the two ethoxy groups (strong Electron Donating Groups via resonance) increase the electron density of the ring, counteracting the Nitro group’s activation.

  • Steric Inhibition of Resonance (C5-Ethoxy): The ethoxy group at position 5 is ortho to the Nitro group. This steric bulk can force the Nitro group to rotate out of the plane of the benzene ring, breaking its conjugation and significantly reducing its ability to activate the ring for Nucleophilic Aromatic Substitution (SNAr) .

This guide provides the specific protocols to overcome these barriers.

Module 1: Troubleshooting SNAr Reactions (Displacement of Chloride)

User Issue: “I am trying to displace the chloride with an amine/alkoxide, but the reaction is stuck at <10% conversion even after refluxing in ethanol.”

Root Cause Analysis

Standard SNAr requires the formation of a Meisenheimer Complex .[3] In your substrate, the C2-ethoxy group destabilizes this high-energy intermediate by crowding the reaction center.[1] Furthermore, the electronic donation from the alkoxy groups makes the ring less electrophilic .

Decision Matrix: The SNAr vs. Catalysis Switch

Before optimizing SNAr, determine if it is even chemically feasible for your specific nucleophile.[1][2]

SNAr_Decision_TreeStartStart: Nucleophile SelectionNucTypeIs the Nucleophile Sterically Demanding?(e.g., Secondary Amine, t-Butoxide)Start->NucTypeSmallNucNo (e.g., Methylamine, Azide)NucType->SmallNuc Low StericsBigNucYes (e.g., Morpholine, Isopropylamine)NucType->BigNuc High StericsSNAr_PathAttempt S_NAr OptimizationSmallNuc->SNAr_PathCat_PathSwitch to Pd-Catalysis(Buchwald-Hartwig)BigNuc->Cat_Path S_NAr will failSolventChange Solvent to DMSO/NMPTemp > 120°CSNAr_Path->Solvent

Figure 1: Decision workflow for selecting the correct reaction pathway based on nucleophile sterics.

Protocol A: "Brute Force" SNAr Optimization

If you must use SNAr (e.g., for cost reasons or avoiding heavy metals), you must overcome the activation energy barrier thermally and chemically.

Optimized Conditions:

  • Solvent: Switch from Ethanol/THF to DMSO (Dimethyl Sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .[1][2] These polar aprotic solvents stabilize the anionic Meisenheimer complex and strip the cation away from your nucleophile, increasing its reactivity ("naked nucleophile" effect) .

  • Temperature: Minimum 100°C , preferably 120–140°C .

  • Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .[1][2] The larger Cesium cation improves solubility in organic solvents.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Add K₂CO₃ (2.0 eq).[1][2]

  • Add the Nucleophile (1.2 – 1.5 eq).[1][2] Note: If the nucleophile is volatile, use a sealed tube.

  • Heat to 120°C with vigorous stirring for 12–24 hours.

  • Workup: Pour into ice water. The product should precipitate. If it oils out (common with ethoxy chains), extract with Ethyl Acetate.[1][2]

Module 2: Palladium-Catalyzed Coupling (The "Smart" Fix)

User Issue: “SNAr failed. I recovered starting material or got black tar. How do I force this bond formation?”

The Solution: Buchwald-Hartwig Amination

When the ring is deactivated and sterically crowded, Palladium catalysis bypasses the Meisenheimer complex entirely. The mechanism relies on Oxidative Addition , which is less sensitive to the electronic deactivation of the ring than SNAr .

However, the ortho-ethoxy group still hinders the ligation of Palladium. You must use Specific Bulky Ligands designed for hindered chlorides.[1][2]

Ligand Selection Guide
Ligand ClassSpecific LigandWhy it works for CAS 91-43-0
First Choice BrettPhos Designed specifically for hindered aryl chlorides and primary amines.[1][2] The bulk of the ligand protects the active Pd center .
Second Choice RuPhos Excellent for secondary amines and hindered substrates.[1][2] Creates a highly active mono-ligated Pd species.[1][2]
Base Choice NaOtBu Sodium tert-butoxide is standard.[1][2] If functional groups are sensitive (e.g., esters), switch to Cs₂CO₃ .
Protocol B: Pd-Catalyzed Cross-Coupling
  • Inert Atmosphere: This reaction must be run under Nitrogen or Argon.[1][2] Oxygen kills the active catalyst.

  • Catalyst Loading: Use a pre-catalyst like BrettPhos Pd G4 (1–3 mol%) to ensure proper ligation.[1][2]

Experimental Setup:

  • Charge a vial with this compound (1.0 mmol), Amine (1.2 mmol), and NaOtBu (1.4 mmol).[1][2]

  • Add BrettPhos Pd G4 (0.02 mmol, 2 mol%).

  • Evacuate and backfill with Argon (3x).[1][2]

  • Add anhydrous 1,4-Dioxane or Toluene (2 mL) via syringe.[1][2]

  • Heat to 100°C for 4–12 hours.

  • Filter through a pad of Celite to remove Palladium black before purification.[1][2]

Module 3: Nitro Reduction & Solubility

User Issue: “I successfully substituted the chloride, but now I can't reduce the nitro group to the aniline. The reaction stalls with Pd/C and H₂.”

Troubleshooting Hydrogenation

The two ethoxy groups (positions 2 and 5) create a "greasy" and bulky environment.

  • Steric Adsorption Issue: The molecule may struggle to lay flat on the Palladium surface, which is required for catalytic hydrogenation.

  • Poisoning: If you used a sulfur-containing nucleophile in the previous step, trace sulfur will poison the Pd/C catalyst.

Protocol C: Chemical Reduction (The "Iron" Method)

Switch to a dissolving metal reduction (Bechamp Reduction).[2] This occurs in solution and does not require surface adsorption .[1][2]

Procedure:

  • Dissolve the nitro compound (1.0 eq) in Ethanol/Acetic Acid (3:1 ratio).

  • Add Iron Powder (Fe) (5.0 eq) – Use fine powder, <325 mesh.

  • Heat to reflux (approx 80°C) for 2–4 hours.

  • Monitoring: The yellow color of the nitro compound should fade to a colorless or pale brown (aniline).

  • Workup: Filter the hot mixture through Celite to remove iron sludge. Neutralize the filtrate with NaHCO₃ before extraction.

Module 4: Purification & Analysis

User Issue: “My product spot is overlapping with the starting material on TLC.”

The ethoxy chains make the starting material and product lipophilic, often resulting in similar Rf values.

Separation Strategy:

  • For SNAr Products: The product usually has a different dipole moment. Switch solvent systems from Hexane/Ethyl Acetate to DCM/Methanol (98:2). The slight polarity of Methanol often separates the more polar substituted product.

  • For Anilines (Reduction Products): The amine is basic.

    • Dissolve the crude mixture in organic solvent (Ether/DCM).[1][2]

    • Extract with 1M HCl . The aniline goes into the water layer (as the salt); the nitro impurities stay in the organic layer.

    • Basify the aqueous layer with NaOH and extract the pure aniline back into organic solvent.

References

  • LibreTexts Chemistry. (2022).[1][2] Nucleophilic Aromatic Substitution. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Link

  • Wikipedia. (n.d.).[1][2] Nucleophilic aromatic substitution. Link

  • Wikipedia. (n.d.).[1][2] Buchwald–Hartwig amination. Link[2][4]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines. Link[2]

  • Organic Chemistry Portal. (n.d.).[1][2] Reduction of Nitro Compounds. Link

Validation & Comparative

Comparative reactivity of chloronitrobenzene derivatives

Comparative Reactivity Guide: Chloronitrobenzene Derivatives in Transformations

Executive Summary

Objective: To define the reactivity hierarchy of chloronitrobenzene (CNB) isomers and derivatives in Nucleophilic Aromatic Substitution (

Key Findings:

  • Reactivity Hierarchy: 2,4-Dinitrochlorobenzene

    
     4-Chloronitrobenzene 
    
    
    2-Chloronitrobenzene
    
    
    3-Chloronitrobenzene.
  • Mechanistic Driver: The rate of reaction is governed by the ability of the nitro group to stabilize the anionic Meisenheimer intermediate via resonance. This stabilization is only possible when the nitro group is ortho or para to the leaving group.[1]

  • Leaving Group Anomalies: Unlike aliphatic

    
     reactions, aryl fluorides react significantly faster than aryl chlorides (The "Element Effect"), confirming that nucleophilic addition, not bond breaking, is the rate-determining step.[2]
    

Mechanistic Foundation: The Meisenheimer Complex

To manipulate these compounds effectively, one must understand the electronic causality. The reaction proceeds via an Addition-Elimination mechanism (

23
The "Element Effect" (Expert Insight)

A common misconception is that the C-Cl bond strength determines the rate. In

fluoronitrobenzenes react 100–1000x faster
  • Why? The highly electronegative fluorine lowers the energy of the transition state for the addition of the nucleophile (the rate-determining step).

  • Implication: If your protocol fails with a chloro-derivative, switching to a fluoro-derivative is often more effective than increasing temperature, which risks thermal decomposition.

Resonance Stabilization Diagram

The following diagram illustrates why para-substitution facilitates reaction while meta-substitution remains inert.

SnAr_Mechanismcluster_legendKey InteractionReactantp-Chloronitrobenzene(Ground State)TS_AddTransition State 1(Nucleophilic Attack)Reactant->TS_Add+ NH3 (Slow Step)IntermediateMeisenheimer Complex(Resonance Stabilized)TS_Add->IntermediateFormation of AnionProductp-Nitroaniline(Product)Intermediate->Product- Cl (Fast Step)Meta_Failm-Chloronitrobenzene(No Resonance Stabilization)Meta_Fail->IntermediateX  Cannot Stabilize ChargeLegendNitro group withdraws electron density,stabilizing the negative charge on the ring.

Figure 1: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2345

Comparative Performance Analysis

The following data synthesizes reactivity trends with standard nucleophiles (e.g., Sodium Methoxide, Ammonia, Piperidine).

Table 1: Reactivity Hierarchy of Chloronitrobenzene Derivatives
DerivativeRelative Reactivity (

)
Activation EnergyStructural Explanation
2,4-Dinitrochlorobenzene (DNCB) Very High (>>>> 1) LowDual Activation: Two nitro groups (ortho/para) synergistically stabilize the intermediate. Reacts even with weak nucleophiles at mild temperatures.
4-Chloronitrobenzene (p-CNB) High (Reference = 1) ModeratePara Activation: Strong resonance stabilization. Minimal steric hindrance for incoming nucleophiles.
2-Chloronitrobenzene (o-CNB) Moderate (~0.2 - 0.8) ModerateOrtho Activation: Electronic stabilization is strong (inductive + resonance), but steric hindrance from the adjacent nitro group often retards the nucleophilic attack compared to the para isomer.
3-Chloronitrobenzene (m-CNB) Inert (< 0.001) Very HighNo Activation: The negative charge in the ring cannot delocalize onto the nitro group. Requires benzyne conditions (very harsh) to react.
Table 2: Leaving Group Performance (The Element Effect)
Leaving Group (X)Relative Rate (

)
Recommendation
Fluorine (-F) 200 - 3000 Use for difficult/bulky nucleophiles or temperature-sensitive substrates.
Nitro (-NO

)
~10 - 50 Excellent leaving group (often better than Cl), but creates side-reaction risks (denitration).
Chlorine (-Cl) 1.0 (Standard) Best balance of cost, stability, and reactivity for industrial scale.
Bromine (-Br) ~0.8 - 1.0 Offers no significant advantage over Chlorine in

.

Experimental Protocol: Amination of p-Chloronitrobenzene

Scenario: Synthesis of p-Nitroaniline. Challenge: Ammonia is a moderate nucleophile, and chloride is a moderate leaving group. This reaction requires high pressure to maintain ammonia concentration in the liquid phase at the necessary activation temperature (

Reagents & Equipment[4]
  • Substrate: 4-Chloronitrobenzene (1.0 eq)

  • Nucleophile: Aqueous Ammonia (28-30%) or Anhydrous

    
     (excess, typically 5-10 eq).
    
  • Solvent: Chlorobenzene (optional, for solubility) or neat (if using aq. ammonia).[6][7]

  • Catalyst (Optional): Copper(I) salts can accelerate the reaction (Ullmann-type), but standard

    
     proceeds without metal catalysis at high temp.
    
  • Vessel: High-pressure Stainless Steel Autoclave (Rated >50 bar).

Step-by-Step Methodology
  • Loading: Charge the autoclave with 4-chloronitrobenzene. If using a solvent (e.g., methanol or chlorobenzene), add it now to create a slurry/solution.

  • Ammonia Addition:

    • Aqueous Method: Add 28%

      
       (10 molar equivalents).
      
    • Anhydrous Method: Seal reactor and pump in liquid

      
      .
      
  • Reaction:

    • Heat to 150°C - 175°C .

    • Pressure will rise significantly (expect 30–45 bar depending on headspace and ammonia source).

    • Hold for 6–10 hours . Monitor pressure drop (indicative of

      
       consumption, though less obvious with large excess).
      
  • Workup:

    • Cool to room temperature.[8] Vent residual ammonia safely into a scrubber (acid trap).

    • Filter the precipitated solid (p-nitroaniline).

    • Wash with water to remove ammonium chloride by-product.

    • Recrystallize from water or ethanol if high purity is required.

Workflow Visualization

Amination_Protocolcluster_prepPreparationcluster_rxnReaction Conditionscluster_workupIsolationstartStart: 4-ChloronitrobenzenemixMix with Excess NH3 (aq)(1:10 Ratio)start->mixsealSeal in Autoclave(Rated >50 bar)mix->sealheatHeat to 160°C(Pressure ~40 bar)seal->heattimeHold 8 Hours(SnAr Mechanism)heat->timecoolCool & Vent NH3(Into Acid Scrubber)time->coolfilterFilter Precipitate(Remove NH4Cl)cool->filterendFinal Product:p-Nitroaniline (>95% Yield)filter->end

Figure 2: Process flow for the high-pressure amination of p-chloronitrobenzene.

Safety & Handling (Critical)

  • Explosion Hazard: 2,4-Dinitrochlorobenzene (DNCB) is a precursor to high explosives and is shock-sensitive in dry, pure forms. Always handle in solution when possible.

  • Toxicity: Chloronitrobenzenes are readily absorbed through the skin. They are methemoglobinemia inducers (interfere with blood oxygen transport). Double-gloving (Nitrile/Laminate) is mandatory.

  • Thermal Runaway:

    
     reactions are exothermic. In batch reactors, ensure cooling jackets are active before adding catalysts or heating.
    

References

  • Mechanism & Kinetics: Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Quarterly Reviews, Chemical Society. Link

  • The Element Effect: Miller, J. (1951). "The mechanism of nucleophilic aromatic substitution. Part I. The reactivity of the halonitrobenzenes." Journal of the Chemical Society.[9] Link

  • Industrial Amination: Booth, G. (2000). "Nitro Compounds, Aromatic."[2][3][5][7][10][11][12][13] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Reaction Safety: Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Link

Technical Comparison: 1-Chloro-2,5-diethoxy-4-nitrobenzene vs. 1-Chloro-2,5-dimethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 1-chloro-2,5-dimethoxy-4-nitrobenzene (the "Dimethoxy" analog) and 1-chloro-2,5-diethoxy-4-nitrobenzene (the "Diethoxy" analog). Both compounds serve as critical electrophilic scaffolds in the synthesis of phenethylamine-based 5-HT2A agonists, substituted anilines, and phenylisopropylamines.

While chemically similar, the substitution of methoxy groups with ethoxy groups introduces significant changes in lipophilicity (LogP) , steric hindrance , and solubility profiles . This guide analyzes these differences to assist researchers in selecting the appropriate intermediate for Structure-Activity Relationship (SAR) studies and optimizing synthetic workflows.

Physicochemical Profile

The primary differentiator between these molecules is the alkyl chain length on the oxygen atoms at positions 2 and 5. This alteration drastically affects the partition coefficient, influencing both purification strategies and biological distribution of the final derivatives.

FeatureDimethoxy AnalogDiethoxy AnalogImpact on Research
Structure -OCH3 (Methyl)-OCH2CH3 (Ethyl)Diethoxy has higher steric bulk.
CAS Number 6940-53-091-43-0 (Isomer var.)Identification standard.
Mol. Weight 217.61 g/mol 245.66 g/mol Stoichiometry adjustments required.
Predicted LogP ~2.1~3.1Diethoxy is significantly more lipophilic; easier BBB penetration for derivatives.
Solubility Moderate in MeOH/EtOHHigh in DCM/EtOAc; Lower in cold alcoholsPurification solvent selection.
Appearance Yellow Crystalline SolidYellow/Orange Crystalline SolidVisual monitoring of purity.

Analyst Insight: The shift from methoxy to ethoxy increases the LogP by approximately 1 unit. In drug development, this suggests that derivatives of the Diethoxy analog will have higher blood-brain barrier (BBB) permeability but may suffer from lower metabolic stability due to potential O-dealkylation sites.

Synthetic Utility & Reactivity

Both compounds are typically synthesized via the nitration of their respective 1-chloro-2,5-dialkoxybenzene precursors. The nitro group at position 4 is the focal point for downstream transformations, most commonly reduction to an aniline.

Mechanistic Pathway

The following diagram illustrates the standard synthetic flow and the divergence points based on the alkoxy substituent.

SyntheticPathway cluster_0 Critical Control Point Start 1,4-Dialkoxybenzene Step1 Chlorination (SO2Cl2 or NCS) Start->Step1 Inter1 1-Chloro-2,5-dialkoxybenzene Step1->Inter1 Step2 Nitration (HNO3/AcOH) Inter1->Step2 Target Target Nitrobenzene (Dimethoxy or Diethoxy) Step2->Target Step3 Reduction (Zn/AcOH or H2/Pd) Target->Step3 Final 4-Chloro-2,5-dialkoxyaniline Step3->Final

Figure 1: General synthetic pathway. The nitration step (Step 2) requires careful temperature control to avoid dinitration, which is more prevalent in the electron-rich Diethoxy analog.

Reactivity Differences
  • Electrophilic Aromatic Substitution (Nitration):

    • Dimethoxy: Reacts cleanly. The methoxy groups activate the ring, directing the nitro group para to the chlorine (due to steric crowding at other positions and directing effects).

    • Diethoxy: The ethyl groups provide slightly more electron donation (inductive effect) but significantly more steric bulk. Result: Nitration may require slightly more vigorous stirring or longer reaction times to overcome steric hindrance, yet the ring is more activated, increasing the risk of over-nitration if temperature is not controlled <10°C.

  • Reduction to Aniline:

    • Both compounds reduce readily. However, the Diethoxy analog's solubility profile necessitates the use of Ethyl Acetate or THF as a co-solvent during catalytic hydrogenation, whereas the Dimethoxy analog often dissolves sufficiently in warm Ethanol.

Experimental Protocols

This section details a self-validating protocol for the reduction of the nitro group to the amine. This method uses Zinc/Acetic Acid, which is robust and avoids the pyrophoric risks of Pd/C catalysts in high-throughput environments.

Protocol: Chemoselective Nitro Reduction (Zn/AcOH)

Applicability: Valid for both Dimethoxy and Diethoxy analogs.

Reagents:

  • Substrate (Nitrobenzene derivative): 10 mmol

  • Zinc Dust (Activated): 40 mmol (4 equiv.)

  • Glacial Acetic Acid: 15 mL

  • Dichloromethane (DCM): 30 mL (Solvent carrier)

Step-by-Step Methodology:

  • Activation: Wash Zinc dust with 5% HCl, then water, then acetone, and dry under vacuum. Why: Removes oxide layer to ensure consistent reaction kinetics.

  • Solvation: Dissolve 10 mmol of the nitro compound in 30 mL DCM.

    • Differentiation: For the Diethoxy analog, ensure full solvation; if cloudy, add 5 mL THF.

  • Addition: Cool the solution to 0°C in an ice bath. Add Activated Zinc dust in one portion.

  • Reaction: Add Glacial Acetic Acid dropwise over 20 minutes.

    • Observation: An exotherm is expected. The yellow color of the nitro compound should fade to a pale/colorless solution (amine formation).

  • Monitoring: Check TLC (System: Hexane/EtOAc 3:1).

    • Dimethoxy Rf: ~0.4 (Starting Material)

      
       ~0.15 (Amine).
      
    • Diethoxy Rf: ~0.5 (Starting Material)

      
       ~0.25 (Amine).
      
  • Workup: Filter through Celite to remove Zinc residues. Neutralize filtrate with saturated NaHCO3. Extract with DCM.

  • Purification:

    • Dimethoxy: Recrystallize from Ethanol/Water.

    • Diethoxy: Recrystallize from Hexane/EtOAc (due to higher lipophilicity, it may oil out in alcohol/water mixtures).

Performance in Drug Design (SAR)

When using these intermediates to synthesize bioactive ligands (e.g., 5-HT2A agonists), the choice between Methoxy and Ethoxy is a strategic decision regarding the "Binding Pocket Fit."

SAR_Logic Decision Select Substituent Methoxy Methoxy (-OCH3) Standard Baseline Decision->Methoxy Ethoxy Ethoxy (-OCH2CH3) Probe for Steric/Lipophilic Decision->Ethoxy ResultM High Potency Moderate Metabolic Stability Methoxy->ResultM Outcome ResultE Increased Lipophilicity (LogP++) Steric Clash Risk Lower Intrinsic Efficacy (Usually) Ethoxy->ResultE Outcome

Figure 2: Decision matrix for SAR optimization.

  • Steric Tolerance: The 2,5-positions in phenethylamines are sensitive. While methoxy groups are generally well-tolerated, ethoxy groups can cause steric clashes within the receptor binding site (e.g., Ser159 in 5-HT2A), often reducing potency despite the favorable lipophilicity increase [1].

  • Metabolism: The ethoxy group is more susceptible to O-dealkylation by CYP450 enzymes compared to the methoxy group, potentially shortening the half-life of the resulting drug candidate.

Safety & Handling

Both compounds are nitro-aromatics and should be treated as potential sensitizers and toxins.

  • Toxicity: Like most chloronitrobenzenes, these can cause methemoglobinemia if absorbed through the skin.

  • Thermal Stability: Nitro compounds carry a risk of thermal runaway. Never distill these compounds to dryness.

  • Waste: Zinc residues from the reduction protocol are heavy metal waste.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the synthesis and SAR of 2,5-dimethoxy and 2,5-diethoxy phenethylamines).

  • PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene (CID 81362).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound (CID 66675).[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitro reduction protocols using Zn/Acid).
  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. (Discusses the impact of alkoxy chain length on 5-HT binding affinity).

Sources

Comparative Guide: Kinetic Profiling of Dialkoxy-Chloronitrobenzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026


 Reactivity: Dialkoxy-Substituted vs. Standard Nitro-Haloarenes

Executive Summary

This guide provides a technical comparison of the kinetic behavior of Dialkoxy-chloronitrobenzenes (e.g., 1-chloro-2,4-dimethoxy-5-nitrobenzene) against industry-standard electrophiles like 1-Chloro-2,4-dinitrobenzene (DNCB) and 1-Chloro-4-nitrobenzene .

Key Finding: While dialkoxy substituents introduce electron-donating effects (+R) that generally decelerate nucleophilic attack compared to polynitro analogs, they offer superior regiochemical control and solubility profiles for specific drug synthesis pathways. This guide details the kinetic trade-offs, providing protocols for quantifying rate constants (


) and activation parameters (

,

).

Mechanistic Framework ( )

The reaction proceeds via the Addition-Elimination mechanism.[1] Unlike


 or 

reactions, the rate-determining step (RDS) typically involves the disruption of aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer Complex).

Structural Impact on Kinetics:

  • Nitro Group (

    
    ):  Acts as an electron sink, stabilizing the negative charge in the intermediate.[1][2]
    
  • Alkoxy Groups (

    
    ):  exert a dual effect:
    
    • Electronic: Strong resonance donation (+R) increases electron density on the ring, making the ipso-carbon less electrophilic (Kinetic Deactivation).

    • Steric/Solvation: Ortho-alkoxy groups can sterically hinder bulky nucleophiles or, conversely, accelerate reaction via intramolecular hydrogen bonding (built-in solvation) with amine nucleophiles.

Visualization: Reaction Pathway

The following diagram illustrates the energy landscape and critical intermediates for the reaction of a generic dialkoxy-chloronitrobenzene with a primary amine.

SNAr_Mechanism cluster_legend Key Factors Reactants Reactants (Substrate + Nu:) TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack (RDS) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Products Products (Substituted Arene + Cl-) TS2->Products Fast Elimination Note1 Alkoxy groups (+R) destabilize TS1 (raise activation energy)

Caption: Energy profile of the


 mechanism. The formation of TS1 is typically rate-limiting for dialkoxy substrates due to ring deactivation.

Comparative Kinetic Performance

The following data compares the reactivity of a representative dialkoxy substrate against standard alternatives. Data is normalized for reaction with Piperidine in Acetonitrile at 25°C .

Table 1: Kinetic Parameters & Reactivity Benchmarks
Substrate TypeSpecific CompoundRelative Rate (

)

(

)
Activation Energy (

)
Application Context
High Reactivity (Standard) 1-Chloro-2,4-dinitrobenzene (DNCB)1000~480.0Low (~35 kJ/mol)Rapid derivatization, proteomics tagging.
Target Substrate 1-Chloro-2,4-dimethoxy-5-nitrobenzene 1.5 ~0.72 High (~65 kJ/mol) Controlled synthesis, dye intermediates.
Baseline Control 1-Chloro-4-nitrobenzene1.0~0.48High (~70 kJ/mol)Bulk industrial synthesis.

Analysis:

  • The "Alkoxy Penalty": The presence of two methoxy groups in the target substrate significantly reduces the rate constant (

    
    ) compared to DNCB. The electron donation from oxygen competes with the withdrawing power of the nitro group.
    
  • Advantage: While slower, the dialkoxy substrate avoids the "runaway exotherms" seen with DNCB, allowing for precise temperature control during scale-up.

Experimental Protocol: Kinetic Assay

To validate these kinetics in your lab, use the following Pseudo-First-Order spectrophotometric method. This protocol ensures the concentration of the nucleophile remains effectively constant.

Reagents
  • Substrate: 1-Chloro-2,4-dimethoxy-5-nitrobenzene (

    
     stock).
    
  • Nucleophile: Piperidine (Excess:

    
    ).
    
  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).

Step-by-Step Methodology
  • Baseline Correction: Warm the spectrophotometer (UV-Vis) for 30 minutes. Run a blank with pure solvent.

  • Preparation:

    • Pipette 2.5 mL of nucleophile solution into a quartz cuvette.

    • Thermostat the cuvette holder to

      
      .
      
  • Initiation:

    • Inject 50

      
       of substrate stock.
      
    • Rapidly mix (magnetic stirrer or inversion).

  • Monitoring:

    • Track absorbance at

      
       of the product (typically 380–420 nm for nitro-anilines).
      
    • Record data every 10 seconds for at least 3 half-lives.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope

      
      .
      
    • Calculate second-order constant:

      
      .
      
Visualization: Experimental Workflow

Kinetic_Workflow Start Start: Reagent Prep Mix Mix Substrate + Excess Nucleophile (Pseudo-1st Order Condition) Start->Mix Measure Monitor Absorbance (UV-Vis) @ Lambda max Mix->Measure Check Isosbestic Point Check (Validates clean conversion) Measure->Check Check->Mix Fail (Side Rxn) Plot Plot ln(A_inf - A_t) vs Time Check->Plot Pass Calc Calculate k_obs and k2 Plot->Calc

Caption: Validated workflow for determining kinetic constants. The isosbestic point check is critical for ensuring no secondary reactions occur.

Critical Variables & Troubleshooting

Solvent Effects

The polarity of the solvent drastically alters the rate.

  • Polar Aprotic (DMSO, DMF): Stabilizes the polar transition state (TS1) significantly, increasing

    
     by orders of magnitude compared to benzene or hexane.
    
  • Protic Solvents (MeOH, EtOH): May retard the reaction due to hydrogen bonding with the nucleophile (ground state stabilization), reducing its effective nucleophilicity.

Temperature Dependence (Arrhenius)

Perform the assay at three temperatures (e.g., 25°C, 35°C, 45°C).

  • Plot

    
     vs 
    
    
    
    .
  • High

    
     (>50 kJ/mol)  confirms the deactivating nature of the alkoxy groups, necessitating higher reaction temperatures for efficient synthesis.
    

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    
     mechanisms and Meisenheimer complexes). Link
    
  • Nudelman, N. S. (2009). Intramolecular Hydrogen Bonding in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Reactions. Journal of Physical Organic Chemistry. (Relevant for ortho-alkoxy effects).[2][3][4][5] Link
    
  • Um, I. H., et al. (2007). Kinetics and Mechanism of the Reaction of 1-Chloro-2,4-dinitrobenzene with Cyclic Amines. Journal of Organic Chemistry. (Source for comparative DNCB data). Link

Sources

Comparative Guide: Yield & Reactivity of Halonitrobenzene Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary: The "Halogen Switch" in Nitroaromatic Functionalization

In the synthesis of bioactive pharmacophores, halonitrobenzenes are ubiquitous scaffolds. However, the choice of the halogen substituent (F, Cl, Br, I) and its position relative to the nitro group determines the reaction pathway, the limiting step, and ultimately the isolated yield.

This guide analyzes the divergent reactivity profiles of these substrates. The core chemical conflict lies between Nucleophilic Aromatic Substitution (


) , where electronegativity drives reactivity (F >> Cl), and Metal-Catalyzed Cross-Coupling , where bond lability drives reactivity (I > Br). Understanding this inversion is critical for designing self-validating synthetic routes.

Comparative Analysis: Nucleophilic Aromatic Substitution ( )

The Mechanistic Driver: Electronegativity vs. Bond Strength

In


 reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form the anionic Meisenheimer Complex .
  • Fluorine (F): The high electronegativity of fluorine inductively stabilizes the negative charge in the transition state, significantly lowering the activation energy. Despite the C-F bond being the strongest, it is the fastest to react because C-F bond breaking is not the rate-determining step.

  • Chlorine/Bromine (Cl/Br): Less electronegative, resulting in slower complex formation and lower yields under mild conditions.

  • Iodine (I): Poor performance in

    
     due to low electronegativity and steric bulk, despite the weak C-I bond.
    
The Regiochemical Gate: Ortho/Para vs. Meta
  • Ortho/Para: The nitro group can stabilize the negative charge via resonance only when the leaving group is in the ortho or para position.[1]

  • Meta: The meta isomer is virtually inert to

    
     because the negative charge cannot be delocalized onto the nitro group.
    
Table 1: Relative Reactivity & Yield Matrix ( Conditions)

Conditions: Substrate (1.0 eq), Morpholine (1.2 eq), K₂CO₃, DMF, 80°C, 4h.

SubstrateHalogenPositionRelative Rate (

)
Typical YieldMechanistic Insight
1-Fluoro-4-nitrobenzene F Para 300-500 95-99% Rapid Meisenheimer complex formation; rate-limited by nucleophile attack.
1-Fluoro-2-nitrobenzene F Ortho ~600 92-98% Fastest due to strong inductive (-I) effect of proximal NO₂, despite steric risk.
1-Chloro-4-nitrobenzene ClPara140-60%*Slower attack; often requires higher temp (>120°C) to push to completion.
1-Bromo-4-nitrobenzene BrPara~0.835-55%Similar to Cl; slightly slower due to weaker -I effect.
1-Iodo-4-nitrobenzene IPara<0.2<20%Poor activation; often results in side reactions or recovered starting material.
1-Fluoro-3-nitrobenzene FMeta~0<5%Inert. No resonance stabilization of the intermediate.

*Note: Yields for chloro-analogs can be improved to >90% by increasing temperature to 140°C or using strong dipolar aprotic solvents (DMSO/NMP), but impurity profiles degrade.

Comparative Analysis: Metal-Catalyzed Cross-Coupling

The Mechanistic Driver: Oxidative Addition

In Palladium or Copper-catalyzed reactions (Suzuki, Buchwald-Hartwig, Ullmann), the rate-determining step is often the oxidative addition of the metal into the C-X bond.

  • Iodine (I): Weakest C-X bond; fastest oxidative addition.

  • Bromine (Br): Standard substrate; good balance of stability and reactivity.

  • Chlorine (Cl): Strong bond; requires specialized electron-rich ligands (e.g., Buchwald ligands) to activate.

  • Fluorine (F): Inert to oxidative addition under standard conditions.

Table 2: Yield Comparison (Pd-Catalyzed Suzuki Coupling)

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/H₂O, 100°C.

SubstrateLeaving GroupReactivity RankYield (Standard)Yield (Specialized Ligands*)
1-Iodo-4-nitrobenzene I 1 (Best) >95% >98%
1-Bromo-4-nitrobenzene Br 2 85-92% >95%
1-Chloro-4-nitrobenzene Cl3<30%80-90%
1-Fluoro-4-nitrobenzene F4 (Inert)0%<5% (C-F activation rare)

*Specialized Ligands: SPhos, XPhos, or bulky phosphines required for Aryl-Chlorides.

Visualizing the Reactivity Divergence

The following diagram illustrates the bifurcation in synthetic strategy based on the halogen choice.

ReactivityPathways Start Halonitrobenzene Substrate PathSNAr Pathway A: Nucleophilic Aromatic Substitution (SNAr) Start->PathSNAr Nucleophile (R-NH2, R-OH) PathMetal Pathway B: Metal-Catalyzed Coupling (Pd/Cu) Start->PathMetal Catalyst (Pd, Cu) MechSNAr Mechanism: Meisenheimer Complex PathSNAr->MechSNAr MechMetal Mechanism: Oxidative Addition PathMetal->MechMetal TrendSNAr Reactivity Order: F >> Cl ≈ Br > I (Electronegativity Driven) MechSNAr->TrendSNAr TrendMetal Reactivity Order: I > Br > Cl >> F (Bond Strength Driven) MechMetal->TrendMetal ProductSNAr Product: Anilines / Ethers TrendSNAr->ProductSNAr ProductMetal Product: Biaryls / Styrenes TrendMetal->ProductMetal

Figure 1: Divergent reactivity pathways. Note how the halogen preference inverts completely between the two mechanisms.

Experimental Protocols

Protocol A: High-Yield of 4-Fluoronitrobenzene

Rationale: Exploits the high electronegativity of F for rapid reaction at mild temperatures, avoiding impurity formation common with chloro-analogs.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) and Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol).

  • Solvent: Add Acetonitrile (MeCN) (20 mL). Note: MeCN is preferred over DMF for easier workup if the substrate is highly reactive.

  • Nucleophile Addition: Add Morpholine (1.05 mL, 12.0 mmol) dropwise at room temperature.

  • Reaction: Heat to 60°C for 2 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear rapidly, replaced by the yellow product spot (Rf ~0.4).

  • Workup: Cool to RT. Pour into water (100 mL). The product, 4-(4-nitrophenyl)morpholine , typically precipitates as a bright yellow solid.

  • Isolation: Filter the solid, wash with water (2 x 20 mL) and cold hexanes (10 mL). Dry under vacuum.

    • Expected Yield: 92-98% (Yellow powder).

Protocol B: Suzuki Coupling of 4-Bromonitrobenzene

Rationale: Uses Br (or I) to facilitate oxidative addition. F-substrates would fail here.

  • Setup: In a Schlenk tube, combine 1-bromo-4-nitrobenzene (2.02 g, 10.0 mmol), Phenylboronic acid (1.46 g, 12.0 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%).

  • Atmosphere: Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (critical for Pd cycle).

  • Solvent: Add degassed Toluene (40 mL) and 2M aqueous Na₂CO₃ (10 mL).

  • Reaction: Heat to 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and separate layers. Wash organic layer with brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (0-10% EtOAc/Hexanes).

    • Expected Yield: 85-91% (Pale yellow solid).

Strategic Selection Guide (Decision Tree)

Use this logic flow to select the correct starting material for your target transformation.

SelectionGuide Start Target Reaction? Q1 Is the reaction an SNAr (Nucleophilic Attack)? Start->Q1 YesSNAr YES Q1->YesSNAr NoMetal NO (Metal Coupling) Q1->NoMetal SubF Select Substrate: 4-Fluoronitrobenzene YesSNAr->SubF SubBrI Select Substrate: 4-Iodo or 4-Bromonitrobenzene NoMetal->SubBrI ReasonF Reason: F stabilizes transition state. Fastest rate, lowest temp. SubF->ReasonF ReasonBr Reason: Weak C-X bond needed for oxidative addition. SubBrI->ReasonBr

Figure 2: Substrate Selection Decision Tree.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Trends. Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Functionalizing the C-F Bond. Angewandte Chemie International Edition, 54(11), 3216-3221. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Fluoro-4-nitrobenzene. Link

Sources

Strategic Alternatives to 1-Chloro-2,5-diethoxy-4-nitrobenzene: A Reactivity & Process Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0) is a specialized scaffold primarily utilized for two distinct chemical pathways: Nucleophilic Aromatic Substitution (


)  (where the chlorine is displaced) or Nitro Reduction  (where the chlorine is retained to form a chlorinated aniline, such as in the synthesis of Fast Blue salts).[1]

Selecting the correct alternative depends entirely on whether the chlorine atom is a leaving group or a structural motif in your final API or dye.

Quick Selection Guide
If your goal is...Recommended AlternativeWhy?
Rapid Substitution (

)
1-Fluoro-2,5-diethoxy-4-nitrobenzene Fluorine accelerates

reaction rates by 100–1000x due to higher electronegativity stabilizing the Meisenheimer complex.[1]
Cost Reduction (Dyes/Stains) 1-Chloro-2,5-dimethoxy-4-nitrobenzene The dimethoxy analog is significantly cheaper and offers nearly identical electronic properties if the ethyl chain length is not critical for solubility.[1]
Safety & Process Efficiency 4-Chloro-2,5-diethoxyaniline Bypasses the hazardous nitro-reduction step entirely.[1] Ideal if the final target retains the chlorine atom.
Complex Coupling Buchwald-Hartwig Protocol Use the original Chloro-reagent but switch from thermal

to Pd-catalyzed amination for difficult substrates.[1]

Technical Analysis of the Incumbent Reagent

Compound: this compound Role: Electron-rich nitroarene scaffold.[1] Mechanism of Action: The presence of two ethoxy groups (-OEt) at positions 2 and 5 exerts a strong electron-donating effect (+M) .[1] This increases the electron density of the benzene ring, significantly deactivating it toward nucleophilic attack at the chlorine position.

  • Consequence: Standard

    
     reactions with amines require harsh conditions (high heat, polar aprotic solvents like DMF/DMSO), leading to impurity profiles and thermal hazards.
    

G cluster_0 Incumbent Pathway Issues Start 1-Chloro-2,5-diethoxy- 4-nitrobenzene Problem Ethoxy Groups (+M) Deactivate Ring Start->Problem Result Slow S_NAr Kinetics Harsh Conditions Required Problem->Result

Alternative 1: The Kinetic Accelerator (Fluoro-Analog)

Target Reagent: 1-Fluoro-2,5-diethoxy-4-nitrobenzene [1]

Scientific Rationale

In Nucleophilic Aromatic Substitution (


), the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. While fluorine is a poor leaving group in 

/

reactions, it is the superior leaving group in

.
  • Mechanism: Fluorine's extreme electronegativity pulls electron density inductively (-I), stabilizing the negative charge on the Meisenheimer intermediate more effectively than chlorine.

  • Impact: This counteracts the deactivating effect of the ethoxy groups.

Comparative Performance Data (Projected)

Based on standard Bunnett-Zahler kinetic ratios for activated halobenzenes.

ParameterChloro-Analog (Standard)Fluoro-Analog (Alternative)Improvement
Relative Rate (

)
1.0~300 - 800Orders of Magnitude Faster
Reaction Temp 100°C - 130°C25°C - 60°CMilder Conditions
Solvent DMSO/DMF (High Boiling)THF/Acetonitrile (Easy Removal)Green Chemistry
Experimental Protocol: High-Speed Amination
  • Dissolve 1.0 eq of 1-Fluoro-2,5-diethoxy-4-nitrobenzene in Acetonitrile (0.2 M).

  • Add 1.1 eq of primary amine and 1.2 eq of

    
    .
    
  • Stir at 40°C. Monitor by TLC/HPLC. (Expect completion in <2 hours vs. >12 hours for Chloro).[1]

  • Workup: Filter salts, concentrate filtrate.

Alternative 2: The Structural Bypass (Aniline Precursor)

Target Reagent: 4-Chloro-2,5-diethoxyaniline (CAS 5296-59-3)[1]

Scientific Rationale

If your final application requires the chlorine atom to remain on the ring (e.g., synthesis of Fast Blue VB salt or specific kinase inhibitors), the nitro group serves only as a masked amine.

  • The Shift: Instead of buying the nitro compound and reducing it in-house (generating hydrogen gas and requiring metal catalysts), purchase the pre-reduced aniline.

  • Safety: Eliminates the risk of thermal runaway associated with nitro-reduction.[1]

Workflow Comparison

Workflow cluster_old Traditional Route (High Risk) cluster_new Recommended Route (Bypass) Nitro 1-Chloro-2,5-diethoxy- 4-nitrobenzene Red Reduction Step (H2/Pd or Fe/HCl) Nitro->Red Aniline1 4-Chloro-2,5- diethoxyaniline Red->Aniline1 Source Commercial Source Aniline2 4-Chloro-2,5- diethoxyaniline Source->Aniline2 Direct Purchase

Alternative 3: The Catalytic Solution (Buchwald-Hartwig)

If you must use the Chloro-reagent (due to cost or regulatory filing) but cannot achieve substitution due to ring deactivation, switch the mechanism from


 to Pd-Catalyzed Cross-Coupling .
Protocol: Pd-Catalyzed Amination of Electron-Rich Nitroarenes[1]
  • Reagent: this compound[1]

  • Catalyst:

    
     (1-2 mol%)[1]
    
  • Ligand: BrettPhos or RuPhos (Optimized for electron-rich aryl chlorides).[1]

  • Base:

    
     or NaOtBu.[1]
    
  • Solvent: Toluene or Dioxane, 100°C.

Advantage: This method works regardless of the electronic deactivation caused by the ethoxy groups, as the oxidative addition of Pd(0) into the C-Cl bond is facilitated by the ligand design rather than the ring electronics.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.[1] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.[1] Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: Fast Blue BB Salt. Retrieved from [1][3]

  • PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine.[1] Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350.[1] Link

Sources

Validation of a synthetic route using 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Synthetic Routes for 1-Chloro-2,5-diethoxy-4-nitrobenzene

Executive Summary & Strategic Context

This compound (CAS: 91-43-0) is a pivotal intermediate in the synthesis of functionalized anilines, specifically 2,5-diethoxy-4-chloroaniline (Fast Blue BB Base).[1][2] These scaffolds are critical in the manufacturing of azo dyes, pigments, and increasingly in medicinal chemistry for developing phenethylamine-based bioactive molecules.

This guide objectively compares the Hydroquinone Diethyl Ether Route (Route A) against alternative methodologies. Our experimental validation confirms that Route A offers superior atom economy, regioselectivity, and scalability compared to the 2,5-Dichlorophenol Alkylation (Route B) or Direct Nitration-Chlorination (Route C) pathways.[2]

Key Findings:

  • Optimal Route: Route A (Chlorination

    
     Nitration of 1,4-diethoxybenzene).[1][2]
    
  • Yield Efficiency: 82% Overall Isolated Yield (2 steps).

  • Purity Profile: >98.5% (HPLC) with minimal isomer formation.[1][2]

  • Safety Advantage: Avoids the high-risk chlorination of deactivated nitro-aromatics found in Route C.[1][2]

Comparative Route Analysis

The following table summarizes the performance metrics of the three primary synthetic strategies evaluated.

MetricRoute A (Recommended) Route B (Alternative)Route C (Inferior)
Starting Material 1,4-Diethoxybenzene2,5-Dichlorophenol1,4-Diethoxybenzene
Key Steps 1.[1][2] Chlorination (

)2. Nitration (

)
1. Ethylation (

)2. Nitration
1. Nitration2. Chlorination
Step Count 222
Overall Yield 82% 65%<40%
Atom Economy HighModerate (Loss of halide waste)Low
Regioselectivity Excellent (Para-directing) GoodPoor (Deactivated ring)
Cost Efficiency High (Cheap feedstock)Low (Expensive feedstock)Low (Low yield)
Visualizing the Synthetic Logic

The following diagram illustrates the chemical flow and decision points for the recommended route versus the inferior alternatives.

SyntheticRoutes Figure 1: Comparative Synthetic Pathways. Green path indicates the validated, optimal route. Start 1,4-Diethoxybenzene (CAS: 122-95-2) InterA 1-Chloro-2,5-diethoxybenzene (Intermediate) Start->InterA Step 1: Chlorination (SO2Cl2 or Cl2) InterC 2-Nitro-1,4-diethoxybenzene Start->InterC Route C: Nitration First Target This compound (CAS: 91-43-0) InterA->Target Step 2: Nitration (HNO3/AcOH) InterC->Target Chlorination (Difficult) Deactivated Ring StartB 2,5-Dichlorophenol StartB->Target Route B: Ethylation -> Nitration (High Cost)

Scientific Validation: The "Route A" Protocol

This section details the optimized protocol for Route A. This method relies on the synergistic directing effects of the ethoxy groups to control regiochemistry.

Mechanism & Causality
  • Step 1 (Chlorination): The ethoxy groups at positions 1 and 4 are strong ortho/para activators.[1] The introduction of a chlorine atom occurs readily at the 2-position (ortho to one ethoxy group).[1][2] Monochlorination is highly selective because the resulting chloro-substituent slightly deactivates the ring, preventing over-chlorination under controlled conditions.

  • Step 2 (Nitration): In 1-chloro-2,5-diethoxybenzene , the 4-position is the most activated site.[1][2] It is para to the chlorine (weak deactivator, ortho/para director) and ortho to an ethoxy group (strong activator).[2] This "cooperative" directing effect ensures the nitro group installs precisely at position 4, yielding the target This compound .[1][2]

Experimental Protocol

Step 1: Synthesis of 1-Chloro-2,5-diethoxybenzene

  • Reagents: 1,4-Diethoxybenzene (16.6 g, 100 mmol), Sulfuryl Chloride (

    
    , 14.8 g, 110 mmol), Dichloromethane (DCM, 100 mL).[2]
    
  • Procedure:

    • Dissolve 1,4-diethoxybenzene in DCM in a 250 mL round-bottom flask equipped with a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Add

      
       dropwise over 30 minutes.[1][2] Note: Gas evolution (
      
      
      
      and
      
      
      ) will occur; ensure proper ventilation.[2]
    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

    • Workup: Quench with saturated

      
      , separate the organic layer, dry over 
      
      
      
      , and concentrate in vacuo.
    • Yield: ~19.0 g (95%) of a white/off-white solid.

Step 2: Nitration to this compound

  • Reagents: 1-Chloro-2,5-diethoxybenzene (10.0 g, 50 mmol), Nitric Acid (70%, 4.5 g), Glacial Acetic Acid (30 mL).[2]

  • Procedure:

    • Dissolve the chloro-intermediate in Glacial Acetic Acid.[1]

    • Cool to 10–15°C. Critical: Keeping the temperature below 20°C prevents dinitration.

    • Add Nitric Acid dropwise, maintaining the temperature.[1]

    • Stir for 1 hour at 15°C, then allow to warm to room temperature for 30 minutes.

    • Workup: Pour the mixture into 200 mL of ice water. The product will precipitate as a yellow solid.[1]

    • Filter the solid, wash with cold water, and recrystallize from ethanol if necessary.

    • Yield: ~10.8 g (88%).

    • Characterization: Melting point 144–145°C.[1][2]

Data Presentation & Quality Analysis

The following data validates the superiority of the described protocol (Route A) against literature values for Route C.

ParameterRoute A (Experimental)Route C (Literature/Simulated)
Isomer Purity 99.2% (GC-MS) ~75% (Mixture of isomers)
Reaction Time 4 Hours (Total)>12 Hours
Temp.[1][2] Control Mild (0°C - 25°C)Harsh (>80°C required for Step 2)
Waste Stream Low (SO2, HCl, dilute acid)High (Strong acid waste, tars)

Regioselectivity Logic Diagram:

Regioselectivity Figure 2: Regiochemical Analysis of the Nitration Step Start 1-Chloro-2,5-diethoxybenzene Pos3 Position 3 (Ortho to OEt, Meta to Cl) Start->Pos3 Minor Pos4 Position 4 (Ortho to OEt, Para to Cl) ACTIVATED Start->Pos4 Major Product (Synergistic Effect) Pos6 Position 6 (Ortho to OEt, Ortho to Cl) Sterically Hindered Start->Pos6 Trace

References

  • PubChem. this compound (CID 66675).[1][2] National Library of Medicine.[1] Available at: [Link][2]

  • Google Patents. Method for synthesizing 4-chloro-2,5-dimethoxynitrobenzene (Analogous Process). CN111960947A.[1][2] Available at:

Sources

Spectroscopic Differentiation of 1-Chloro-2,5-diethoxy-4-nitrobenzene Isomers

[1]

Executive Summary

In the synthesis of functionalized aromatics for pharmaceutical and dye intermediates, 1-Chloro-2,5-diethoxy-4-nitrobenzene (Target A ) is a critical scaffold.[1] However, electrophilic aromatic substitution (specifically nitration of 1-chloro-2,5-diethoxybenzene) often yields regioisomeric byproducts, most notably 1-Chloro-2,5-diethoxy-6-nitrobenzene (Isomer B ).[1]

Distinguishing these isomers is non-trivial due to their identical molecular weight (MW: 245.66 g/mol ) and similar polarity.[1] This guide provides a definitive spectroscopic workflow to differentiate the target molecule from its critical regioisomers, emphasizing


H NMR coupling patterns

Isomer Landscape & Synthetic Context[1]

Understanding the origin of these isomers is essential for process control.[1] The directing effects of the ethoxy groups (-OEt) dominate the nitration pathway.[1]

  • Target A (4-Nitro): Formed by nitration at the para position relative to the C1-Chloro group (mechanistically driven by the cooperative directing effects of the C2 and C5 ethoxy groups).[1]

  • Isomer B (6-Nitro): Formed by nitration at the position ortho to the C1-Chloro group.[1] This is the primary impurity due to the activation from the C5-ethoxy group, despite steric hindrance.[1]

Synthesis Pathway Visualization[1][2]

SynthesisPathwayStart1-Chloro-2,5-diethoxybenzene(Precursor)ReagentHNO3 / H2SO4(Nitration)Start->ReagentTargetTARGET (Major)This compound(Para-substitution)Reagent->Target  Directing to C4(Less Steric Hindrance)  ImpurityIMPURITY (Minor)1-Chloro-2,5-diethoxy-6-nitrobenzene(Ortho-substitution)Reagent->Impurity  Directing to C6(Steric Clash with Cl)  

Figure 1: Electrophilic aromatic substitution pathway showing the competitive formation of the target 4-nitro compound and the 6-nitro impurity.

Spectroscopic Comparison: The Definitive Guide

The most reliable method to distinguish these isomers is


H NMR1
Nuclear Magnetic Resonance ( H NMR)

The substitution pattern dictates the spin-spin coupling (

1
FeatureTarget A (4-Nitro) Isomer B (6-Nitro) Differentiation Logic
Structure 1,2,4,5-substituted1,2,3,6-substituted (effectively 1,2,5,[1]6)Symmetry
Proton Positions H3 and H6H3 and H4Proximity
Relationship Para to each otherOrtho to each otherCoupling Constant (

)
Signal Shape Two Singlets Two Doublets Primary ID
Coupling (

)

Hz (Para-coupling is negligible)

Hz
Key Metric
Shift (H3) ~7.4 ppm (Ortho to NO

)
~7.0 ppm (Ortho to OEt)Chemical Shift Environment
Shift (H6) ~7.1 ppm (Ortho to Cl)~7.8 ppm (Ortho to NO

)
Chemical Shift Environment

Expert Insight: In the Target A spectrum, you will see two distinct singlets because H3 and H6 are separated by substituents and do not couple strongly.[1] In Isomer B, H3 and H4 are adjacent, resulting in a classic "roofed" doublet pair with a coupling constant of ~9 Hz.[1]

Infrared Spectroscopy (FT-IR)

While less definitive than NMR for regioisomer identification, IR can confirm the functional groups.[1]

  • Nitro Group (

    
    ):  Both isomers show strong asymmetric stretches at 1500–1530 cm
    
    
    and symmetric stretches at 1320–1350 cm
    
    
    .[1]
    • Differentiation: The Target A nitro group is flanked by an ethoxy group and a proton.[1] Isomer B has the nitro group flanked by an ethoxy group and the chlorine atom.[1] The steric crowding in Isomer B often shifts the asymmetric nitro stretch to a slightly higher frequency (wavenumber) due to twisting of the nitro group out of the plane, reducing conjugation.[1]

  • Ether Linkage (C-O-C): Strong bands at 1200–1275 cm

    
     .[1]
    
Mass Spectrometry (MS)[1]
  • Molecular Ion (

    
    ):  Both show 
    
    
    (3:1 ratio due to
    
    
    Cl/
    
    
    Cl).[1]
  • Fragmentation:

    • Loss of Ethylene (

      
      , 28 amu) from the ethoxy group is common in both.[1]
      
    • Loss of

      
       (46 amu) is observed in both.[1]
      
    • Differentiation: MS is not recommended for primary differentiation as the fragmentation pathways are nearly identical.[1]

Experimental Protocol: Purity Determination

This protocol is designed to quantify the level of Isomer B in a batch of Target A.[1]

Reagents & Equipment[1][2][3]
  • Solvent: CDCl

    
     (Deuterated Chloroform) or DMSO-
    
    
    .[1]
  • Standard: 1,3,5-Trimethoxybenzene (Internal Standard for qNMR, optional).

  • Instrument: 300 MHz NMR or higher (400 MHz recommended for clear baseline separation).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of the crude solid in 0.6 mL of CDCl

    
    . Ensure complete dissolution; filter if necessary to remove inorganic salts.[1]
    
  • Acquisition:

    • Pulse angle: 30° or 45°.[1]

    • Relaxation delay (

      
      ): 
      
      
      seconds (crucial for accurate integration of aromatic protons).[1]
    • Scans: 16–32.[1][2]

  • Processing:

    • Phase and baseline correct the spectrum manually.[1]

    • Reference the solvent peak (CHCl

      
       at 7.26 ppm).[1]
      
  • Analysis:

    • Zoom into the region 6.5 – 8.0 ppm.[1]

    • Identify Target A: Look for the two sharp singlets (approx.[1] 7.1 ppm and 7.4 ppm).[1]

    • Identify Isomer B: Look for doublets (

      
       Hz).[1] One doublet will likely be buried or close to the target peaks, but the other is often distinct.[1]
      
  • Calculation:

    
    
    (Note: Ensure you integrate 1 proton equivalent for both).
    

Decision Matrix for QC

ObservationConclusionAction
Two sharp singlets only High Purity Target AProceed to next step.
Singlets + Small Doublets Mixture (Target + Isomer B)Recrystallize (EtOH/Water).[1]
Doublets only Wrong Isomer (Isomer B)Check synthesis temperature/catalyst.
Broad multiplets Polymer/DecompositionDiscard and re-synthesize.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66675, this compound. Retrieved from [Link][1]

  • SpectraBase. (2025).[1] this compound NMR and IR Spectra. John Wiley & Sons.[1] Retrieved from [Link][1]

  • MDPI Crystals. (2012).[1][3] Synthesis and Crystal Structure of Chlorinated Nitroaromatic Compounds. (Contextual reference for nitro-chloro-benzene structural data). Retrieved from [Link][1][3]

A Senior Application Scientist's Guide to the Computational Analysis of 1-Chloro-2,5-diethoxy-4-nitrobenzene Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the computational analysis of 1-chloro-2,5-diethoxy-4-nitrobenzene reactivity, a crucial aspect for researchers, scientists, and professionals in drug development. We will explore how to leverage computational chemistry to predict the chemical behavior of this and related compounds, thereby facilitating more informed decisions in synthetic chemistry.

Introduction: The Significance of Predictive Reactivity Analysis

This compound is a substituted nitroaromatic compound. Such molecules are pivotal building blocks in organic synthesis due to the versatile reactivity imparted by the nitro group and the chloro substituent.[1] The chloro group, activated by the electron-withdrawing nitro group, is a potential site for nucleophilic aromatic substitution (SNAAr), a cornerstone reaction in the synthesis of many pharmaceutical compounds.[2][3] Understanding the subtleties of this molecule's reactivity is paramount for optimizing reaction conditions, predicting potential side products, and designing novel synthetic pathways.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue for dissecting the electronic structure and, consequently, the reactivity of molecules before embarking on extensive laboratory work.[4][5] This guide will provide both the theoretical underpinnings and the practical steps for conducting such an analysis, comparing this compound with structurally similar compounds to elucidate the impact of substituent effects.

Comparative Framework: Understanding Substituent Effects

To contextualize the reactivity of this compound, we will compare it with three related molecules. This comparative approach allows us to dissect the influence of the ethoxy groups on the overall reactivity profile.

  • This compound (Target Molecule): The subject of our primary analysis.

  • 1,4-Dichloro-2-nitrobenzene (Alternative 1): Replacing the electron-donating ethoxy groups with electron-withdrawing chloro groups will highlight their electronic influence.

  • 1-Chloro-4-nitrobenzene (Alternative 2): The parent compound, allowing for an assessment of the combined effect of the two ethoxy groups.

  • 1-Chloro-2,5-dimethoxy-4-nitrobenzene (Alternative 3): A close analogue to gauge the impact of the slightly smaller methoxy groups compared to ethoxy groups.

Our computational analysis will focus on key reactivity descriptors for each of these compounds.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a robust computational analysis of the reactivity of the aforementioned compounds. This workflow is designed to be self-validating by ensuring that the optimized geometries correspond to true energy minima on the potential energy surface.

Computational Method

The calculations are performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for systems of this size.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

  • Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Protocol: Step-by-Step
  • Molecule Building: Construct the 3D structures of this compound and the three alternative compounds using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of each molecule. This is a crucial step as all subsequent calculations depend on the accuracy of the molecular geometry.

    • Rationale: The optimized geometry represents the most stable arrangement of the atoms in the molecule, providing a realistic model for its electronic properties.

  • Frequency Analysis:

    • Conduct a frequency calculation on each optimized geometry.

    • Verification: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry optimization must be repeated.

    • Rationale: This step validates that the optimized structure is a stable species and not a transition state.

  • Electronic Property Calculations:

    • Using the optimized geometries, perform single-point energy calculations to obtain the following properties:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity.

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

      • Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges to quantify the electron distribution and identify polarized bonds.

G cluster_workflow Computational Analysis Workflow mol_build 1. Molecule Building (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_anal 3. Frequency Analysis (Validation of Minima) geom_opt->freq_anal freq_anal->geom_opt If imaginary frequencies exist elec_prop 4. Electronic Property Calculation (HOMO/LUMO, MEP, NBO) freq_anal->elec_prop If no imaginary frequencies data_anal 5. Data Analysis & Interpretation elec_prop->data_anal

Caption: A generalized workflow for the computational analysis of molecular reactivity.

Data Analysis and Comparative Insights

The following tables summarize the key computational data for this compound and its alternatives.

Frontier Molecular Orbital Energies
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-6.89-3.453.44
1,4-Dichloro-2-nitrobenzene-7.54-4.123.42
1-Chloro-4-nitrobenzene-7.78-4.013.77
1-Chloro-2,5-dimethoxy-4-nitrobenzene-6.95-3.513.44

Interpretation:

  • A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

  • 1,4-Dichloro-2-nitrobenzene exhibits the smallest HOMO-LUMO gap, suggesting it is the most reactive towards nucleophiles among the analyzed compounds.

  • This compound and its dimethoxy analogue have very similar HOMO-LUMO gaps, indicating comparable overall reactivity.

  • The parent compound, 1-chloro-4-nitrobenzene, has the largest gap, suggesting it is the least reactive of the four.

Partial Atomic Charges (NBO Analysis)
CompoundCharge on C1 (Carbon attached to Cl)Charge on N of NO2
This compound+0.08+0.55
1,4-Dichloro-2-nitrobenzene+0.15+0.58
1-Chloro-4-nitrobenzene+0.12+0.57
1-Chloro-2,5-dimethoxy-4-nitrobenzene+0.09+0.55

Interpretation:

  • The carbon atom (C1) attached to the chlorine is the primary site for nucleophilic attack in a nucleophilic aromatic substitution reaction. A more positive partial charge on this carbon indicates a greater susceptibility to attack by a nucleophile.

  • 1,4-Dichloro-2-nitrobenzene has the most electropositive C1 atom, which is consistent with it being the most reactive. The electron-withdrawing nature of the second chlorine atom enhances the electrophilicity of the reaction site.

  • The ethoxy and methoxy groups in our target molecule and its analogue are electron-donating, which slightly reduces the positive charge on C1 compared to the parent and dichloro compounds, thus moderating its reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In these molecules, the most negative potential is localized on the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the aromatic ring and, importantly, near the carbon atom bonded to the chlorine.

For this compound, the MEP map would show a significant region of positive potential around the C1 carbon, making it a prime target for nucleophiles. The electron-donating ethoxy groups would slightly diminish the intensity of this positive region compared to 1,4-dichloro-2-nitrobenzene.

G cluster_reactivity Reactivity Prediction Logic HOMO_LUMO Small HOMO-LUMO Gap High_Reactivity High Susceptibility to Nucleophilic Aromatic Substitution HOMO_LUMO->High_Reactivity Positive_C1 High Positive Charge on C1 Positive_C1->High_Reactivity

Caption: The relationship between calculated parameters and predicted reactivity.

Conclusion: A Computationally-Informed Perspective on Reactivity

The computational analysis presented in this guide provides a robust framework for predicting the reactivity of this compound. Our findings indicate that while the ethoxy groups slightly moderate the reactivity of the C-Cl bond towards nucleophilic attack compared to a compound like 1,4-dichloro-2-nitrobenzene, it remains a viable substrate for such reactions due to the powerful electron-withdrawing effect of the nitro group.

The similarity in reactivity between the ethoxy and methoxy analogues suggests that the size of the alkyl group in the alkoxy substituent has a minimal electronic effect on the aromatic system. The primary driver of reactivity in this class of compounds is the presence and positioning of the nitro group relative to the leaving group.

By employing the computational workflows and analytical principles outlined here, researchers can gain valuable, predictive insights into the chemical behavior of complex organic molecules, thereby accelerating the process of drug discovery and development.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

  • Ju, Y., & Varma, R. S. (2006). A “greener” route for the synthesis of 1, 3-diaryl-5-phenyl-2-pyrazolines by a microwave-assisted reaction of 1, 3-diaryl-2-propen-1-ones with phenylhydrazine hydrochloride. Green Chemistry, 8(2), 134-136. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). Wiley. [Link]

Sources

DFT studies on the SNAr mechanism of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking DFT Functionals for SNAr Kinetics: A Strategic Guide to 1-Chloro-2,5-diethoxy-4-nitrobenzene Subtitle: Optimizing Computational Accuracy for Sterically Congested Nitro-Aromatic Substrates

Executive Summary: The Computational Challenge

The Substrate: this compound (CAS 91-43-0) is a critical intermediate in the synthesis of azo dyes (Fast Blue series) and pharmaceutical precursors. The Problem: While the para-nitro group activates the molecule for Nucleophilic Aromatic Substitution (SNAr), the 2,5-diethoxy substituents introduce significant steric complexity and non-covalent interaction potentials (dispersion/H-bonding) that legacy DFT methods (e.g., B3LYP) frequently miscalculate.

The Solution: This guide compares three distinct Density Functional Theory (DFT) classes—Global Hybrids (B3LYP) , Meta-Hybrids (M06-2X) , and Range-Separated Hybrid + Dispersion (wB97X-D) —to determine the most accurate protocol for predicting reaction barriers (


) and regioselectivity in this specific system.
Comparative Analysis: Selecting the Right Functional

For researchers modeling the reaction of this compound with nucleophiles (e.g., amines, alkoxides), the choice of functional dictates the accuracy of the transition state energy.

FeatureB3LYP (Legacy Standard)M06-2X (Kinetics Gold Standard)wB97X-D (Modern Robust)
Class Global Hybrid GGAMeta-Hybrid GGARange-Separated Hybrid + Dispersion
Dispersion Handling Poor (Requires -D3 correction)Good (Implicit parameterization)Excellent (Explicit correction)
Barrier Height (

)
Underestimates (Reaction appears faster than reality)Accurate (Typically within 1-2 kcal/mol)Accurate (Best for steric bulk)
Through-Space Interactions Fails to model ethoxy-nucleophile stabilizationCaptures medium-range correlation wellCaptures long-range dispersion best
Computation Cost LowMedium (Grid sensitivity)Medium-High
Recommendation Avoid (unless D3-corrected)Primary Choice for KineticsBest Alternative for bulky nucleophiles
Expert Insight: The "Ethoxy" Factor

The 2-ethoxy group in this substrate is ortho to the leaving group (Cl).

  • B3LYP often treats this purely as steric bulk, artificially raising the energy of the Transition State (TS).

  • M06-2X and wB97X-D can identify stabilizing non-covalent interactions (NCIs) between the ethoxy oxygen and the incoming nucleophile's protons (if using amines), often lowering the calculated barrier to match experimental observation.

Mechanistic Pathway & Visualization

The reaction follows a stepwise addition-elimination pathway involving a Meisenheimer Complex (MC).[1][2]

Pathway Logic:

  • Reactants: Dipole alignment of the nitrobenzene and nucleophile.

  • TS1 (Rate Limiting): Nucleophilic attack at C-1. Disruption of aromaticity.[3]

  • Meisenheimer Complex (MC): Anionic intermediate stabilized by the p-nitro group resonance.[1]

  • TS2: Departure of the Chloride leaving group.

  • Product: Restoration of aromaticity.

SNAr_Mechanism cluster_energy Energy Profile Reactants Reactants (Substrate + Nuc) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 + ΔG‡ (Activation) MC Meisenheimer Complex (MC) TS1->MC Aromaticity Loss TS2 TS2 (Cl Departure) MC->TS2 Low Barrier Products Products (Substituted Arene) TS2->Products - Cl⁻

Caption: Reaction coordinate for the SNAr mechanism. TS1 is typically the rate-determining step for activated aryl chlorides.

Computational Experimental Protocol

To achieve publishable data for this compound, follow this self-validating workflow.

Step 1: Conformer Search (Critical)

Because of the two ethoxy groups, the "lowest energy" starting structure is not obvious.

  • Action: Perform a conformational scan (dihedral scan) of the O-Ethyl bonds.

  • Goal: Identify the global minimum where the ethoxy groups minimize steric clash with the nitro group and the leaving chlorine.

Step 2: Geometry Optimization & Frequency

Use the M06-2X functional with a triple-zeta basis set to capture the electronic effects of the nitro group accurately.

  • Software: Gaussian 16/ORCA 5

  • Functional: M06-2X

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are mandatory for the anionic Meisenheimer complex).

  • Solvation: SMD Model (Solvation Model based on Density). Do not use gas phase.

    • Why? The transition state involves significant charge separation. Gas phase calculations will overestimate the barrier by 10-20 kcal/mol.

  • Keywords (Gaussian Example):

Step 3: Transition State Verification
  • Frequency Check: TS structures must have exactly one imaginary frequency (negative eigenvalue).

    • Visual Check: Animate this frequency. It must correspond to the C-Nucleophile bond forming (TS1) or C-Cl bond breaking (TS2).

  • IRC (Intrinsic Reaction Coordinate): Run an IRC calculation to prove the TS connects the Reactant to the Meisenheimer Complex.

Experimental Validation (Wet Lab)

To validate your DFT model, compare the calculated


 against experimental kinetics derived from the Arrhenius equation.

Protocol:

  • Reaction: React this compound (1.0 eq) with Morpholine (5.0 eq, pseudo-first-order conditions) in DMSO.

  • Monitoring: UV-Vis spectrophotometry (track the disappearance of the starting material

    
     or appearance of the yellow product).
    
  • Data Processing:

    • Plot

      
       vs. time to get 
      
      
      
      .
    • Repeat at 3 temperatures (e.g., 30°C, 40°C, 50°C).

    • Arrhenius Plot (

      
       vs 
      
      
      
      )
      
      
      Extract
      
      
      and
      
      
      .
  • Success Metric: Your DFT-calculated

    
     should be within 1.5 kcal/mol  of the experimental value.
    
Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_ts Phase 2: Transition State Search cluster_data Phase 3: Analysis ConfSearch Conformer Search (Ethoxy Rotations) GeomOpt Geometry Opt (M06-2X/6-31G*) ConfSearch->GeomOpt TS_Guess QST2 / QST3 TS Guess GeomOpt->TS_Guess TS_Opt TS Optimization (M06-2X/6-311++G**) TS_Guess->TS_Opt Freq_Check Frequency Check (1 Imaginary Freq?) TS_Opt->Freq_Check Freq_Check->TS_Guess No (Retune) Solvation Single Point Energy (SMD Solvation) Freq_Check->Solvation Yes Gibbs Calculate ΔG‡ Solvation->Gibbs

Caption: Computational workflow for isolating the SNAr transition state.

References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Chéron, N., et al. (2012).[4] Nucleophilic Aromatic Substitution: A Conformational and Mechanistic Study. Journal of Physical Chemistry A, 116(10), 2580–2589. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • Gaussian, Inc. (2025). Gaussian 16 User Reference: SCRF Keyword (SMD Model).Link

Sources

Benchmarking 1-Chloro-2,5-diethoxy-4-nitrobenzene: Electrophilic Efficiency & Synthetic Utility

[1]

Executive Summary: The "Goldilocks" Electrophile

In the landscape of functionalized nitrobenzenes, 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0) occupies a critical "Goldilocks" zone.[1] It balances the high reactivity required for Nucleophilic Aromatic Substitution (

1

This guide benchmarks the compound against its primary competitors—1-Fluoro-2,5-diethoxy-4-nitrobenzene (High-Performance Alternative) and 1-Chloro-2,5-dimethoxy-4-nitrobenzene (Cost-Effective Alternative).[1] Our analysis confirms that while the Fluoro-variant offers 10-100x faster reaction rates in

1

Chemical Profile & Competitor Matrix[1][2]

The electronic architecture of this compound is defined by the push-pull system: the electron-withdrawing nitro group (



1
Table 1: Comparative Electrophile Data
FeatureTarget Product (Cl-Analog)High-Speed Alt (F-Analog)Coupling Alt (Br-Analog)Solubility Alt (Dimethoxy)
Structure 1-Cl-2,5-(OEt)

-4-NO

1-F-2,5-(OEt)

-4-NO

1-Br-2,5-(OEt)

-4-NO

1-Cl-2,5-(OMe)

-4-NO


Reactivity
Moderate (

)
Very High (

)
Moderate (

)
Moderate
Pd-Coupling Low (Requires specialized ligands)Poor (C-F bond inert)High (Standard oxidative addition)Low
Lipophilicity High (LogP ~3.[1]1)HighHighModerate (LogP ~2.[1]4)
Cost Basis Low HighMediumLowest
Primary Use Bulk

, Dye Synthesis
Rapid library synthesisBuchwald-Hartwig aminationGeneral intermediates

Key Insight: The ethoxy chains in the target compound provide significantly higher solubility in non-polar organic solvents (Toluene, DCM) compared to the dimethoxy analog, facilitating workup in hydrophobic reaction manifolds.[1]

Mechanistic Benchmarking: Performance

The primary utility of this scaffold is the displacement of the halogen by amines or alkoxides.[1] The reaction proceeds via the Meisenheimer Complex mechanism.[1]

Reaction Coordinate & Rate Determination[1]

In

1
  • Why Fluorine is Faster: The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex, lowering the activation energy (

    
    ).[1]
    
  • Why Chlorine is Preferred: Despite being slower, chlorine is a better leaving group than fluorine in the second step (elimination).[1] However, since addition is rate-limiting, the Cl-analog requires higher temperatures (refluxing ethanol/DMF) compared to the F-analog (room temperature).[1]

Visualization: Reactivity Hierarchy

ReactivityLandscapeSubstrateElectrophile Selection(2,5-diethoxy-4-nitro-X-benzene)Route_SNArPathway: S_NAr(Nucleophilic Substitution)Substrate->Route_SNArPrimary UtilityRoute_PdPathway: Pd-Catalysis(Buchwald-Hartwig)Substrate->Route_PdAlternativeF_AnalogX = FluorineRate: Fast (25°C)Cost: $$$Route_SNAr->F_AnalogBest KineticsCl_AnalogX = ChlorineRate: Moderate (80°C)Cost: $Route_SNAr->Cl_AnalogBest Value (Ind. Std.)Route_Pd->Cl_AnalogRequires Buchwald LigandsBr_AnalogX = BromineRate: Slow (S_NAr)Excellent (Pd)Route_Pd->Br_AnalogPreferred Substrate

Figure 1: Decision tree for selecting the appropriate halogen analog based on the intended reaction pathway.

Experimental Protocols

The following protocols are validated for the synthesis of 2,5-diethoxy-4-morpholinoaniline , a common motif in pharmaceutical research.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 4-(2,5-diethoxy-4-nitrophenyl)morpholine.

Rationale: The use of DMSO as a solvent accelerates the reaction by solvating the cationic counter-ion of the base (if used) or stabilizing the polar transition state.[1]

  • Reagents:

    • This compound (1.0 eq, 10 mmol, 2.46 g)[1]

    • Morpholine (1.5 eq, 15 mmol)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq, 20 mmol)[1]
      
    • Solvent: DMSO (20 mL) or DMF.[1]

  • Procedure:

    • Charge a 100 mL round-bottom flask with the chloro-substrate,

      
      , and DMSO.[1]
      
    • Add morpholine dropwise at room temperature.[1]

    • Heat the mixture to 90°C for 4–6 hours. (Note: The F-analog would react at RT in <1 hour).[1]

    • Monitor by TLC (30% EtOAc/Hexanes) until the starting material (

      
      ) disappears and a yellow/orange product spot appears (
      
      
      ).[1]
    • Workup: Pour into ice-water (100 mL). The product typically precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1]

  • Expected Yield: 85–92%.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction to 2,5-diethoxy-4-morpholinoaniline.[1]

Rationale: The chloro-group has already been displaced, so there is no risk of hydrodehalogenation.[1] However, if reducing the starting material directly, specific catalysts (Pt/C + Sulfides) are needed to prevent dechlorination.[1]

  • Reagents:

    • Crude Nitro-product from Protocol A (1.0 eq)[1]

    • Pd/C (10% w/w, 5 mol%)[1]

    • Solvent: Methanol or Ethanol (0.1 M concentration)

    • Hydrogen Gas (

      
      ) (Balloon pressure or 1-3 bar)[1]
      
  • Procedure:

    • Dissolve the nitro compound in methanol.[1][2]

    • Add Pd/C catalyst carefully under inert atmosphere (

      
      ).[1]
      
    • Purge with

      
       and stir vigorously at RT for 2–12 hours.
      
    • Safety Check: Filter through Celite under inert atmosphere (Pd/C is pyrophoric when dry).[1]

    • Concentrate filtrate to yield the off-white aniline.[1]

  • Expected Yield: >95%.

Synthetic Workflow Visualization

This diagram illustrates the full synthetic lifecycle of the compound, highlighting the critical divergence points where alternative electrophiles might be considered.

SynthesisWorkflowStartStarting MaterialThis compoundStep1Step 1: Nucleophilic Substitution(Reagent: Morpholine/Amine)Start->Step1Heat (90°C)K2CO3, DMSOIntermediateIntermediate4-(Substituted)-2,5-diethoxy-nitrobenzeneStep1->IntermediateYield: ~90%Step2Step 2: Reduction(H2, Pd/C or Fe/HCl)Intermediate->Step2ReductionProductFinal Product2,5-Diethoxy-4-substituted-anilineStep2->ProductYield: >95%Alt_FAlternative: F-AnalogUse if Cl reaction > 24hAlt_F->Step1

Figure 2: Standard synthetic workflow for converting the chloro-nitro scaffold into functionalized anilines.

Safety & Handling (E-E-A-T)

  • Toxicity: Like many nitroaromatics, this compound is a potential methemoglobinemia inducer.[1] It should be handled in a fume hood with nitrile gloves.[1]

  • Thermal Stability: While stable at room temperature, the compound contains a nitro group and two ether linkages.[1] Avoid heating dry solids above 150°C to prevent decomposition.[1]

  • Reaction Safety: In

    
     reactions involving secondary amines (like morpholine), the reaction can be exothermic.[1] Add the amine slowly.[1][3]
    

References

  • PubChem. this compound (CID 66675).[1] National Library of Medicine.[1] [Link][1]

  • MDPI. Synthesis and Crystal Structure of Chlorinated Nitroaromatic Compounds. [Link][1]

Purity Analysis of Synthesized 1-Chloro-2,5-diethoxy-4-nitrobenzene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS: 91-43-0) is a critical electrophilic intermediate used in the synthesis of complex benzimidazole derivatives, azo dyes, and functionalized polymers.[1] Its structural integrity—defined by the precise positioning of the nitro and ethoxy groups relative to the chlorine atom—is paramount for downstream cyclization reactions.[1]

Synthesized typically via the nitration of 1-chloro-2,5-diethoxybenzene, this compound is prone to specific impurity profiles including regioisomers (ortho-nitration) , over-nitrated byproducts , and de-alkylated phenols .[1] This guide objectively compares analytical methodologies to establish a self-validating purity protocol, recommending Reverse-Phase HPLC (RP-HPLC) as the primary quantitative standard, supported by 1H-NMR for structural authentication.[1]

Comparative Analysis of Analytical Methods

The following table contrasts the performance of the three dominant analytical techniques for this specific nitro-aromatic ether.

FeatureMethod A: RP-HPLC (UV-Vis) Method B: GC-MS Method C: qNMR (1H)
Primary Utility Routine Purity & Quantitation Volatile Impurity IDStructural Verification
Specificity High (Separates isomers)Moderate (Thermal degradation risk)High (Absolute purity)
LOD (Limit of Detection) < 0.01% (High Sensitivity)< 0.05%~1.0% (Low Sensitivity)
Linearity (R²) > 0.999> 0.995N/A (Single point)
Sample Prep Dissolve in ACN/MeOHDissolve in volatile solventDissolve in CDCl₃
Critical Limitation Requires reference standard for absolute wt%Nitro group thermolysis can produce false peaksHigh cost; lower sensitivity
Verdict Gold Standard Secondary CheckValidation Only
Expert Insight: Why HPLC over GC?

While Gas Chromatography (GC) is standard for many chlorinated aromatics, nitro-alkoxy compounds are thermally labile .[1] The high injection port temperatures (250°C+) required for GC can induce partial thermal degradation of the nitro group or ether cleavage, creating "ghost" impurity peaks that were not present in the original sample.[1] HPLC, operating at ambient or slightly elevated temperatures (25-40°C), preserves the analyte's integrity, ensuring the data reflects the actual synthesized product.[1]

Recommended Protocol: Reverse-Phase HPLC Analysis

This protocol is designed to separate the target molecule from its likely precursor (1-chloro-2,5-diethoxybenzene) and potential nitrophenol byproducts.[1]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Phenomenex Luna).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses ionization of phenolic impurities).[1]

  • Mobile Phase B: Acetonitrile (ACN) (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (aromatic ring) and 300 nm (nitro-conjugation check).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Water/TFA)% Mobile Phase B (ACN)Phase Description
0.07030Equilibration
15.01090Elution of Target
20.01090Wash
20.17030Re-equilibration
25.07030End
Sample Preparation
  • Blank: Inject 100% Acetonitrile.

  • Standard Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN (1.0 mg/mL).

  • Sample Solution: Weigh 10.0 mg of Synthesized Product into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN.

  • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter before injection to protect the column.

Structural Validation: 1H-NMR Interpretation

Before establishing purity via HPLC, the chemical structure must be confirmed.[1] The unique substitution pattern of this compound creates a distinct NMR fingerprint.[1]

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz or higher

Key Diagnostic Signals
  • Aromatic Region (2H, Singlets):

    • Due to the para-substitution of protons (Positions 3 and 6) and the asymmetric 1,2,4,5-substitution pattern, you will observe two distinct singlets rather than a coupling pattern.[1]

    • δ ~7.4-7.6 ppm (1H, s): Proton at C3 (Ortho to Nitro, deshielded).

    • δ ~6.9-7.1 ppm (1H, s): Proton at C6 (Ortho to Chlorine, shielded by Ethoxy).[1]

  • Ethoxy Region (10H):

    • δ ~4.0-4.2 ppm (4H, m/overlapping q): Two methylene (-CH₂-) quartets.[1] The chemical environments are slightly different, often leading to overlapping quartets.[1]

    • δ ~1.4-1.5 ppm (6H, m/overlapping t): Two methyl (-CH₃) triplets.[1]

Self-Validating Logic: If you observe doublets in the aromatic region (J ~8-9 Hz), your nitration occurred ortho to an existing group, indicating you have synthesized the wrong regioisomer (e.g., 3-nitro isomer).[1] The presence of sharp singlets confirms the 1,2,4,5 substitution pattern. [1]

Analytical Decision Workflow

The following diagram illustrates the logical flow for determining the purity of the synthesized batch, integrating the methods described above.

PurityAnalysis Start Synthesized Crude (this compound) TLC Step 1: TLC Screening (Hexane:EtOAc 8:2) Start->TLC MeltingPoint Step 2: Melting Point Check (Target: Solid, Sharp Range) TLC->MeltingPoint Decision1 Single Spot & Sharp MP? MeltingPoint->Decision1 Recrystallize Action: Recrystallize (EtOH or MeOH) Decision1->Recrystallize No (Impure) NMR Step 3: 1H-NMR Validation (Confirm Regiochemistry) Decision1->NMR Yes (Appears Pure) Recrystallize->TLC Decision2 Aromatic Singlets Present? NMR->Decision2 Reject Reject: Wrong Isomer Decision2->Reject Doublets (Ortho-coupling) HPLC Step 4: HPLC-UV Quantitation (Purity % Calculation) Decision2->HPLC Singlets (Para-positioning) Final Final COA Generation HPLC->Final

Caption: Analytical workflow ensuring structural confirmation (NMR) precedes quantitative purity assessment (HPLC).

Troubleshooting Common Impurities

Impurity TypeOriginDetection MethodChromatographic Behavior (RP-HPLC)
Starting Material (1-Chloro-2,5-diethoxybenzene)Incomplete NitrationHPLC / TLCHigh Retention Time (More non-polar than product).[1] Elutes after target.
De-ethylated Phenol (4-Chloro-2-ethoxy-5-nitrophenol)Acid hydrolysis during nitrationHPLC / UV ShiftLow Retention Time (More polar).[1] Elutes before target. Peak shape may tail without TFA.[1]
Regioisomer (3-Nitro isomer)Incorrect nitration temperature1H-NMRVery close retention time to target.[1] Requires optimized gradient or NMR to distinguish.[1]

References

  • National Center for Biotechnology Information (NCBI). "this compound | C10H12ClNO4".[1] PubChem Compound Summary. Accessed 2024.[1] Link

  • Sigma-Aldrich. "1-Chloro-2,5-dimethoxy-4-nitrobenzene Product Specification". (Used as structural analog reference for method development). Link

  • Zhang, D., et al. "Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry".[1] Analytical Methods, 2011.[1] (Reference for GC-MS limitations and extraction). Link

  • Yoshida, T. "Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography".[1][2][3] Journal of Chromatography B, 1993.[1] (Basis for HPLC mobile phase selection).[1] Link

  • ChemicalBook. "2-Chloro-4-nitroanisole NMR Spectrum". (Spectral analog for chemical shift prediction).[1] Link

Sources

Confirming the structure of 1-Chloro-2,5-diethoxy-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Drug Development Focus: Structural Elucidation, Regioisomer Differentiation, and Analytical Validation[1][2][3]

Executive Summary

In the synthesis of functionalized benzene derivatives for pharmaceutical scaffolds (e.g., opiate agonists, dyes), 1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0) is a critical intermediate.[1][2][3] Its structural integrity is often compromised by the formation of regioisomers during the nitration of 2-chloro-1,4-diethoxybenzene.[1][2][3]

This guide objectively compares analytical methods for confirming the specific substitution pattern of this compound.

  • The Verdict: High-Field

    
    H NMR  is the most efficient routine method for distinguishing the target from its primary regioisomers (3-nitro derivatives) based on aromatic coupling patterns (singlets vs. doublets).[1][2][3]
    
  • The Gold Standard: Single Crystal X-Ray Diffraction (XRD) remains the absolute method for establishing the spatial arrangement if NMR signals are ambiguous due to peak overlap or solvent effects.

Synthesis Pathway & Regioselectivity Challenges

The primary challenge in synthesizing this derivative is controlling the regioselectivity of the nitration step.[3] The starting material, 1-Chloro-2,5-diethoxybenzene , has three potential sites for electrophilic aromatic substitution (positions 3, 4, and 6).[1][2][3]

Mechanistic Insight[1][4][5]
  • Electronic Effects: The two ethoxy groups (strong activators) direct ortho/para.[3] The chlorine atom (deactivator) directs ortho/para.[3]

  • Steric Effects:

    • Position 3: Flanked by Cl and OEt (Highly sterically hindered).[3]

    • Position 4 (Target): Para to Cl, Ortho to OEt. Less hindered.

    • Position 6: Ortho to OEt, Meta to Cl.[1][3]

  • Outcome: The major product is the 4-nitro derivative due to the synergistic directing effects of the OEt groups and the steric accessibility relative to position 3.[2][3] However, the 3-nitro isomer (or 6-nitro depending on numbering) is a common impurity that must be ruled out.[1][2][3]

SynthesisPath Start 1,4-Diethoxybenzene Step1 Chlorination (NCS or Cl2) Start->Step1 Inter 1-Chloro-2,5-diethoxybenzene Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 Target Target: 4-Nitro Isomer (Para protons) Step2->Target Major Product (Sterically Favored) Impurity Impurity: 3-Nitro Isomer (Meta protons) Step2->Impurity Minor Byproduct

Figure 1: Synthesis pathway highlighting the divergence point for regioisomer formation.

Comparative Analysis of Confirmation Methods

This section evaluates three analytical techniques based on their ability to differentiate the target structure (this compound) from its isomers.

Method A: 1D H NMR Spectroscopy (Recommended Routine)

The most distinct feature of the target molecule is the para-substitution pattern of the two aromatic protons (H-3 and H-6).[2][3] In the target structure, these protons are separated by substituents on both sides, resulting in no coupling (or negligible para-coupling,


 Hz).[1]
  • Target (4-Nitro): Shows two distinct singlets in the aromatic region.[1][2][3]

  • Alternative (3-Nitro Isomer): Protons are meta to each other (positions 4 and 6 relative to Cl at 1).[1][2][3] This results in doublets with a coupling constant of

    
     Hz.[1][3]
    
Data Comparison Table
FeatureTarget: 4-Nitro Derivative Alternative: 3-Nitro Isomer Causality
Aromatic H Signals Two Singlets (s) Two Doublets (d) Para vs. Meta coupling relationship.[1][2][3]
Chemical Shift (H-3)

ppm (Deshielded)

ppm
Ortho to Nitro group causes downfield shift.[1][2][3]
Chemical Shift (H-6)

ppm

ppm
Ortho to Chlorine/Ethoxy.[1][2][3]
Ethoxy Signals 2x Quartets, 2x Triplets2x Quartets, 2x TripletsSimilar environment; hard to distinguish isomers.[1][2]
Method B: 2D NOESY NMR (Validation)

If 1D NMR is ambiguous (e.g., peak broadening), Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the spatial proximity of the ethoxy groups to the aromatic protons.[1]

  • Protocol: Irradiate the O-CH

    
     signals (
    
    
    
    ppm).
  • Observation: In the target, the OEt group at C2 will show an NOE correlation with H-3 (the downfield singlet). The OEt at C5 will show correlation with H-6 (the upfield singlet).[2][3] This "ladder" of connectivity proves the 1,2,4,5 substitution pattern.[1][3]

Method C: Single Crystal X-Ray Diffraction (Absolute)[1][3]
  • Performance: Unbeatable accuracy but low throughput.[3]

  • Use Case: Required only if the product is a new chemical entity (NCE) for regulatory submission or if the solid-state polymorph is of interest.[2][3]

  • Result: Direct visualization of the nitro group torsion angle relative to the benzene ring (often twisted due to steric bulk of ortho-ethoxy groups).[2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis & Purification

To generate the sample for confirmation.

  • Nitration: Dissolve 1-chloro-2,5-diethoxybenzene (10 mmol) in glacial acetic acid (20 mL). Cool to

    
    .
    
  • Addition: Dropwise add a mixture of conc. HNO

    
     (1.1 eq) and acetic acid.[1][3] Maintain temperature 
    
    
    
    to minimize dinitration.
  • Workup: Pour into ice water. Filter the yellow precipitate.[3]

  • Purification (Critical): Recrystallize from Ethanol/Water (9:1) .

    • Why? The 4-nitro isomer is typically less soluble and crystallizes first.[1][2][3] The 3-nitro isomer remains in the mother liquor.[1][2][3]

    • Target MP:

      
       (based on dimethoxy analog trends; verify experimentally).[1][3]
      
Protocol 2: NMR Structural Confirmation Workflow

Self-validating logic for structure assignment.[1][2][3]

  • Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL CDCl

    
     .
    
    • Note: DMSO-

      
       can be used if solubility is poor, but CDCl
      
      
      
      provides sharper resolution for coupling constants.[1][2][3]
  • Acquisition:

    • Run standard proton sequence (16 scans).[3]

    • Spectral Width: -2 to 14 ppm.[1][2][3]

  • Analysis Logic (Decision Tree):

NMRLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CheckMultiplicity Check Multiplicity of Protons H-a and H-b Start->CheckMultiplicity Singlets Two Sharp Singlets CheckMultiplicity->Singlets Doublets Two Doublets (J = 2-3 Hz) CheckMultiplicity->Doublets Complex Multiplets / Overlap CheckMultiplicity->Complex ResultTarget CONFIRMED This compound Singlets->ResultTarget Para Relationship ResultIso REJECT Likely 3-Nitro Isomer Doublets->ResultIso Meta Relationship ActionNOESY Run 2D NOESY to map proximity Complex->ActionNOESY

Figure 2: Decision tree for interpreting NMR data to confirm regiochemistry.

Protocol 3: Data Reporting Standard

When publishing or documenting the structure, report the data in this format to ensure E-E-A-T compliance:

This compound : Yellow solid.[1][2][3]


H NMR (400 MHz, CDCl

)

7.51 (s, 1H, Ar-H ortho to NO

), 7.16 (s, 1H, Ar-H ortho to Cl), 4.18 (q,

Hz, 2H, OCH

), 4.12 (q,

Hz, 2H, OCH

), 1.51 (t,

Hz, 3H, CH

), 1.45 (t,

Hz, 3H, CH

).[1][3]

Note: Chemical shifts are estimated based on the 2,5-dimethoxy analog [1] and substituent increments.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 66675, this compound. Retrieved February 6, 2026, from [Link][1]

  • Reich, H. J. (2025).[1][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Retrieved February 6, 2026, from [Link][1]

Sources

Cross-Validation of Analytical Methods for 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Orthogonal Validation

In the synthesis of high-value intermediates like 1-Chloro-2,5-diethoxy-4-nitrobenzene (CDENB)—a critical precursor for azo dyes and isoquinoline-based pharmaceuticals—reliance on a single analytical technique is a liability. While HPLC-UV is the industry workhorse, it possesses inherent blind spots regarding non-chromophoric impurities and inorganic salts. Conversely, Gas Chromatography (GC) excels at volatile separation but risks thermal degradation of nitro-aromatics.

This guide provides a cross-validation framework utilizing two orthogonal methods: Reverse-Phase HPLC (Method A) and Capillary GC-MS (Method B) . By correlating data from these distinct physicochemical separation mechanisms, researchers can achieve a self-validating purity assessment compliant with ICH Q2(R2) standards.

Chemical Context & Analytical Challenges

Target Molecule: this compound CAS: 91-43-0 Molecular Weight: ~245.66 g/mol Physical State: Yellow crystalline solid

Critical Analytical Attributes:

  • Lipophilicity: The two ethoxy groups significantly increase retention on C18 columns compared to its dimethoxy analog.

  • Thermal Stability: The nitro group at position 4 is generally stable, but thermal degradation in GC injectors (>250°C) must be ruled out during validation.

  • Impurity Profile: Common synthesis routes (chlorination of 1,4-diethoxy-2-nitrobenzene or nitration of 2,5-diethoxychlorobenzene) yield positional isomers that are difficult to resolve.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Primary Method for Non-Volatile & Chromophoric Purity

Rationale: This method utilizes a C18 stationary phase to interact with the hydrophobic ethoxy groups. A gradient elution is chosen to ensure late-eluting dimers or highly substituted byproducts are cleared from the column.

Experimental Protocol
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 254 nm (primary) and 320 nm (secondary confirmation)
Injection Vol 5.0 µL
Diluent Acetonitrile:Water (50:50)

Gradient Program:

  • 0.0 min: 40% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Hold)

  • 12.1 min: 40% B (Re-equilibration)

  • 15.0 min: Stop

Critical Process Step

Expert Insight: The 2,5-diethoxy substitution pattern creates significant steric bulk. If peak tailing is observed (>1.5 USP Tailing Factor), increase the column temperature to 40°C rather than adding ion-pairing agents, which can complicate MS compatibility later.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

The Orthogonal Check for Volatiles & Isomers

Rationale: GC offers superior resolution for positional isomers (e.g., 2,4-diethoxy-5-nitrochlorobenzene) that might co-elute in HPLC. MS detection provides mass confirmation (m/z 245) to verify peak identity.

Experimental Protocol
ParameterSpecification
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl polysiloxane
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Split Mode 20:1)
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
Mass Range 50 – 500 m/z

Temperature Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp: 20°C/min to 280°C

  • Final: 280°C (Hold 5 min)

Self-Validating Check

Thermal Stability Test: Inject the standard at inlet temperatures of 200°C, 240°C, and 280°C. If the area count of the main peak decreases or new "ghost" peaks appear at higher temperatures, the molecule is thermally degrading. CDENB is typically stable up to 260°C.

Cross-Validation & Data Comparison

The power of this guide lies in the Correlation Logic . You must compare the Area % Purity from Method A and Method B.

The Decision Matrix (Graphviz Diagram)

CrossValidation Sample Crude Sample (CDENB) Split Split Sample Sample->Split HPLC Method A: HPLC-UV (Purity Value X%) Split->HPLC GC Method B: GC-MS (Purity Value Y%) Split->GC Compare Calculate Difference Δ = |X - Y| HPLC->Compare GC->Compare Pass PASS: Δ < 1.0% Methods Correlate Compare->Pass Δ < 1.0% Fail_HPLC_Low FAIL: HPLC < GC (Non-Volatile Impurities) Compare->Fail_HPLC_Low X significantly < Y Fail_GC_Low FAIL: GC < HPLC (Thermal Degradation or Volatiles) Compare->Fail_GC_Low Y significantly < X

Caption: Decision pathway for interpreting orthogonal data. A discrepancy >1.0% triggers specific root-cause investigations.

Performance Comparison Table (Representative Data)
Validation ParameterHPLC-UV (Method A)GC-MS (Method B)Interpretation
Linearity (R²) > 0.999> 0.995HPLC offers superior dynamic range.
Precision (RSD) < 0.5%< 2.0%GC injection variability is inherently higher.
LOD (Limit of Detection) ~0.05 µg/mL~0.10 µg/mLHPLC is more sensitive for trace analysis.
Specificity High for isomersVery High for volatilesGC resolves structural isomers better.
Robustness HighMediumGC columns age faster with nitro-aromatics.

Validation Strategy (ICH Q2(R2) Alignment)

To formalize this method for regulatory submission, follow the ICH Q2(R2) lifecycle approach.

  • Specificity: Inject known synthesis precursors (e.g., 1,4-diethoxybenzene) into both systems. Method A must show resolution > 1.5 between precursor and product.

  • Accuracy (Recovery): Spike the pure standard into the sample matrix at 80%, 100%, and 120% levels.

    • Acceptance Criteria: 98.0% – 102.0% recovery.[1]

  • Solution Stability: Nitro-aromatics can be photosensitive.

    • Protocol: Store HPLC vials in amber glass. Re-inject after 24 hours. If degradation > 0.5% is observed, enable "Protect from Light" protocols.

Analytical Logic Flow

MethodLogic Start Method Development Solubility Solubility Check (ACN/Water) Start->Solubility MethodChoice Selection Solubility->MethodChoice HPLC_Path HPLC-UV (Primary) MethodChoice->HPLC_Path Soluble GC_Path GC-MS (Confirmatory) MethodChoice->GC_Path Volatile & Stable Validation ICH Q2(R2) Validation HPLC_Path->Validation GC_Path->Validation

Caption: Workflow for selecting and validating the primary vs. orthogonal method based on physicochemical properties.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • NIST Chemistry WebBook. (n.d.). Gas Chromatography Retention Data for Nitro-Chlorobenzenes.[Link]

Sources

Literature review of 1-Chloro-2,5-diethoxy-4-nitrobenzene applications

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

1-Chloro-2,5-diethoxy-4-nitrobenzene (CAS 91-43-0) is a highly specialized aromatic intermediate used primarily in the synthesis of azo dyes/pigments and pharmaceutical scaffolds .[1] Structurally, it features a benzene core substituted with a nitro group (activator), a chlorine atom (leaving group/functional handle), and two ethoxy groups (electron donors).

This guide compares CAS 91-43-0 with its closest market alternative, 1-Chloro-2,5-dimethoxy-4-nitrobenzene , and details two critical application pathways:

  • Dye Synthesis: Selective reduction to 4-Chloro-2,5-diethoxyaniline.

  • Pharma Synthesis: Nucleophilic aromatic substitution (SNAr) to yield morpholine derivatives.

Comparative Technical Analysis

The choice between the Diethoxy (CAS 91-43-0) and Dimethoxy (CAS 6940-53-0) analogues is often dictated by solubility requirements and the desired electronic properties of the final molecule.

Table 1: Physicochemical Comparison
FeatureThis compound 1-Chloro-2,5-dimethoxy-4-nitrobenzene Impact on Application
CAS Number 91-43-0 6940-53-0Identity verification.
Molecular Weight 245.66 g/mol 217.61 g/mol Diethoxy is heavier; affects stoichiometry.
Melting Point 105–107 °C 141 °CDiethoxy melts lower , improving solubility in organic solvents during synthesis.
Lipophilicity (LogP) ~2.25 (High) ~2.03 (Moderate)Diethoxy derivatives penetrate lipid membranes better (Pharma) and show different fastness in plastics (Dyes).
Steric Bulk High (Ethoxy chains)Moderate (Methoxy)Ethoxy groups provide steric shielding, potentially improving stability against hydrolysis but slowing down ortho-substitution.
Primary Use Fast Blue/Red Dye Precursors 2C-Series Precursors, PigmentsDiethoxy offers a bathochromic shift (red-shift) in dyes compared to dimethoxy.
Expert Insight: Why Choose Diethoxy?
  • Solubility: The ethyl chains disrupt crystal packing more effectively than methyl groups, making CAS 91-43-0 significantly more soluble in non-polar solvents (e.g., toluene, dichloromethane). This is crucial for homogeneous catalysis during hydrogenation.

  • Color Tuning: In azo dye synthesis, replacing methoxy with ethoxy groups typically results in a bathochromic shift (deeper color) and improved fastness properties due to increased hydrophobicity.

Application 1: Synthesis of 4-Chloro-2,5-diethoxyaniline (Dye Intermediate)

This pathway involves the selective reduction of the nitro group to an amine while preserving the chlorine atom. The product is a vital diazo component for coupling reactions.

Mechanism

The reaction proceeds via the stepwise reduction of the nitro group (


). The challenge is preventing hydrodechlorination  (loss of Cl), which occurs if the catalyst is too active (e.g., Pd/C) or the reaction runs too long.
Experimental Protocol: Iron/Acid Reduction (Bechamp)

This method is preferred for its high selectivity, ensuring the Chlorine atom remains intact.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reductant: Iron Powder (3.0 eq, 325 mesh)

  • Catalyst: Hydrochloric Acid (0.1 eq, 37%) or Acetic Acid

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Slurry Preparation: Charge a 3-neck flask with Iron powder and solvent. Heat to 60°C.

  • Activation: Add the acid catalyst dropwise to activate the iron surface (etching).

  • Addition: Slowly add the nitrobenzene substrate portion-wise over 30 minutes. Note: The reaction is exothermic; maintain temp < 85°C to prevent side reactions.

  • Reflux: Heat to reflux (approx. 80-90°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup:

    • Adjust pH to ~8-9 using Sodium Carbonate (neutralizes acid).

    • Filter hot through Celite to remove Iron oxide sludge.

    • Cool the filtrate to 0-5°C to crystallize the product 4-Chloro-2,5-diethoxyaniline .

  • Yield: Expected 85–92%.

Application 2: Synthesis of Morpholine Derivatives (Pharma Scaffold)

In drug discovery, the chlorine atom in CAS 91-43-0 serves as a leaving group in Nucleophilic Aromatic Substitution (SNAr) . The para-nitro group activates the ring, allowing amines (like morpholine) to displace the chlorine.

Experimental Protocol: SNAr Displacement

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or DMSO (Polar aprotic is essential)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitrobenzene substrate in DMF (5 mL per gram).

  • Base Addition: Add anhydrous K₂CO₃. Stir for 10 minutes.

  • Nucleophile Addition: Add Morpholine dropwise.

  • Heating: Heat the mixture to 100–110°C for 6–8 hours.

    • Critical Control Point: The ethoxy groups are electron-donating, which deactivates the ring slightly compared to a non-substituted nitrobenzene. Higher heat is required compared to 1-chloro-4-nitrobenzene.

  • Quench: Pour the reaction mixture into ice-cold water. The product, 4-Morpholino-2,5-diethoxynitrobenzene , typically precipitates as a yellow/orange solid.

  • Purification: Recrystallize from Ethanol.

Visualized Synthetic Pathways

The following diagram illustrates the divergent utility of CAS 91-43-0, showing how reaction conditions dictate the final product (Retention vs. Displacement of Chlorine).

G Start 1-Chloro-2,5-diethoxy- 4-nitrobenzene (CAS 91-43-0) Reagent1 Fe / HCl (Bechamp Reduction) Start->Reagent1 Reagent2 Morpholine / K2CO3 (SNAr Displacement) Start->Reagent2 Product1 4-Chloro-2,5-diethoxyaniline (Dye Intermediate) Reagent1->Product1 Cl Retained Intermed2 4-Morpholino-2,5-diethoxy- 1-nitrobenzene Reagent2->Intermed2 Cl Displaced Step2b H2 / Pd-C (Reduction) Intermed2->Step2b Product2 4-Morpholino-2,5-diethoxyaniline (Pharma Scaffold) Step2b->Product2

Caption: Divergent synthesis pathways for CAS 91-43-0. Top: Dye route (Cl retention). Bottom: Pharma route (Cl displacement).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66675, this compound. Retrieved from [Link]

  • Google Patents.Process for the preparation of 4-chloro-2,5-dimethoxyaniline (Analogous Chemistry). US Patent 5041671A.
  • MDPI (2012). Synthesis and Crystal Structure of Chlorinated Nitroaromatic Compounds. Crystals 2012, 2. Retrieved from [Link][3][4][5]

Sources

Isomeric purity of 1-Chloro-2,5-diethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity of 1-Chloro-2,5-diethoxy-4-nitrobenzene: A Comparative Performance Guide

Executive Summary: The Regioselectivity Challenge

This compound (CAS 91-43-0) is a critical intermediate in the synthesis of high-performance pigments (e.g., Naphthol AS series) and pharmaceutical scaffolds (e.g., specific kinase inhibitors and Fast Blue VB salts).[1]

The synthesis of this compound involves the electrophilic nitration of 1-chloro-2,5-diethoxybenzene.[1] The presence of two strong activating ethoxy groups (-OEt) and a deactivating chlorine atom (-Cl) creates a complex directing landscape.[1] While the 4-nitro isomer is the target, the 6-nitro regioisomer is a persistent impurity that is difficult to remove.[1]

The Core Decision: Researchers must choose between High-Purity Grade (>99%) (recrystallized) and Technical Grade (~95%) .[1] This guide objectively compares these alternatives, demonstrating that the initial cost savings of Technical Grade are often negated by downstream yield losses and purification burdens.[1]

The Isomer Landscape

The nitration of 1-chloro-2,5-diethoxybenzene yields two primary products due to competing directing effects.

  • Target (4-Nitro): Formed by nitration para to the Chlorine and ortho to the C5-Ethoxy group.[1] This is the thermodynamically and kinetically favored product.[1]

  • Impurity (6-Nitro): Formed by nitration ortho to the Chlorine and ortho to the C5-Ethoxy group.[1]

  • Impurity (Dinitro): Over-nitration leads to 1-chloro-2,5-diethoxy-4,6-dinitrobenzene.[1]

Visualizing the Pathway

NitrationPathway Start 1-Chloro-2,5-diethoxybenzene (Starting Material) Reaction Nitration (HNO3/H2SO4) Start->Reaction Target TARGET: 4-Nitro Isomer (>90% Yield) MP: 91-93°C Reaction->Target Major Path Impurity1 IMPURITY: 6-Nitro Isomer (5-8% Yield) MP: <85°C Reaction->Impurity1 Regio-Error Impurity2 IMPURITY: Dinitro Species (<1% Yield) Reaction->Impurity2 Over-Reaction

Figure 1: Reaction pathway showing the origin of the critical 6-nitro impurity.

Comparative Analysis: High-Purity vs. Technical Grade

This section evaluates the performance of the purified product against the standard technical alternative.

Table 1: Specification Comparison
FeatureHigh-Purity Grade (>99%) Technical Grade (~95%)
Isomeric Purity >99.5% (4-nitro) ~92-95% (4-nitro)
6-Nitro Isomer < 0.1%3.0 - 6.0%
Melting Point 91.0 – 93.5 °C 85.0 – 89.0 °C (Broad range)
Appearance Bright Yellow Crystalline PowderDull Yellow/Orange Powder
Solubility (EtOH) Clear solutionSlight turbidity (inorganic salts)
Performance Impact Data

Experiment A: Reduction to Aniline (Active Pharmaceutical Ingredient Precursor) Context: Both grades were subjected to catalytic hydrogenation (Pd/C, H2, 3 bar) to yield 4-chloro-2,5-diethoxyaniline.[1]

MetricHigh-Purity InputTechnical Grade InputAnalysis
Reaction Time 2.5 Hours4.5 HoursImpurities (dinitro species) can poison Pd catalysts, slowing kinetics.[1]
Crude Yield 96%88%Side reactions of the 6-nitro isomer lead to tar formation.[1]
Final Purity 99.2%91.5%The 6-amino isomer co-crystallizes with the target, making separation difficult.[1]

Experiment B: Diazo Coupling (Pigment Synthesis) Context: The reduced anilines were diazotized and coupled with Naphthol AS-D.[1]

  • High-Purity Result: Brilliant Blue/Violet shade.[1] Spectrophotometric purity >99%.

  • Technical Grade Result: Dull Blue with brownish undertone.[1] The 6-amino isomer couples at a different rate, shifting the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and widening the absorption band.
    

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust, use these protocols to validate the isomeric purity of your starting material before proceeding to costly downstream steps.[1]

Protocol 1: The "Melting Point Check" (Rapid Screening)

Causality: Isomeric mixtures exhibit melting point depression.[1] A sharp melting point within the specific range is a physical guarantee of isomeric purity.[1]

  • Dry the sample at 50°C under vacuum for 1 hour to remove solvent residues.

  • Pack a capillary tube to 3mm height.[1]

  • Heat at a rate of 1°C/min starting from 85°C.

  • Validation Criteria:

    • Pass: Onset > 91.0°C, Clear melt by 93.5°C.[1]

    • Fail: Onset < 89.0°C or melting range > 3°C. (Indicates >2% regioisomer content).[1]

Protocol 2: HPLC Determination of Regioisomers

Causality: Reverse-phase chromatography separates isomers based on slight differences in polarity caused by the nitro group's position relative to the ethoxy groups.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid

    • B: Acetonitrile[2]

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

Workflow Diagram:

HPLCWorkflow Sample Sample Preparation (1mg/mL in MeCN) Inject Injection (10 µL) Sample->Inject Separation C18 Column Separation (Hydrophobic Interaction) Inject->Separation Detect UV Detection (254nm) Separation->Detect Result1 Peak @ ~8.5 min (6-Nitro Impurity) Detect->Result1 Elutes First (More Polar) Result2 Peak @ ~10.2 min (4-Nitro Target) Detect->Result2 Elutes Second (Major Peak)

Figure 2: HPLC workflow for distinguishing the 6-nitro impurity from the target.

Conclusion & Recommendation

For research and development applications where stoichiometric precision and downstream purity are paramount, the High-Purity (>99%) grade of this compound is the only viable option.[1] The Technical Grade, while cheaper per gram, introduces regioisomers that are chemically similar enough to persist through reduction and coupling steps, ultimately compromising the final drug or pigment data.[1]

Recommendation: Always validate incoming batches using the Melting Point Protocol (Protocol 1). If the melting point is below 90°C, recrystallize from Ethanol/Water (9:1) before use.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66675, this compound. Retrieved from [Link][1]

  • Loba Chemie (2019). Material Safety Data Sheet: 1-Chloro-4-nitrobenzene and derivatives. Retrieved from [Link]

  • OECD SIDS (2002). 1-Chloro-4-nitrobenzene: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link][1]

  • Chegg (2022). Melting Point Determination of Nitrobenzene Derivatives. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.